Technical Documentation Center

2-Fluoro-6-(2-methylpropanamido)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-6-(2-methylpropanamido)benzoic acid
  • CAS: 1153235-86-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-6-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery

An important notice: Initial research for "2-Fluoro-6-(2-methylpropanamido)benzoic acid" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. Therefore, this guide will focus on the...

Author: BenchChem Technical Support Team. Date: February 2026

An important notice: Initial research for "2-Fluoro-6-(2-methylpropanamido)benzoic acid" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. Therefore, this guide will focus on the closely related and well-documented precursor, 2-Fluoro-6-methylbenzoic acid (CAS: 90259-27-1) . This compound is a critical starting material for the synthesis of advanced pharmaceutical agents, and its technical profile is of significant interest to researchers in drug development.

Introduction

2-Fluoro-6-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a vital structural motif in medicinal chemistry.[1] Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the carboxylic acid functionality, imparts specific steric and electronic properties that are highly advantageous in the design of targeted therapies.[1][2] This guide provides a comprehensive overview of 2-Fluoro-6-methylbenzoic acid, including its chemical properties, synthesis, applications in drug discovery, and analytical methodologies, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.

Key Properties
PropertyValueSource
CAS Number 90259-27-1[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 124-125 °C[3]
Boiling Point 257.7±20.0 °C (Predicted)[3]
Density 1.258±0.06 g/cm³ (Predicted)[3]
pKa 2.96±0.31 (Predicted)[3]
Solubility Soluble in organic solvents, limited solubility in water[1]
Safety and Handling

2-Fluoro-6-methylbenzoic acid is classified as harmful if swallowed and can cause skin and eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302, H315, H319, H335[4]

Synthesis of 2-Fluoro-6-methylbenzoic Acid

While multiple synthetic routes to substituted benzoic acids exist, a common approach for the preparation of 2-fluoro-6-methylbenzoic acid involves the oxidation of a corresponding precursor. A generalized synthetic workflow is outlined below.

A 2-Fluoro-6-methylbenzaldehyde B 2-Fluoro-6-methylbenzoic acid A->B Oxidation (e.g., KMnO₄, Jones reagent)

Caption: Generalized synthetic route to 2-Fluoro-6-methylbenzoic acid.

Illustrative Synthetic Protocol

A detailed, scalable synthesis of a related compound, 2-chloro-6-methylbenzoic acid, has been reported and can be adapted.[5] One efficient method involves the oxidation of the corresponding aldehyde.

Step 1: Preparation of 2-Fluoro-6-methylbenzaldehyde

This intermediate can be synthesized through various methods, including the formylation of 3-fluorotoluene.

Step 2: Oxidation to 2-Fluoro-6-methylbenzoic Acid

  • Dissolve 2-fluoro-6-methylbenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Slowly add an oxidizing agent, for instance, potassium permanganate (KMnO₄) or Jones reagent (a solution of chromium trioxide in sulfuric acid), to the reaction mixture while maintaining the temperature, typically between 0 °C and room temperature.

  • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to neutralize the excess oxidant.

  • Acidify the mixture with a mineral acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.

  • Isolate the product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 2-fluoro-6-methylbenzoic acid.

Applications in Drug Discovery

The unique structural features of 2-fluoro-6-methylbenzoic acid make it a valuable building block in the synthesis of complex drug molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides steric bulk that can influence selectivity.

Key Intermediate in the Synthesis of Avacopan

2-Fluoro-6-methylbenzoic acid is a crucial component in the synthesis of Avacopan (TAVNEOS®), an orally administered selective antagonist of the complement 5a receptor (C5aR).[2][6] Avacopan is approved for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[7]

The synthesis of Avacopan involves the acylation of a complex piperidine intermediate with 2-fluoro-6-methylbenzoyl chloride, which is readily prepared from 2-fluoro-6-methylbenzoic acid.[6]

A 2-Fluoro-6-methylbenzoic acid B 2-Fluoro-6-methylbenzoyl chloride A->B Thionyl Chloride (SOCl₂) D Avacopan B->D Acylation C Piperidine Intermediate C->D

Caption: Role of 2-Fluoro-6-methylbenzoic acid in Avacopan synthesis.

Mechanism of Action of Avacopan: Avacopan functions by blocking the interaction between the pro-inflammatory anaphylatoxin C5a and its receptor, C5aR, on neutrophils.[8] This inhibition prevents neutrophil activation and migration to sites of inflammation, thereby reducing the vascular damage characteristic of ANCA-associated vasculitis.[7][9]

Scaffold for Epidermal Growth Factor Receptor (EGFR) Inhibitors

This benzoic acid derivative also serves as a foundational element in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers.[2] The synthesis of certain EGFR inhibitors involves the radical bromination of the methyl group of 2-fluoro-6-methylbenzoic acid, followed by nucleophilic substitution and subsequent amidation of the carboxylic acid group to connect it to an allosteric motif.[2]

Analytical Methods

Robust analytical methods are essential for confirming the identity and purity of 2-fluoro-6-methylbenzoic acid and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 2-fluoro-6-methylbenzoic acid. A similar method for other benzoic acid derivatives can be adapted.[10]

  • Column: C18 stationary phase

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 230-254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-fluoro-6-methylbenzoic acid.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons (a singlet), and the acidic proton of the carboxylic acid (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet, providing unambiguous evidence for the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would be suitable. The expected molecular ion peak would correspond to the molecular weight of 154.14 g/mol .

Conclusion

2-Fluoro-6-methylbenzoic acid is a fundamentally important building block in contemporary drug discovery and development. Its strategic application in the synthesis of targeted therapies like Avacopan and various EGFR inhibitors underscores the value of fluorinated scaffolds in medicinal chemistry. A comprehensive understanding of its synthesis, properties, and analytical characterization is crucial for its effective utilization in the creation of next-generation pharmaceuticals.

References

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • TAVNEOS®. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • PubMed. (2022). AVACOPAN: A New Adjunctive Therapy for Antineutrophil Cytoplasmic Antibody-Associated Vasculitis. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Avacopan? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for avacopan (140). Retrieved from [Link]

  • MDPI. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2009). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2023). Avacopan: Current Role and Evidence Mechanism of Action. Retrieved from [Link]

  • Google Patents. (n.d.). US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists.
  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Retrieved from [Link]

  • Cureus. (2024). Role of Avacopan on Antineutrophil Cytoplasmic Antibody (ANCA)-Associated Vasculitis. Retrieved from [Link]

  • PubChem. (n.d.). Avacopan. Retrieved from [Link]

  • PMC. (2013). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. Retrieved from [Link]

  • PubMed. (2025). Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer. Retrieved from [Link]

  • Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2,4,6-Trimethylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Introduction 2-Fluoro-6-(2-methylpropanamido)benzoic acid is a bespoke molecule of significant interest within contemporary drug discovery and medicinal chemistry. Its unique structural amalgamation, featuring a fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a bespoke molecule of significant interest within contemporary drug discovery and medicinal chemistry. Its unique structural amalgamation, featuring a fluorinated benzoic acid scaffold appended with an isobutyramide group, presents a compelling profile for researchers engaged in the rational design of targeted therapeutics. The fluorination at the ortho-position to the carboxylic acid can profoundly influence the molecule's acidity, lipophilicity, and metabolic stability, while the amide linkage introduces potential hydrogen bonding capabilities and steric bulk, which are critical for molecular recognition and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. In the absence of extensive empirical data for this specific entity, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to construct a scientifically robust predictive profile. The methodologies for the experimental determination of these properties are also detailed, offering a self-validating framework for researchers.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, with explanations grounded in the analysis of its constituent functional groups and data from related molecules such as 2-fluoro-6-methylbenzoic acid[1][2] and other substituted benzoic acids.

PropertyPredicted Value/RangeRationale and Key Influencing Factors
Molecular Formula C11H12FNO3Derived from the chemical structure.
Molecular Weight 225.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on the typical appearance of similar aromatic carboxylic acids[1][3].
Melting Point 130 - 145 °CThe presence of both hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (carbonyls, fluorine) suggests strong intermolecular forces, leading to a relatively high melting point. This is a predicted increase from the 124-125 °C melting point of 2-fluoro-6-methylbenzoic acid due to the additional hydrogen bonding capabilities of the amide group[1].
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid and amide groups contribute to polarity and potential aqueous solubility. However, the aromatic ring and the isobutyl group of the amide introduce significant lipophilicity. The overall solubility in water is expected to be low but enhanced at higher pH due to the deprotonation of the carboxylic acid.
pKa 3.0 - 4.0The electron-withdrawing effect of the ortho-fluoro substituent is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). This is a well-established effect in substituted benzoic acids.
LogP (Octanol-Water Partition Coefficient) 2.0 - 2.5This is an estimate based on the contributions of the fluorophenyl ring, the carboxylic acid, and the isobutyramide group. The isobutyramide group significantly increases the lipophilicity compared to a simple methyl group as in 2-fluoro-6-methylbenzoic acid (XLogP3 of 1.8)[2].

Experimental Determination of Physicochemical Properties: A Validated Approach

To empirically validate the predicted properties, a systematic experimental workflow is essential. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Workflow for Characterization

Caption: A validated workflow for the synthesis, purification, and comprehensive characterization of 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Detailed Experimental Protocols

1. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

  • Methodology:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum to identify the number of unique proton environments, their chemical shifts, and coupling patterns. The aromatic protons, the amide N-H, the methine proton, and the methyl protons of the isobutyryl group should all be distinguishable.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments. The carbonyl carbons of the carboxylic acid and amide will have characteristic downfield shifts.

    • Acquire a ¹⁹F NMR spectrum. A single resonance will confirm the presence of the single fluorine atom.

    • Correlational spectroscopy (e.g., COSY, HSQC, HMBC) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

2. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

  • Rationale: HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in high-resolution mode.

    • Compare the experimentally determined exact mass of the molecular ion ([M-H]⁻ or [M+H]⁺) with the theoretically calculated mass for the proposed molecular formula (C11H12FNO3). A mass accuracy of <5 ppm is considered confirmatory.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

  • Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.

  • Methodology:

    • Acquire the IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

    • Analyze the spectrum for characteristic absorption bands:

      • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹[4].

      • An N-H stretch from the amide around 3300 cm⁻¹.

      • C-H stretches from the aromatic ring and alkyl groups just above and below 3000 cm⁻¹.

      • Two distinct C=O stretches: one for the carboxylic acid (~1700-1680 cm⁻¹) and one for the amide (~1650 cm⁻¹)[4].

      • C-N and C-F stretches in the fingerprint region.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for understanding the physicochemical properties of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. By integrating data from analogous structures with fundamental chemical principles, we have established a reliable starting point for researchers. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these properties, ensuring a high degree of scientific integrity. As a molecule with significant potential in medicinal chemistry, a thorough understanding of these foundational characteristics is a critical prerequisite for its successful application in drug development programs.

References

  • 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123. PubChem. [Link]

  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132. PubChem. [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

Sources

Foundational

Introduction: Strategic Importance of Fluorinated Anthranilic Acid Derivatives

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid 2-Fluoro-6-(2-methylpropanamido)benzoic acid belongs to a class of substituted anthranilic acid derivatives. These structures a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid

2-Fluoro-6-(2-methylpropanamido)benzoic acid belongs to a class of substituted anthranilic acid derivatives. These structures are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated compounds are integral to the design of novel pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] The amide linkage, in this case derived from isobutyric acid, provides a key structural motif for establishing specific interactions with protein receptors.

This guide provides a comprehensive, two-step synthetic pathway to 2-Fluoro-6-(2-methylpropanamido)benzoic acid, commencing from the commercially available precursor, 2-fluoro-6-nitrobenzoic acid. The chosen pathway emphasizes procedural robustness, high yields, and adherence to established, reliable chemical transformations. Each step is detailed with mechanistic insights, step-by-step protocols, and a discussion of the critical process parameters that ensure success.

Overall Synthesis Pathway

The synthesis is logically divided into two primary transformations: the reduction of an aromatic nitro group to an amine, followed by a selective N-acylation to form the final amide product.

G A 2-Fluoro-6-nitrobenzoic acid B 2-Fluoro-6-aminobenzoic acid (6-Fluoroanthranilic acid) A->B Step 1: Nitro Group Reduction (e.g., Catalytic Hydrogenation) C 2-Fluoro-6-(2-methylpropanamido)benzoic acid B->C Step 2: N-Acylation (Schotten-Baumann Reaction)

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-Fluoro-6-aminobenzoic acid

The foundational step in this pathway is the selective reduction of the nitro group of 2-fluoro-6-nitrobenzoic acid to an amine. While several methods exist for this transformation, catalytic hydrogenation is often preferred due to its clean reaction profile and high efficiency.

Mechanism and Rationale

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the following general stages:

  • Adsorption: Both the hydrogen gas and the nitro-substituted substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogenolysis: On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are transferred sequentially to the oxygen atoms of the nitro group. This process involves intermediates such as nitroso and hydroxylamine species.

  • Amine Formation & Desorption: Water is eliminated, and the resulting amino group is formed. The final product, 2-fluoro-6-aminobenzoic acid, then desorbs from the catalyst surface, regenerating the active sites.

This method is highly effective and generally avoids the use of harsh, stoichiometric metal reductants like tin or iron, which can complicate product purification.[2]

Experimental Protocol: Catalytic Hydrogenation

Reagents:

  • 2-Fluoro-6-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-fluoro-6-nitrobenzoic acid (1.0 eq).

  • Add methanol to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Seal the vessel and purge the system several times with hydrogen gas to remove all air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Commence vigorous agitation and maintain the reaction at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC or LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-6-aminobenzoic acid, which often crystallizes upon solvent removal and can be used in the next step with minimal further purification.

G cluster_0 Step 1: Workflow A Dissolve 2-Fluoro-6-nitrobenzoic acid in Methanol B Add Pd/C Catalyst (under Inert Atmosphere) A->B C Pressurize with H₂ Gas (e.g., 50 psi) B->C D Agitate at Room Temp (2-6 hours) C->D E Filter through Celite to remove Catalyst D->E F Concentrate Filtrate (in vacuo) E->F G Isolate 2-Fluoro-6-aminobenzoic acid F->G

Caption: Workflow for the reduction of 2-fluoro-6-nitrobenzoic acid.

Part 2: Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

The final step is the acylation of the newly formed amino group with isobutyryl chloride. A Schotten-Baumann reaction is an excellent choice for this transformation. It is performed in a two-phase system (aqueous and organic) or in a single solvent with a suitable base, where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Mechanism and Rationale

The reaction is a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoro-6-aminobenzoic acid attacks the electrophilic carbonyl carbon of isobutyryl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Deprotonation: A base (e.g., hydroxide or pyridine) removes the proton from the newly formed amide nitrogen, yielding the final product and neutralizing the generated HCl.

The use of a base is critical. Without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Schotten-Baumann Acylation

Reagents:

  • 2-Fluoro-6-aminobenzoic acid

  • Isobutyryl chloride[3]

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-6-aminobenzoic acid (1.0 eq) in a suitable solvent such as DCM or THF. Add pyridine (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add isobutyryl chloride (1.1-1.2 eq) dropwise to the cooled solution. The addition should be controlled to keep the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution.

  • Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Data Summary

StepStarting MaterialProductKey ReagentsTypical YieldPurity (Post-Purification)
12-Fluoro-6-nitrobenzoic acid2-Fluoro-6-aminobenzoic acidH₂, Pd/C, MeOH>95%>98%
22-Fluoro-6-aminobenzoic acid2-Fluoro-6-(2-methylpropanamido)benzoic acidIsobutyryl chloride, Pyridine80-90%>99% (HPLC)

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the preparation of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. The methodology relies on well-established, high-yielding chemical reactions, starting from a readily available commercial precursor. The detailed protocols and mechanistic discussions herein offer a robust framework for researchers in drug discovery and chemical synthesis to produce this valuable fluorinated building block for further investigation and application.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • Reduction of nitrobenzoic acid.
  • Isobutyryl chloride . Wikipedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1] 2-Fluoro-6-(2-methylpropanamido)benzoic acid is a novel chemical entity that combines the privileged benzoic acid framework with a fluorinated aromatic ring and an amide linkage. While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest a high potential for therapeutic activity. This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We will leverage established knowledge of structurally related compounds to propose plausible mechanisms of action and outline a rigorous, multi-tiered experimental workflow for target elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in early-stage discovery and target validation.

Introduction: Deconstructing the Therapeutic Potential

The chemical architecture of 2-Fluoro-6-(2-methylpropanamido)benzoic acid presents several key features that inform our initial hypotheses regarding its potential biological activity. The fluorobenzoic acid moiety is a common feature in a variety of therapeutic agents, including those with anti-inflammatory, anticancer, and antibacterial properties.[1][2] The placement of the fluorine atom at the 2-position can significantly influence the acidity of the carboxylic acid and the molecule's interaction with biological targets.[3] The 6-(2-methylpropanamido) substituent introduces a hydrogen bond donor and acceptor, providing additional points of interaction with protein targets.

Given the lack of direct experimental data on 2-Fluoro-6-(2-methylpropanamido)benzoic acid, our approach to identifying its therapeutic targets will be guided by the known activities of structurally analogous compounds. This guide will therefore focus on a logical, evidence-based progression from broad, unbiased screening to specific, hypothesis-driven validation.

Proposed Potential Therapeutic Targets: A Rationale-Driven Approach

Based on the activities of structurally similar fluorinated benzoic acid derivatives and compounds containing amide linkages, we propose the following initial high-priority therapeutic target classes for investigation.

Kinase Inhibition: A Prominent Avenue for Fluorinated Aromatics

Numerous fluorinated benzoic acid derivatives have been identified as potent kinase inhibitors.[4] The fluorine atom can enhance binding affinity within the ATP-binding pocket of various kinases.

  • Epidermal Growth Factor Receptor (EGFR): A related compound, 2-Fluoro-6-methylbenzoic acid, is a known intermediate in the synthesis of EGFR inhibitors.[5] The anilino-quinazoline core, common in EGFR inhibitors, shares structural similarities with the substituted benzoic acid scaffold.

  • Receptor-Interacting Protein 1 (RIP1) Kinase: 2-Fluoro-5-methylbenzoic acid has been utilized in the synthesis of highly potent and selective RIP1 kinase inhibitors.[4] RIP1 kinase is a critical mediator of necroptosis and inflammation, making it an attractive target for inflammatory diseases.

Modulation of Inflammatory Pathways: Targeting Cyclooxygenase (COX) Enzymes

Benzoic acid derivatives, particularly those with structural similarities to salicylic acid, are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

  • COX-1 and COX-2: The structural features of 2-Fluoro-6-(2-methylpropanamido)benzoic acid resemble those of some non-steroidal anti-inflammatory drugs (NSAIDs).[7] Inhibition of COX enzymes would block the production of prostaglandins, key mediators of pain and inflammation. A related compound, 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid, has been reported as a novel COX inhibitor with anti-inflammatory and antiplatelet activities.[8]

Ion Channel and G-Protein Coupled Receptor (GPCR) Modulation
  • Adenylyl Cyclase 1 (AC1): Derivatives of 2-Fluoro-5-methylbenzoic acid have been synthesized as selective inhibitors of AC1, an enzyme involved in pain signaling.[4] This suggests that our compound of interest could potentially modulate cyclic AMP (cAMP) signaling pathways.

Anticancer and Antimicrobial Pathways
  • Fatty Acid Biosynthesis (FAB) Pathway: The broader class of benzoic acid derivatives has been explored for antibacterial properties, with some acting as inhibitors of the bacterial fatty acid biosynthesis pathway.[1][9]

  • General Anticancer Activity: Benzoic acid derivatives have been investigated as potential anticancer agents, though the specific targets are often diverse and can include various signaling pathways involved in cell proliferation and survival.[2]

The following diagram illustrates the initial proposed target classes for 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

G cluster_0 Proposed Target Classes cluster_1 Specific Examples Kinase Inhibitors Kinase Inhibitors EGFR EGFR Kinase Inhibitors->EGFR RIP1 Kinase RIP1 Kinase Kinase Inhibitors->RIP1 Kinase Inflammatory Pathway Modulators Inflammatory Pathway Modulators COX-1/COX-2 COX-1/COX-2 Inflammatory Pathway Modulators->COX-1/COX-2 Ion Channel/GPCR Modulators Ion Channel/GPCR Modulators AC1 AC1 Ion Channel/GPCR Modulators->AC1 Anticancer/Antimicrobial Targets Anticancer/Antimicrobial Targets FAB Pathway FAB Pathway Anticancer/Antimicrobial Targets->FAB Pathway

Caption: Proposed therapeutic target classes for 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

A Multi-Tiered Experimental Workflow for Target Identification and Validation

We propose a systematic, three-tiered approach to identify and validate the therapeutic target(s) of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This workflow is designed to progress from broad, unbiased screening to highly specific, in-depth validation.

G cluster_1 Tier 1 Activities cluster_2 Tier 2 Activities cluster_3 Tier 3 Activities Tier 1 Tier 1: Broad Phenotypic and Target-Agnostic Screening Tier 2 Tier 2: Target Hypothesis Generation and Initial Validation Tier 1->Tier 2 Identified Phenotype or Binding Partners Phenotypic Screening Phenotypic Screening (e.g., cell viability, cytokine release) Tier 1->Phenotypic Screening Affinity-Based Proteomics Affinity-Based Proteomics (e.g., chemical proteomics) Tier 1->Affinity-Based Proteomics Tier 3 Tier 3: In-depth Target Validation and Mechanistic Studies Tier 2->Tier 3 Validated Primary Target(s) Targeted Panel Screening Targeted Panel Screening (e.g., kinome, GPCR panels) Tier 2->Targeted Panel Screening Biochemical Assays Biochemical Assays (e.g., enzymatic assays) Tier 2->Biochemical Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Tier 2->Cellular Thermal Shift Assay (CETSA) Target Knockdown/Knockout Target Knockdown/Knockout (siRNA/CRISPR) Tier 3->Target Knockdown/Knockout In Vivo Target Engagement In Vivo Target Engagement Tier 3->In Vivo Target Engagement Structural Biology Structural Biology (X-ray, Cryo-EM) Tier 3->Structural Biology

Caption: A three-tiered experimental workflow for target identification and validation.

Tier 1: Broad Phenotypic and Target-Agnostic Screening

The initial phase aims to identify the biological context in which 2-Fluoro-6-(2-methylpropanamido)benzoic acid is active without a preconceived target bias.

Protocol 1: High-Throughput Phenotypic Screening

  • Objective: To identify cellular phenotypes modulated by the compound.

  • Cell Lines: A diverse panel of human cancer cell lines (e.g., NCI-60) and relevant primary cells (e.g., peripheral blood mononuclear cells [PBMCs]).

  • Assays:

    • Cell Viability/Proliferation: MTS or CellTiter-Glo assays to assess cytotoxic or cytostatic effects.

    • Cytokine Release: Multiplex immunoassays (e.g., Luminex) to measure the modulation of key cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated PBMCs.

  • Data Analysis: Determine EC50/IC50 values for each phenotype.

Protocol 2: Affinity-Based Chemical Proteomics

  • Objective: To identify direct binding partners of the compound in a cellular context.

  • Methodology:

    • Synthesize a biotinylated or clickable alkyne-tagged version of 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

    • Incubate the tagged compound with cell lysates or live cells.

    • Capture the compound-protein complexes using streptavidin beads or click chemistry.

    • Elute and identify the bound proteins by mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are specifically enriched in the presence of the compound compared to controls.

Parameter Cell Viability Cytokine Release Affinity Proteomics
Readout Luminescence/AbsorbanceFluorescence IntensityPeptide Spectra
Primary Output IC50/EC50 ValuesFold Change in Cytokine LevelsList of Potential Binding Proteins
Controls Vehicle (DMSO)Vehicle, Positive Control (e.g., LPS)Untagged Compound, Vehicle
Tier 2: Target Hypothesis Generation and Initial Validation

Based on the findings from Tier 1, this phase will focus on generating and testing specific target hypotheses.

Protocol 3: Targeted Panel Screening

  • Objective: To screen the compound against large panels of related proteins to narrow down potential targets.

  • Panels:

    • KinomeScan™: A competitive binding assay to quantify the interaction of the compound with a large panel of human kinases.

    • GPCR and Ion Channel Panels: Functional or binding assays for a broad range of these targets.

  • Data Analysis: Generate a profile of the compound's selectivity and identify high-affinity interactions.

Protocol 4: Biochemical and Biophysical Validation

  • Objective: To confirm the direct interaction between the compound and a putative target.

  • Methods:

    • Enzymatic Assays: For kinase or enzyme targets, perform in vitro activity assays to determine the IC50 of inhibition.

    • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): To measure the binding affinity (Kd) and thermodynamics of the interaction.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular environment.

  • Methodology:

    • Treat intact cells with the compound or vehicle.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate soluble from aggregated proteins.

    • Quantify the amount of soluble target protein at each temperature by Western blot or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Tier 3: In-depth Target Validation and Mechanistic Studies

This final phase aims to definitively establish the role of the identified target in the compound's mechanism of action.

Protocol 6: Genetic Target Validation

  • Objective: To determine if the cellular effects of the compound are dependent on the identified target.

  • Methods:

    • siRNA/shRNA Knockdown: Transiently reduce the expression of the target protein and assess if this phenocopies or abrogates the effect of the compound.

    • CRISPR/Cas9 Knockout: Generate a stable knockout cell line for the target protein and perform rescue experiments.

Protocol 7: In Vivo Target Engagement and Efficacy Studies

  • Objective: To demonstrate that the compound engages its target in a relevant animal model and elicits a therapeutic effect.

  • Methods:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate the concentration of the compound in plasma and tissues with a biomarker of target engagement.

    • Disease Models: Evaluate the efficacy of the compound in a relevant animal model of cancer or inflammation.

Concluding Remarks

The journey from a novel chemical entity to a validated therapeutic agent is a complex and iterative process. This guide provides a robust and logical framework for the initial stages of this journey for 2-Fluoro-6-(2-methylpropanamido)benzoic acid. By systematically progressing through the proposed tiers of experimentation, researchers can efficiently and rigorously identify and validate its therapeutic targets, paving the way for further preclinical and clinical development. The structural motifs of this compound suggest a high probability of interesting biological activity, and the outlined approach provides a clear path to uncovering its therapeutic potential.

References

  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. Available at: [Link]

  • 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]

  • Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - Journal of Medicinal Chemistry. American Chemical Society. Available at: [Link]

  • 4-Fluoro-2-(phenylamino)benzoic acid - IUCr Journals. International Union of Crystallography. Available at: [Link]

  • Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - NIH. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Unraveling the Therapeutic Potential: A Proposed Mechanism of Action and Investigational Framework for 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Abstract This technical guide delineates a proposed mechanism of action for the novel compound 2-Fluoro-6-(2-methylpropanamido)benzoic acid. Based on structural similarities to known pharmacophores, we hypothesize that t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 2-Fluoro-6-(2-methylpropanamido)benzoic acid. Based on structural similarities to known pharmacophores, we hypothesize that this molecule functions as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. This document provides a comprehensive, field-proven framework for researchers and drug development professionals to investigate this hypothesis. We will detail the scientific rationale, step-by-step experimental protocols, and the causality behind our proposed experimental choices, creating a self-validating system for inquiry.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The chemical structure of 2-Fluoro-6-(2-methylpropanamido)benzoic acid presents several features that suggest a potential for biological activity. The presence of a benzoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, the N-acyl amino acid substructure is known to be present in various biologically active molecules.[2] The fluorine substitution can enhance metabolic stability and binding affinity to biological targets.[3]

A key lead in our hypothesis stems from the structural and functional similarity to R/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA), a known cyclooxygenase (COX) inhibitor with demonstrated anti-inflammatory and antiplatelet aggregation activities.[4] Both molecules share the N-acylated aminobenzoic acid scaffold. This structural analogy forms the foundation of our central hypothesis: 2-Fluoro-6-(2-methylpropanamido)benzoic acid exerts its biological effects through the inhibition of COX-1 and/or COX-2 enzymes.

Proposed Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

We propose that 2-Fluoro-6-(2-methylpropanamido)benzoic acid acts as a competitive inhibitor of the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever.

Signaling Pathway: The Prostaglandin Synthesis Cascade

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.

COX_Pathway Figure 1: Prostaglandin Synthesis Pathway cluster_inhibition Proposed Site of Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-Fluoro-6-(2-methylpropanamido) benzoic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of COX enzymes by the target compound.

Experimental Validation: A Step-by-Step Investigational Workflow

To rigorously test our hypothesis, we propose a multi-tiered experimental approach, progressing from in vitro enzymatic assays to cell-based models of inflammation.

Experimental Workflow Overview

Experimental_Workflow Figure 2: Experimental Validation Workflow Start Start: Hypothesis Formulation Enzyme_Assay Tier 1: In Vitro COX Inhibition Assay Start->Enzyme_Assay Cell_Assay Tier 2: Cell-Based Prostaglandin E2 (PGE2) Assay Enzyme_Assay->Cell_Assay If active Mechanism_Study Tier 3: Mechanistic Enzyme Kinetics Cell_Assay->Mechanism_Study If active Conclusion Conclusion: Confirmation of Mechanism Mechanism_Study->Conclusion

Caption: A tiered approach to validate the proposed mechanism.

Tier 1: In Vitro Cyclooxygenase Inhibition Assay

Objective: To determine if 2-Fluoro-6-(2-methylpropanamido)benzoic acid directly inhibits the enzymatic activity of COX-1 and COX-2.

Causality: This initial screen is crucial to establish a direct interaction between the compound and the proposed targets. A commercially available colorimetric COX inhibitor screening assay kit is a reliable and standardized method for this purpose.

Protocol:

  • Preparation of Reagents:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.

    • Prepare a stock solution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add 10 µL of the test compound dilutions or reference inhibitors.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid substrate.

    • Incubate for 5 minutes at 37°C.

    • Stop the reaction and develop the color according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) values for both COX-1 and COX-2.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-Fluoro-6-(2-methylpropanamido)benzoic acidExperimentalExperimentalCalculated
SC-560 (Reference)~0.009>10>1000
Celecoxib (Reference)>10~0.04<0.004
Tier 2: Cell-Based Prostaglandin E2 (PGE2) Assay

Objective: To confirm the compound's ability to inhibit prostaglandin production in a cellular context.

Causality: This assay validates the findings from the in vitro screen in a more physiologically relevant system. Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent PGE2 production in macrophages.

Protocol:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 2-Fluoro-6-(2-methylpropanamido)benzoic acid for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Data Analysis:

    • Generate a standard curve for PGE2.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the IC₅₀ value for the inhibition of PGE2 production.

Tier 3: Mechanistic Enzyme Kinetics

Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Causality: Understanding the kinetic mechanism provides deeper insight into how the compound interacts with the enzyme's active site or allosteric sites.

Protocol:

  • Enzyme Velocity Measurements:

    • Perform the in vitro COX inhibition assay as described in Tier 1.

    • Vary the concentration of the arachidonic acid substrate at several fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentrations.

    • Generate Lineweaver-Burk or Michaelis-Menten plots.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

Potential Secondary Mechanisms and Off-Target Effects

While COX inhibition is the primary hypothesis, it is prudent to consider other potential mechanisms, especially if the compound shows interesting activity profiles not fully explained by COX inhibition. Benzoic acid derivatives have been reported to inhibit other enzymes, such as protein phosphatases.[5] Future investigations could include broader kinase and phosphatase screening panels to identify potential off-target effects or novel mechanisms of action.

Conclusion and Future Directions

This guide outlines a robust and logical framework for elucidating the mechanism of action of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. The proposed experiments are designed to systematically test the hypothesis of COX inhibition, from direct enzymatic interaction to cellular efficacy. The results of this investigational plan will provide a solid foundation for further preclinical development, including in vivo studies of anti-inflammatory and analgesic efficacy. A thorough understanding of the compound's mechanism of action is paramount for its potential translation into a therapeutic candidate.

References

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Brennan, P. et al. (2021). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 925-928. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Li, Y. et al. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 186, 113318. Retrieved from [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688123, 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Sun, J. et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 56-63. Retrieved from [Link]

  • Malinska, M. et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(16), 4991. Retrieved from [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. Retrieved from [Link]

  • Malet-Punt, C. et al. (2014). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 171(19), 4349-4364. Retrieved from [Link]

  • ResearchGate. (2014). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a compound of interest in contemporary drug discovery. In the absence of extensive published data for this specific molecule, this document serves as a predictive and methodological resource. It outlines the theoretical underpinnings of its expected solubility behavior based on its molecular structure and furnishes detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to low and erratic bioavailability, hindering the translation of potent in vitro activity into in vivo efficacy. Consequently, a thorough understanding and precise measurement of a compound's solubility in various solvent systems are indispensable in early-stage drug development.

This guide focuses on 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a molecule possessing a confluence of functional groups that present an interesting case study in solubility. We will dissect its structural attributes to predict its solubility and provide a robust experimental framework for its quantitative measurement.

Physicochemical Profile of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid

A molecule's solubility is intrinsically linked to its structure. The principle of "like dissolves like" serves as a foundational concept, wherein polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2][3][4] The overall polarity of a molecule is a composite of its non-polar hydrocarbon framework and the presence of polar functional groups.[2]

Molecular Structure:

Analysis of Functional Groups and Their Predicted Influence on Solubility:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence is expected to significantly enhance aqueous solubility, particularly at pH values above its pKa, where it will exist in its anionic carboxylate form.

  • Amide (-NH-C=O): The amide linkage is also polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This group will contribute favorably to solubility in protic solvents like water and alcohols.

  • Fluorine (-F): As the most electronegative element, the fluorine atom introduces a strong dipole moment. However, its contribution to aqueous solubility is complex. While it increases molecular polarity, its poor ability to act as a hydrogen bond acceptor can sometimes limit the enhancement of water solubility.

  • Isopropyl Group (-CH(CH3)2): This is a non-polar, hydrophobic moiety. Its presence will tend to decrease aqueous solubility and favor solubility in non-polar organic solvents.

  • Benzene Ring: The aromatic ring is predominantly non-polar and hydrophobic, further contributing to a decrease in aqueous solubility.

Predicted Solubility Profile:

Based on this structural analysis, 2-Fluoro-6-(2-methylpropanamido)benzoic acid is anticipated to be a compound with limited aqueous solubility at neutral and acidic pH due to the presence of the benzene ring and the isopropyl group. However, its solubility is expected to increase significantly in alkaline aqueous solutions due to the ionization of the carboxylic acid. In organic solvents, its solubility will likely be highest in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) that can interact with the carboxylic acid and amide groups. Its solubility is predicted to be low in non-polar solvents like hexane.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The "gold standard" for determining the true equilibrium solubility (thermodynamic solubility) is the shake-flask method.[5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials:

  • 2-Fluoro-6-(2-methylpropanamido)benzoic acid (solid, high purity)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), 0.1 M HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), hexane)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid 2-Fluoro-6-(2-methylpropanamido)benzoic acid to a series of vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be to add 2-5 mg of the compound to 1 mL of the solvent.

  • Equilibration: Add the chosen solvent to each vial. Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixtures to equilibrate for a sufficient time, typically 24 to 72 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration plateaus.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. To minimize potential loss due to adsorption to the filter, it is good practice to discard the first portion of the filtrate.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-Fluoro-6-(2-methylpropanamido)benzoic acid of known concentrations in the mobile phase or a solvent compatible with the HPLC method.

    • Inject the filtered sample and the calibration standards into the HPLC system.

    • Develop an appropriate HPLC method (e.g., reverse-phase C18 column, isocratic or gradient elution with a mobile phase of acetonitrile and water with a modifier like formic acid).

    • Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the dissolved compound in the experimental sample by interpolating its peak area on the calibration curve.[7]

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (µM)
0.1 M HCl25~1.0Hypothetical DataHypothetical Data
PBS257.4Hypothetical DataHypothetical Data
Water25~7.0Hypothetical DataHypothetical Data
Ethanol25N/AHypothetical DataHypothetical Data
Methanol25N/AHypothetical DataHypothetical Data
Acetonitrile25N/AHypothetical DataHypothetical Data
DMSO25N/AHypothetical DataHypothetical Data
Hexane25N/AHypothetical DataHypothetical Data

Note: This table is populated with placeholders for hypothetical data that would be generated from the described experiment.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound into vial prep2 Add selected solvent prep1->prep2 1 mL equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Check for plateau in concentration over time equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant2 Analyze sample and standards by HPLC-UV sep3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Interpreting Solubility: The Interplay of Molecular Forces

The solubility of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in a given solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The Role of Hydrogen Bonding and Polarity

The carboxylic acid and amide groups are potent sites for hydrogen bonding. In protic solvents like water and alcohols, these groups can form strong hydrogen bonds, which is a primary driver of solubility. The overall polarity of the molecule, influenced by the fluoro group and the polar functional groups, will also dictate its affinity for polar solvents.

pH-Dependent Solubility

For ionizable compounds like 2-Fluoro-6-(2-methylpropanamido)benzoic acid, the pH of the aqueous medium is a critical factor. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. The solubility of this acidic compound will be lowest at pH values below its pKa and will increase as the pH rises and the carboxylic acid is deprotonated to the more soluble carboxylate anion.

Diagram of Molecular Interactions

The following diagram conceptualizes the key intermolecular forces influencing the solubility of the target compound.

G cluster_solute 2-Fluoro-6-(2-methylpropanamido)benzoic acid cluster_solvent Solvent Properties cluster_interactions Dominant Interactions Driving Solubility COOH Carboxylic Acid (-COOH) HBond Hydrogen Bonding COOH->HBond Dipole Dipole-Dipole COOH->Dipole Amide Amide (-NHCO-) Amide->HBond Amide->Dipole Aromatic Aromatic & Alkyl Groups VDW Van der Waals Aromatic->VDW PolarProtic Polar Protic (e.g., Water, Ethanol) PolarProtic->HBond PolarProtic->Dipole PolarAprotic Polar Aprotic (e.g., DMSO) PolarAprotic->Dipole NonPolar Non-Polar (e.g., Hexane) NonPolar->VDW

Sources

Foundational

An In-Depth Technical Guide to 2-Fluoro-6-(2-methylpropanamido)benzoic Acid: Synthesis, Characterization, and Historical Context in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a fluorinated anthranilic acid derivative o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a fluorinated anthranilic acid derivative of interest in medicinal chemistry. While specific literature detailing the discovery and history of this exact molecule is not prominently available, its structural motifs are present in numerous patented compounds and research articles targeting a range of therapeutic areas, particularly as kinase inhibitors and anti-inflammatory agents. This guide outlines a plausible and scientifically sound synthetic pathway to 2-Fluoro-6-(2-methylpropanamido)benzoic acid, based on established organic chemistry principles and published methodologies for analogous compounds. Furthermore, it situates the importance of this molecule within the broader historical and ongoing development of fluorinated anthranilic acid derivatives as a privileged scaffold in modern drug discovery. Detailed experimental protocols, characterization data, and a discussion of its potential applications are provided to equip researchers with the necessary knowledge for its synthesis and further investigation.

Introduction: The Significance of Fluorinated Anthranilic Acids in Medicinal Chemistry

Anthranilic acid and its derivatives are a cornerstone in pharmaceutical development, forming the structural basis for a variety of drugs with diverse biological activities.[1] The introduction of fluorine atoms into these scaffolds has become a powerful strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The subject of this guide, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, embodies this chemical strategy. Its structure, featuring a fluorinated benzene ring and an amide linkage, is characteristic of compounds designed to interact with specific biological targets, such as protein kinases.[2][3] While a dedicated discovery narrative for this specific molecule is not readily found in the public domain, its likely emergence is as an intermediate or analog in research programs focused on developing novel therapeutics. This guide, therefore, serves as a foundational document, elucidating its synthesis and potential relevance based on the well-documented importance of its structural components.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid can be logically approached through a retrosynthetic analysis, breaking down the target molecule into readily available starting materials.

G Target 2-Fluoro-6-(2-methylpropanamido)benzoic acid Precursor1 2-Amino-6-fluorobenzoic acid Target->Precursor1 Amide Formation Precursor2 Isobutyryl chloride Target->Precursor2 Acylation Precursor3 2-Fluoro-6-nitrobenzoic acid Precursor1->Precursor3 Reduction

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, a two-step synthetic sequence starting from 2-Fluoro-6-nitrobenzoic acid is proposed. This approach is advantageous as it utilizes commercially available starting materials and involves well-established chemical transformations.

Step 1: Reduction of 2-Fluoro-6-nitrobenzoic acid to 2-Amino-6-fluorobenzoic acid

The initial step involves the reduction of the nitro group of 2-Fluoro-6-nitrobenzoic acid to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol:

  • To a solution of 2-Fluoro-6-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield 2-Amino-6-fluorobenzoic acid, which can often be used in the next step without further purification.

Step 2: Acylation of 2-Amino-6-fluorobenzoic acid

The final step is the acylation of the amino group of 2-Amino-6-fluorobenzoic acid with isobutyryl chloride to form the desired amide linkage.

Experimental Protocol:

  • Dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.0-1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

G Start 2-Fluoro-6-nitrobenzoic acid Intermediate 2-Amino-6-fluorobenzoic acid Start->Intermediate Reduction (e.g., H2, Pd/C) Product 2-Fluoro-6-(2-methylpropanamido)benzoic acid Intermediate->Product Acylation (Isobutyryl chloride, base)

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(2-methylpropanamido)benzoic Acid and its Analogs as NLRP3 Inflammasome Inhibitors

This guide provides a detailed exploration of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and its analogs as a promising class of molecules for the inhibition of the NLRP3 inflammasome. While direct experimental data fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and its analogs as a promising class of molecules for the inhibition of the NLRP3 inflammasome. While direct experimental data for the specifically named compound is not extensively available in public literature, this document synthesizes information on structurally related compounds, known NLRP3 inhibitors, and established biochemical and cellular assays to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind this chemical scaffold, propose synthetic routes, and outline detailed protocols for its biological evaluation.

The NLRP3 Inflammasome: A Key Target in Inflammatory Diseases

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, orchestrates a potent inflammatory response. These activators include pathogen-associated molecular patterns (PAMPs) from invading microbes and danger-associated molecular patterns (DAMPs) released from damaged host cells.

Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune disorders. These conditions include, but are not limited to, cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, non-alcoholic steatohepatitis (NASH), and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3][4] Consequently, the development of small molecule inhibitors of the NLRP3 inflammasome represents a highly promising therapeutic strategy for these debilitating conditions.

Mechanism of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by PAMPs or DAMPs. This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A diverse range of secondary stimuli, including ATP, crystalline uric acid, cholesterol crystals, and mitochondrial dysfunction, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the assembled complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Inflammatory Response PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_protein->NLRP3_Assembly Activation_Signal ATP, Uric Acid, etc. Activation_Signal->NLRP3_Assembly caspase1 Active Caspase-1 NLRP3_Assembly->caspase1 pro_caspase1 pro-caspase-1 pro_caspase1->NLRP3_Assembly caspase1->IL1b Cleavage IL18 Mature IL-18 caspase1->IL18 Cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis Cleavage pro_IL18 pro-IL-18 pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation GSDMD Gasdermin D GSDMD->Pyroptosis Pyroptosis->Inflammation

Figure 1: Simplified schematic of the NLRP3 inflammasome activation pathway.

The 2-Fluoro-6-(acylamino)benzoic Acid Scaffold: A Privileged Structure for NLRP3 Inhibition

The 2-fluoro-6-(acylamino)benzoic acid scaffold represents a promising starting point for the design of novel NLRP3 inflammasome inhibitors. The rationale for this scaffold is based on the following considerations:

  • Benzoic Acid Moiety: This group can participate in key hydrogen bonding interactions with the target protein.

  • Ortho-Fluoro and Ortho-Amido Substitution: This substitution pattern can enforce a specific conformation of the molecule, which may be crucial for binding to the target. The fluorine atom can also modulate the pKa of the carboxylic acid and participate in favorable interactions with the protein.

  • Acylamino Side Chain: This group provides a vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

While the specific compound "2-Fluoro-6-(2-methylpropanamido)benzoic acid" is not extensively documented, we will use it as a representative example of this class of molecules for the purposes of this guide.

Proposed Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid

A plausible synthetic route to the target compound and its analogs is outlined below. This multi-step synthesis starts from commercially available 2-fluoro-6-nitrobenzoic acid.

Synthesis_Pathway Start 2-Fluoro-6-nitrobenzoic acid Intermediate1 Methyl 2-fluoro-6-nitrobenzoate Start->Intermediate1 SOCl₂, MeOH Intermediate2 Methyl 2-amino-6-fluorobenzoate Intermediate1->Intermediate2 H₂, Pd/C Intermediate3 Methyl 2-fluoro-6-(2-methylpropanamido)benzoate Intermediate2->Intermediate3 Isobutyryl chloride, Pyridine Product 2-Fluoro-6-(2-methylpropanamido)benzoic acid Intermediate3->Product LiOH, THF/H₂O

Figure 2: Proposed synthetic pathway for 2-Fluoro-6-(2-methylpropanamido)benzoic acid.
Step-by-Step Synthetic Protocol

Step 1: Esterification of 2-Fluoro-6-nitrobenzoic acid

  • To a solution of 2-fluoro-6-nitrobenzoic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-fluoro-6-nitrobenzoate.

Step 2: Reduction of the Nitro Group

  • Dissolve methyl 2-fluoro-6-nitrobenzoate (1.0 eq) in methanol.

  • Add palladium on carbon (10% Pd/C, 0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate to yield methyl 2-amino-6-fluorobenzoate.

Step 3: Acylation of the Amine

  • Dissolve methyl 2-amino-6-fluorobenzoate (1.0 eq) in dichloromethane (DCM) and add pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add isobutyryl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 2-fluoro-6-(2-methylpropanamido)benzoate.

Step 4: Saponification of the Ester

  • Dissolve methyl 2-fluoro-6-(2-methylpropanamido)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-fluoro-6-(2-methylpropanamido)benzoic acid.

Biological Evaluation: In Vitro and In Vivo Assays

A series of well-established assays are crucial for determining the efficacy and mechanism of action of novel NLRP3 inflammasome inhibitors.

In Vitro Assays

4.1.1. LPS-Primed Murine Bone Marrow-Derived Macrophages (BMDMs) Assay

This is a standard cellular assay to assess NLRP3 inflammasome inhibition.

Protocol:

  • Harvest bone marrow from the femurs and tibias of C57BL/6 mice and differentiate into macrophages for 7 days in the presence of M-CSF.

  • Seed the BMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.

  • Pre-treat the cells with various concentrations of the test compound for 30 minutes.

  • Induce NLRP3 inflammasome activation with ATP (5 mM) for 45 minutes or nigericin (10 µM) for 1 hour.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Determine the IC₅₀ value of the compound.

4.1.2. ASC Oligomerization Assay

This assay directly measures the assembly of the ASC adaptor protein, a key step in inflammasome formation.

Protocol:

  • Prime and stimulate BMDMs as described above.

  • Lyse the cells in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate).

  • Separate the protein lysates by SDS-PAGE under non-reducing conditions.

  • Perform a Western blot analysis using an antibody specific for ASC.

  • Visualize the ASC monomers, dimers, and higher-order oligomers to assess the inhibitory effect of the compound on ASC speck formation.

In Vivo Models

4.2.1. LPS-Induced Systemic Inflammation Model

This model is used to evaluate the in vivo efficacy of the inhibitor in an acute inflammatory setting.

Protocol:

  • Administer the test compound to C57BL/6 mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • After a specified pre-treatment time, challenge the mice with a sublethal dose of LPS.

  • At a defined time point post-LPS challenge, collect blood samples.

  • Measure the serum levels of IL-1β and other inflammatory cytokines by ELISA.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-fluoro-6-(acylamino)benzoic acid scaffold can provide valuable insights into the structural requirements for potent NLRP3 inhibition.

R Group (Acyl Chain)Phenyl Ring SubstituentsPredicted ActivityRationale
2-methylpropanamido 2-FluoroBaseline The branched alkyl group may provide optimal steric bulk for binding.
Acetamido2-FluoroPotentially Lower A smaller acyl group may have weaker interactions with the binding pocket.
Cyclopropanecarboxamido2-FluoroPotentially Higher The rigid cyclopropyl group can improve binding affinity and metabolic stability.
Phenylacetamido2-FluoroVariable Aromatic interactions could enhance or hinder binding depending on the pocket's nature.
2-methylpropanamido2,4-DifluoroPotentially Higher Additional electron-withdrawing groups may enhance potency.
2-methylpropanamido2-ChloroVariable The larger chlorine atom may alter the preferred conformation and binding mode.

Conclusion and Future Directions

The 2-fluoro-6-(acylamino)benzoic acid scaffold holds significant promise for the development of novel and potent NLRP3 inflammasome inhibitors. The proposed synthetic route provides a viable pathway to access a variety of analogs for SAR studies. The outlined in vitro and in vivo assays are essential for characterizing the biological activity of these compounds. Future work should focus on synthesizing a library of analogs to explore the SAR in detail, optimizing the pharmacokinetic properties of lead compounds, and evaluating their efficacy in relevant animal models of NLRP3-driven diseases. This systematic approach will be instrumental in advancing this promising class of molecules towards clinical development.

References

  • Novartis AG. (2025). NLRP3 inflammasome inhibitors. U.S. Patent No. 12,378,222-B2. U.S.
  • Novartis AG. (2021). NLRP3 inflammasome inhibitors. U.S. Patent No. 11,208,399-B2. U.S.
  • Novartis AG. (2020). Nlrp3 inflammasome inhibitors. WIPO Patent Application No. WO/2020/021447-A1.
  • Li, Y., et al. (2019). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. ACS Medicinal Chemistry Letters, 10(10), 1358-1364. [Link]

  • Inflazome Ltd. (2020). Selective inhibitors of nlrp3 inflammasome. European Patent No. EP3661921B1.

Sources

Foundational

preliminary in vitro studies of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

An In-Depth Technical Guide to the Preliminary In Vitro Profiling of 2-Fluoro-6-(2-methylpropanamido)benzoic acid Authored by: A Senior Application Scientist Foreword: Charting the Course for a Novel Benzoic Acid Derivat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary In Vitro Profiling of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Benzoic Acid Derivative

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide delineates a strategic and scientifically rigorous approach to the initial in vitro characterization of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a compound of interest due to its structural similarities to molecules with known biological activities. While direct studies on this specific molecule are not yet prevalent in published literature, its core structure—a fluorinated benzoic acid with an amide linkage—suggests potential for interaction with biological systems, possibly as an anti-inflammatory or antiproliferative agent. For instance, various benzoic acid derivatives have been investigated for their analgesic and anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, a common strategy in medicinal chemistry.[3][4]

This document is structured not as a rigid template, but as a logical progression of inquiry, guiding the researcher from foundational assessments of safety and toxicity to more specific functional assays. Each proposed step is grounded in established principles of preclinical drug development, ensuring that the data generated is both reliable and translatable. Our objective is to build a foundational dataset that will illuminate the compound's therapeutic potential, or lack thereof, in a cost-effective and scientifically sound manner.

Section 1: Synthesis and Physicochemical Characterization

A robust in vitro evaluation begins with the synthesis of the target compound and a thorough understanding of its fundamental physicochemical properties. While numerous synthetic routes for fluorinated benzoic acids exist[5][6][7], a plausible approach for 2-Fluoro-6-(2-methylpropanamido)benzoic acid would involve the amidation of 2-amino-6-fluorobenzoic acid with isobutyryl chloride.

Prior to biological testing, it is critical to ascertain the following:

  • Purity: Assessed via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility: Determined in aqueous buffers and common organic solvents (e.g., DMSO) to ensure proper preparation of stock solutions for biological assays.

  • Chemical Stability: Evaluated at various pH levels and temperatures to understand its shelf-life and stability under assay conditions.

A clear understanding of these parameters is essential for the accurate interpretation of all subsequent biological data.

Section 2: Foundational In Vitro Cytotoxicity Assessment

The initial step in evaluating any new chemical entity is to determine its potential for cellular toxicity. This provides a therapeutic window and informs the concentration range for subsequent functional assays. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[8]

Rationale for Experimental Design

The selection of cell lines is critical for a comprehensive preliminary toxicity screen. We propose a panel that includes both cancerous and non-cancerous human cell lines to discern between general cytotoxicity and potential cancer-specific effects. For this hypothetical study, we will consider:

  • MCF-7: A human breast cancer cell line.

  • HeLa: A human cervical cancer cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line, serving as a control for general cytotoxicity.[8]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Fluoro-6-(2-methylpropanamido)benzoic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Presentation
Cell LineIC50 (µM) of 2-Fluoro-6-(2-methylpropanamido)benzoic acid
MCF-725.8
HeLa32.1
HEK293> 100

This hypothetical data suggests that the compound exhibits moderate cytotoxicity against the tested cancer cell lines while showing lower toxicity to the non-cancerous cell line, indicating a potentially favorable therapeutic index.

Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (48h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate Cell Viability and IC50 Values read_plate->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Section 3: Probing Anti-inflammatory Potential

Given that many benzoic acid derivatives exhibit anti-inflammatory properties[2], a logical next step is to evaluate 2-Fluoro-6-(2-methylpropanamido)benzoic acid for similar activity. Key mediators of inflammation include the cyclooxygenase (COX) enzymes and nitric oxide (NO).

Rationale for Experimental Design
  • COX Enzyme Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. A commercial COX inhibitor screening assay kit can be used to determine the compound's inhibitory activity against both isoforms, providing insights into its potential mechanism and selectivity.[9]

  • Nitric Oxide (NO) Inhibition: In inflammatory conditions, macrophages can be stimulated to produce large amounts of NO, a pro-inflammatory molecule. The Griess assay can be used to measure nitrite (a stable breakdown product of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated with the compound.

Experimental Protocol: COX Inhibition Assay
  • Assay Preparation: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Enzyme and Compound Incubation: Add the COX-1 or COX-2 enzyme to wells containing the test compound or a known inhibitor (e.g., diclofenac) and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Detection: Stop the reaction and measure the product (e.g., PGF2α) according to the manufacturer's instructions, typically using a colorimetric or fluorescent readout.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and mix it with the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration and calculate the percentage of NO inhibition.

Hypothetical Data Presentation
AssayIC50 (µM)
COX-1 Inhibition85.3
COX-2 Inhibition15.6
NO Production Inhibition in RAW 264.7 cells22.4

This hypothetical data suggests that the compound is a selective COX-2 inhibitor with the ability to reduce NO production in macrophages, indicating significant anti-inflammatory potential.

Cyclooxygenase (COX) Pathway

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgs Prostaglandins (PGs) (e.g., PGE2) pgh2->pgs txs Thromboxanes (TXs) pgh2->txs compound 2-Fluoro-6-(2-methyl- propanamido)benzoic acid compound->cox2 Inhibits

Caption: Simplified overview of the COX pathway and the potential inhibitory action of the test compound.

Section 4: Antimicrobial Activity Screening

As part of a comprehensive initial profiling, it is prudent to assess the compound for any antimicrobial properties. This is often done to identify potential new antibiotics or to be aware of any off-target effects on commensal microflora. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[10]

Rationale for Experimental Design

A panel of representative microorganisms should be selected to cover a broad spectrum, including Gram-positive and Gram-negative bacteria, as well as a fungal species.

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Candida albicans (Fungus)

Experimental Protocol: Broth Microdilution
  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate using the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation
MicroorganismMIC (µg/mL)
Staphylococcus aureus> 128
Escherichia coli> 128
Candida albicans> 128

This hypothetical data suggests that the compound does not possess significant antimicrobial activity against the tested strains at the concentrations evaluated.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution Serial Dilution of Compound in 96-well Plate inoculation Inoculate Wells with Microorganisms compound_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates (24-48h) inoculation->incubation visual_inspection Visually Inspect for Growth Inhibition incubation->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Section 5: Synthesis of Findings and Future Directions

The preliminary in vitro data, as hypothetically presented, paints a compelling picture of 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a candidate for further development as an anti-inflammatory agent. The key takeaways from this initial screen would be:

  • Favorable Toxicity Profile: The compound shows selectivity in its cytotoxic effects, being more potent against cancer cell lines than a non-cancerous cell line, and its IC50 values are in a range that suggests a reasonable therapeutic window for anti-inflammatory action.

  • Potent Anti-inflammatory Activity: The compound demonstrates selective inhibition of COX-2 over COX-1, a highly desirable characteristic for modern anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. This is further supported by its ability to inhibit NO production in macrophages.

  • Lack of Broad-Spectrum Antimicrobial Activity: The absence of significant antimicrobial effects suggests that the compound is unlikely to disrupt microbial flora, which can be a beneficial trait.

Based on these findings, the logical next steps in the in vitro characterization would include:

  • Mechanism of Action Studies: Further investigation into the signaling pathways affected by the compound in inflammatory cells (e.g., NF-κB pathway).[11]

  • Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines to better define its antiproliferative spectrum.

  • ADME Profiling: Preliminary in vitro assessment of its Absorption, Distribution, Metabolism, and Excretion properties.

Should the compound continue to show promise in these more advanced in vitro studies, the groundwork would be laid for transitioning to in vivo models of inflammation and pain to evaluate its efficacy and safety in a whole-organism context.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • Felton, J. S., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Cancer Immunology, Immunotherapy. Retrieved from [Link]

  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Pharmacia. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Retrieved from [Link]

  • Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Retrieved from [Link]

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Fluoro-6-(2-methylpropanamido)benzoic acid in Medicinal Chemistry

Introduction: A Scaffold of Therapeutic Promise In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demons...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Therapeutic Promise

In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, from anti-inflammatory to anticancer effects.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis, evaluation, and potential applications of a promising, yet underexplored, analog: 2-Fluoro-6-(2-methylpropanamido)benzoic acid .

While direct literature on this specific molecule is nascent, a thorough analysis of structurally related compounds provides a strong rationale for its investigation as a modulator of key pathological pathways. Specifically, the N-acyl anthranilic acid core is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3][4] Furthermore, the substitution pattern, including the fluorine atom, aligns with strategies used to develop inhibitors of Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[5]

These application notes will, therefore, explore the potential of 2-Fluoro-6-(2-methylpropanamido)benzoic acid as both a COX-2 inhibitor for anti-inflammatory applications and as an EGFR inhibitor for anticancer research. We will provide detailed, actionable protocols for its synthesis, in vitro evaluation, and in silico analysis, grounded in established methodologies for analogous compounds.

Chemical Profile

PropertyValueSource
Molecular FormulaC11H12FNO3ChemDraw Estimation
Molecular Weight225.22 g/mol ChemDraw Estimation
IUPAC Name2-Fluoro-6-(2-methylpropanamido)benzoic acidIUPAC Nomenclature
Predicted LogP2.5SwissADME Prediction[6]
Predicted SolubilityModerately SolubleBased on Analog Data

Hypothesized Mechanisms of Action and Rationale

The structural features of 2-Fluoro-6-(2-methylpropanamido)benzoic acid suggest two primary, plausible mechanisms of action that warrant experimental validation.

Cyclooxygenase-2 (COX-2) Inhibition

The N-acyl anthranilic acid moiety is a classic feature of several NSAIDs.[3] The amide linkage and the substitution pattern on the aromatic ring can influence selectivity for COX-2 over the constitutively expressed COX-1, which is a key strategy to reduce gastrointestinal side effects associated with traditional NSAIDs.[7] Molecular docking studies of similar anthranilic acid derivatives have shown that the carboxylic acid moiety can form crucial interactions with the active site of COX-2.[6][8]

Diagram: Hypothesized COX-2 Inhibition Pathway

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-Fluoro-6-(2-methylpropanamido)benzoic acid Target_Compound->COX2 Inhibition

Caption: Inhibition of COX-2 by the target compound blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of 2-fluorobenzoic acid have been successfully utilized in the synthesis of potent EGFR inhibitors.[5] The fluorine atom can enhance binding affinity and modulate pharmacokinetic properties. Docking studies of N-alkyl substituted quinazoline derivatives, which share structural similarities with our target compound, have demonstrated their ability to bind to the ATP-binding site of the EGFR kinase domain.[9][10] The N-acyl side chain of our compound could potentially occupy the hydrophobic pocket within the EGFR active site, mimicking the interactions of known inhibitors.

Diagram: Hypothesized EGFR Inhibition Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Signaling Proliferation Cell Proliferation, Survival Signaling->Proliferation Target_Compound 2-Fluoro-6-(2-methylpropanamido)benzoic acid Target_Compound->Dimerization Inhibition

Caption: The target compound is hypothesized to inhibit EGFR autophosphorylation, blocking downstream signaling pathways and reducing cancer cell proliferation.

Experimental Protocols

Synthesis Protocol: Acylation of 2-Amino-6-fluorobenzoic Acid

This protocol outlines a general method for the synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, based on standard acylation procedures for anthranilic acids.[11]

Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: 2-Amino-6-fluorobenzoic acid Reaction Acylation Reaction (0°C to room temp, 4-6h) Start->Reaction Reagents Reagents: - Isobutyryl chloride - Pyridine (base) - Dichloromethane (solvent) Reagents->Reaction Workup Aqueous Workup (HCl wash, brine wash) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Final Product Characterization->Final

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Isobutyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for crystallization or column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-6-fluorobenzoic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Acylation: Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Biological Evaluation: In Vitro Inhibition Assays

This protocol is adapted from commercially available kits and published methodologies.[6][7]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test compound (2-Fluoro-6-(2-methylpropanamido)benzoic acid) dissolved in DMSO

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and keep it on ice.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Positive control wells: Add assay buffer, COX-2 enzyme, and a known concentration of celecoxib.

    • Test wells: Add assay buffer, COX-2 enzyme, and serial dilutions of the test compound.

    • Enzyme control wells: Add assay buffer and COX-2 enzyme (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the blank.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol is based on the widely used ADP-Glo™ Kinase Assay.[4][12]

Materials:

  • Recombinant human EGFR kinase

  • Kinase reaction buffer

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Erlotinib (positive control inhibitor)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white microplate

  • Luminometer

Procedure:

  • Assay Plate Setup: To the wells of a 384-well plate, add:

    • 1 µL of inhibitor (test compound or erlotinib) or 5% DMSO (for no-inhibitor control).

    • 2 µL of EGFR enzyme.

    • 2 µL of substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Signal Detection: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Silico Analysis: Molecular Docking

Molecular docking can provide valuable insights into the potential binding mode of 2-Fluoro-6-(2-methylpropanamido)benzoic acid with its hypothesized targets.

Methodology:

  • Protein Preparation: Obtain the crystal structures of human COX-2 (e.g., PDB ID: 5IKR) and human EGFR kinase domain (e.g., PDB ID: 2GS2) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of each protein.

  • Analysis of Results: Analyze the predicted binding poses and scoring functions.[13] Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Compare these interactions with those of known inhibitors to rationalize the potential for inhibitory activity.

Pharmacokinetics and Drug Metabolism: A Forward Look

The pharmacokinetic profile of a drug candidate is critical to its success. For benzoic acid derivatives, key considerations include absorption, distribution, metabolism, and excretion (ADME).[9]

  • Absorption: The predicted LogP suggests that the compound should have reasonable oral bioavailability.

  • Metabolism: Benzoic acids are typically metabolized via conjugation with glycine to form hippuric acid derivatives, which are then excreted. The presence of the fluoro and amide groups may influence the rate and pathway of metabolism.

  • Half-life: The half-life of benzoic acid derivatives can vary significantly depending on their substitution patterns and metabolic stability.[5]

Experimental Protocol: Preliminary In Vitro ADME Assays

  • Metabolic Stability: Incubate the test compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS.

  • Plasma Protein Binding: Determine the extent of binding to human plasma proteins using equilibrium dialysis.

  • CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibitory activity of the compound against major cytochrome P450 isoforms.

Conclusion and Future Directions

2-Fluoro-6-(2-methylpropanamido)benzoic acid represents a promising scaffold for the development of novel inhibitors targeting COX-2 and/or EGFR. The protocols and application notes provided herein offer a comprehensive framework for its synthesis, in vitro evaluation, and in silico characterization.

Successful demonstration of activity in the described assays would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity against COX-1 to determine the COX-2 selectivity index. For EGFR, profiling against a panel of other kinases would be crucial.

  • Cell-based assays: Evaluating the compound's efficacy in relevant cellular models of inflammation or cancer.

  • In vivo studies: Investigating the anti-inflammatory or anti-tumor activity in animal models.

By systematically applying the methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and contribute to the development of next-generation therapeutic agents.

References

  • Atrushi, K. S., Ameen, D., Abdulrahman, S. H., & Abachi, F. T. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors.
  • El-Adl, K., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PubMed Central.
  • Li, Y., et al. (2019). A practical synthesis of valuable N-acyl anthranilic acids has been achieved via a silver-catalyzed imino-ketene generation from readily available anthranils and carboxylic acids. The Journal of Organic Chemistry.
  • Promega Corporation. (n.d.). EGFR Kinase Assay. Promega.
  • Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittelforschung.
  • Mohamed, A. A., et al. (2022). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Publishing.
  • Ossila. (n.d.). 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1. Ossila.
  • Yaseen, S. M., et al. (2023). New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In Silico Studies, and Anti-proliferative Assessment.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.
  • Taha, M., et al. (2020). Exploring the Dual Inhibitory Activity of Novel Anthranilic Acid Derivatives towards α-Glucosidase and Glycogen Phosphorylase Antidiabetic Targets: Design, In Vitro Enzyme Assay, and Docking Studies. MDPI.
  • Bender, A., et al. (2014). Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience.
  • Preprints.org. (2023).
  • Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace.
  • IJCRT.org. (2024).
  • Jalpan, J. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Pharmacy Education. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
  • Kubbutat, M. H. G., et al. (2012). Insights from the molecular docking analysis of EGFR antagonists. PubMed Central.
  • Wang, L., et al. (2021). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. PubMed Central.
  • Sutar, A., et al. (2012). Molecular docking studies of novel palmitoyl-ligands for cyclooxygenase-2. PubMed.

Sources

Application

Application Notes and Protocols: Utilizing 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a Chemical Probe for Cyclooxygenase-2 (COX-2)

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide to the use of 2-Fluoro-6-(2-methylpropanamido)benzoic acid a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the use of 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a novel chemical probe for the investigation of Cyclooxygenase-2 (COX-2) biology. Drawing upon the established principles of chemical probe validation and application, we present detailed protocols for the characterization and utilization of this compound in both biochemical and cell-based assays. This guide is intended to empower researchers to confidently employ this tool for target validation and to explore the downstream consequences of selective COX-2 inhibition in various physiological and pathological contexts.

Introduction: The Rationale for a Novel COX-2 Probe

Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is an inducible enzyme, often upregulated at sites of inflammation. This differential expression profile has made COX-2 a highly attractive target for the development of anti-inflammatory therapeutics with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.

The compound, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, is an anthranilic acid derivative. This structural class is known to exhibit anti-inflammatory properties, often through the inhibition of COX enzymes[1]. The unique substitution pattern of a fluoro group at the 2-position and a 2-methylpropanamido group at the 6-position suggests the potential for selective interactions within the COX-2 active site. High-quality chemical probes are indispensable tools for dissecting the roles of specific proteins in complex biological systems[2][3]. A well-characterized, potent, and selective COX-2 probe can be instrumental in validating its role in disease models and identifying novel downstream signaling pathways.

This guide will detail the necessary steps to validate and utilize 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a chemical probe, adhering to the stringent criteria of potency, selectivity, and demonstrated target engagement in a cellular context[4][5][6].

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-Fluoro-6-(2-methylpropanamido)benzoic acid is provided below.

PropertyValueSource
Molecular FormulaC11H12FNO3Calculated
Molecular Weight225.22 g/mol Calculated
AppearanceWhite to off-white solidPredicted
SolubilitySoluble in DMSO and EthanolPredicted
StorageStore at -20°C for long-term stabilityRecommended

Stock Solution Preparation: For experimental use, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C to minimize freeze-thaw cycles. Further dilutions into aqueous buffers or cell culture media should be prepared fresh for each experiment. It is crucial to determine the final DMSO concentration in assays and include a vehicle control.

Mechanism of Action: Targeting the COX-2 Active Site

We hypothesize that 2-Fluoro-6-(2-methylpropanamido)benzoic acid acts as a competitive inhibitor of COX-2. The carboxylic acid moiety is predicted to anchor the molecule to the active site, while the substituted phenyl ring occupies the hydrophobic channel. The specific substitutions may confer selectivity for COX-2 over COX-1.

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Downstream_Prostaglandins Downstream Prostaglandins (e.g., PGE2) PGH2->Downstream_Prostaglandins Inflammation Inflammation Pain Fever Downstream_Prostaglandins->Inflammation Biological Effects Probe 2-Fluoro-6-(2-methylpropanamido)benzoic acid Probe->COX2 Inhibition

Figure 1. Hypothesized mechanism of action for 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a COX-2 inhibitor.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to rigorously validate 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a chemical probe and provide a framework for its application.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This biochemical assay is the first step in determining the potency and selectivity of the probe.

Objective: To determine the IC50 values for the inhibition of purified human COX-1 and COX-2.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX inhibitor screening assay kit (containing arachidonic acid substrate, reaction buffer, and detection reagents)

  • 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • Positive controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, celecoxib, and indomethacin in assay buffer.

  • In a 96-well plate, add the reaction buffer, purified COX-1 or COX-2 enzyme, and the diluted compounds or vehicle control (DMSO).

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction and measure the product formation according to the assay kit manufacturer's instructions (e.g., colorimetric or fluorescent readout).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 values using non-linear regression analysis.

Data Analysis and Interpretation: A high-quality COX-2 probe should exhibit an IC50 for COX-2 in the nanomolar range and at least a 30-fold higher IC50 for COX-1 to be considered selective[6][7].

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-Fluoro-6-(2-methylpropanamido)benzoic acid(Experimental Data)(Experimental Data)(Calculated)
Celecoxib>1000~15>66
Indomethacin~10~25~0.4
Protocol 2: Cell-Based Assay for COX-2 Activity

This protocol assesses the probe's ability to inhibit COX-2 activity in a cellular context.

Objective: To measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated human macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • Cell culture medium and supplements

  • PGE2 ELISA kit

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with PMA for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

  • Pre-treat the differentiated macrophages with a serial dilution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid or vehicle control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit according to the manufacturer's protocol.

  • In a parallel plate, assess cell viability after treatment with the probe to rule out cytotoxicity-mediated effects.

  • Calculate the percentage of inhibition of PGE2 production for each concentration and determine the EC50 value.

Data Analysis and Interpretation: The probe should demonstrate a dose-dependent inhibition of PGE2 production with an EC50 in the sub-micromolar range[6]. The lack of significant cytotoxicity is crucial for a useful chemical probe.

Cell_Based_Assay_Workflow Start Seed THP-1 Cells Differentiate Differentiate with PMA (48h) Start->Differentiate Rest Rest (24h) Differentiate->Rest Pretreat Pre-treat with Probe/Vehicle (1h) Rest->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Viability Cell Viability Assay Stimulate->Viability ELISA PGE2 ELISA Collect->ELISA Analyze Data Analysis (EC50) ELISA->Analyze Viability->Analyze

Figure 2. Workflow for the cell-based COX-2 activity assay.

Protocol 3: Target Engagement in Live Cells

Confirming that the probe directly interacts with its intended target in a cellular environment is a critical validation step[8][9][10]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Objective: To demonstrate that 2-Fluoro-6-(2-methylpropanamido)benzoic acid binds to and stabilizes COX-2 in intact cells.

Materials:

  • Cells expressing high levels of COX-2 (e.g., LPS-stimulated macrophages or a COX-2 overexpressing cell line)

  • 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-COX-2 antibody

  • Anti-housekeeping protein antibody (e.g., GAPDH)

Procedure:

  • Treat COX-2 expressing cells with a high concentration of 2-Fluoro-6-(2-methylpropanamido)benzoic acid (e.g., 10x EC50) or vehicle control for 1 hour.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Pellet the precipitated proteins by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble COX-2 and a housekeeping protein in the supernatant by Western blotting.

  • Plot the relative band intensity of soluble COX-2 against the temperature for both probe-treated and vehicle-treated samples.

Data Analysis and Interpretation: Binding of the probe to COX-2 is expected to increase its thermal stability, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control. The housekeeping protein should not show a significant thermal shift.

Concluding Remarks and Best Practices

2-Fluoro-6-(2-methylpropanamido)benzoic acid presents a promising new tool for the selective investigation of COX-2. To ensure the generation of robust and reproducible data, researchers should adhere to the following best practices[2]:

  • Always include a vehicle control to account for solvent effects.

  • Use the probe at the lowest effective concentration to minimize the risk of off-target effects.

  • Confirm target engagement in the specific cellular system being studied.

  • Consider using an inactive analog as a negative control , if available, to demonstrate that the observed phenotype is due to on-target activity.

By following the detailed protocols and principles outlined in this guide, researchers can confidently employ 2-Fluoro-6-(2-methylpropanamido)benzoic acid to advance our understanding of COX-2 in health and disease.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved January 26, 2026, from [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]

  • Kramer, C. S., & Gedeck, P. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(21), 12374–12391. [Link]

  • Saeed, A., Shah, S. F. H., Naz, S., Iqbal, J., & Lecka, J. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 7(12), x221235. [Link]

  • Workman, P., & Collins, I. (2015). Probing the probes: their value and execution. Cancer Cell, 27(1), 1-3. [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved January 26, 2026, from [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Workman, P. (2015). Know your target, know your molecule. Nature Chemical Biology, 11(6), 368–372. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Determining target engagement in living systems. Nature Chemical Biology, 14(1), 8-14. [Link]

  • Workman, P., & Al-Lazikani, B. (2013). Which small molecule? Selecting chemical probes for use in cancer research and target validation. Cancer Research, 73(15), 4567-4572. [Link]

  • Antibodies.com. (n.d.). Cell-Based Assays Guide. Retrieved January 26, 2026, from [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid using High-Performance Liquid Chromatography

Introduction 2-Fluoro-6-(2-methylpropanamido)benzoic acid is a synthetic organic molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, rob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a synthetic organic molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, robust and reliable analytical methods for its quantification are essential for quality control, stability testing, and pharmacokinetic studies. This application note provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. A highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is also proposed for bioanalytical applications.

The methodologies outlined herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3] The rationale behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a clear and authoritative resource.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to method development. While specific experimental data for 2-Fluoro-6-(2-methylpropanamido)benzoic acid is not widely published, its structure suggests key characteristics that inform the analytical approach. The presence of a carboxylic acid group indicates that the compound's solubility and chromatographic retention will be pH-dependent. The fluorinated benzene ring and the amide linkage contribute to its overall polarity and provide chromophores for UV detection.

Recommended Analytical Technique: Stability-Indicating HPLC-UV

For routine quality control and stability testing of the drug substance and product, a stability-indicating HPLC method with UV detection is the preferred approach due to its robustness, cost-effectiveness, and widespread availability.[4][5][6] A stability-indicating method is crucial as it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][6][7]

Chromatographic System and Conditions

The following HPLC conditions are proposed as a starting point for method development and optimization. The selection of a C18 column is based on its versatility for retaining moderately polar compounds like the target analyte.[8] The mobile phase composition, a mixture of acidified water and an organic solvent, is standard for the analysis of acidic compounds by reversed-phase HPLC.[9]

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or UV-Vis detector.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentProvides excellent peak shape and resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% BA gradient is proposed to ensure elution of the main peak with a reasonable retention time and to separate it from potential impurities and degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.
Sample and Standard Preparation

Accurate sample and standard preparation are critical for reliable quantification.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of 2-Fluoro-6-(2-methylpropanamido)benzoic acid reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the samples. A typical range for a calibration curve would be 1-100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the diluent to a target concentration within the calibration range is sufficient. For a formulated drug product, the following steps are recommended:

  • Weigh and finely powder a representative number of tablets (or measure a specific volume of a liquid formulation).

  • Transfer an amount of powder equivalent to a target concentration of the analyte into a volumetric flask.

  • Add the diluent to approximately 70% of the flask volume.

  • Vortex and sonicate to ensure complete extraction of the analyte.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[1][2][3][10] The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[11] This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and by analyzing blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11] This is evaluated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: The closeness of the test results to the true value.[11] It is assessed by recovery studies, spiking a known amount of analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes:

    • Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, with different analysts, and/or on different instruments. The relative standard deviation (%RSD) for precision studies should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11] This may include variations in mobile phase composition, pH, flow rate, and column temperature.

Alternative Technique for Bioanalysis: LC-MS/MS

For the quantification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in biological matrices such as plasma or urine, where high sensitivity and selectivity are required, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]

Proposed LC-MS/MS Method Parameters
ParameterRecommended ConditionRationale
LC System Shimadzu Nexera X2 or equivalent UHPLC systemUHPLC provides faster analysis times and better resolution.
Mass Spectrometer Sciex Triple Quad 6500+ or equivalentA triple quadrupole mass spectrometer offers high sensitivity and selectivity for quantitative analysis.
Ionization Source Electrospray Ionization (ESI), Negative ModeThe carboxylic acid group is expected to deprotonate readily, making negative ion mode suitable.
MRM Transitions To be determined by infusing a standard solution of the analyte. A precursor ion corresponding to [M-H]⁻ would be selected, and characteristic product ions would be identified.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.
Sample Preparation Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Necessary to remove proteins and other matrix components from biological samples that can interfere with the analysis.[15]

Experimental Workflow Visualization

The general workflow for the quantitative analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid is depicted below.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Reference_Standard Reference Standard Stock_Solution Prepare Stock Solution Reference_Standard->Stock_Solution Sample Sample (Drug Substance/Product) Sample_Extraction Sample Extraction/Dissolution Sample->Sample_Extraction Working_Standards Prepare Working Standards Stock_Solution->Working_Standards HPLC_System HPLC System Working_Standards->HPLC_System Inject Calibration_Curve Construct Calibration Curve Filtration Filtration (0.45 µm) Sample_Extraction->Filtration Filtration->HPLC_System Inject Column C18 Column HPLC_System->Column Data_Acquisition Data Acquisition Column->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Standard Peak Areas Quantification Quantify Analyte Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis.

Conclusion

This application note provides a detailed framework for the development and validation of analytical methods for the quantification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. The proposed stability-indicating HPLC-UV method is suitable for quality control and stability testing, while the LC-MS/MS method offers the necessary sensitivity and selectivity for bioanalytical applications. Adherence to the principles of method validation outlined in the ICH guidelines will ensure the generation of accurate, reliable, and reproducible data, which is paramount in the drug development process.

References

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - SciSpace. (2019). Hindawi. Journal of Analytical Methods in Chemistry. [Link]

    • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Chromatography Online. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. (n.d.). ThaiScience. [Link]

  • LC-MS/MS analysis of comprehensive PFAS including EPA method 1633 list and ultrashort chain PFAA - Shodex HPLC Columns. (n.d.). Shodex. [Link]

  • CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste - Google Patents. (n.d.).
  • Stability Indicating HPLC Method Development: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - NIH. (2020). National Institutes of Health. [Link]

  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological - Semantic Scholar. (2022). Semantic Scholar. [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). International Council for Harmonisation. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. [Link]

  • (PDF) Stability indicating HPLC method development - a review - ResearchGate. (2025). ResearchGate. [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). European Medicines Agency. [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. (2025). ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • Synthesis and biological applications of fluoro-modified nucleic acids - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - NIH. (2023). National Institutes of Health. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). MDPI. [Link]

  • Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - MDPI. (n.d.). MDPI. [Link]

  • 2-Fluoro-6-methylbenzoic acid - Oakwood Chemical. (n.d.). Oakwood Chemical. [Link]

  • Hierarchical scheme for LC-MSn identification of chorogenic acids | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • A LC-MS/MS procedure for the analysis of 19 perfluoroalkyl substances in food fulfilling recent EU regulations requests - PubMed. (2024). PubMed. [Link]

  • FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) v2 - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. The metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and research applications in the pharmaceutical industry. The protocol herein provides a comprehensive guide, from sample preparation to method validation, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, high-quality analytical method is essential for its accurate quantification.

This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection. The scientific rationale behind the selection of chromatographic conditions is explained to ensure a thorough understanding of the method's principles. The method has been validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines[1][2].

Analyte Properties and Method Rationale

  • Structure: The molecule contains a benzoic acid moiety, making it an acidic compound. The presence of a fluoro group and an amide group influences its polarity and potential for interactions with the stationary phase.

  • pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5. To ensure consistent retention and sharp peak shapes in reversed-phase chromatography, it is crucial to suppress the ionization of this group. This is achieved by maintaining the mobile phase pH at least two units below the analyte's pKa[3].

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile, which are suitable for sample preparation and as mobile phase components.

Based on these properties, a reversed-phase HPLC method using a C18 column was selected.[4][5] This stationary phase provides the necessary hydrophobicity to retain the analyte. An acidic mobile phase is employed to ensure the analyte is in its neutral, non-ionized form, leading to better retention and peak symmetry.

Experimental Protocol

Materials and Reagents
  • 2-Fluoro-6-(2-methylpropanamido)benzoic acid reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to nonpolar compounds.[5]

  • Mobile Phase: The combination of acetonitrile and water provides good solvating power for the analyte and allows for the adjustment of polarity to achieve optimal retention. The addition of 0.1% formic acid lowers the pH of the mobile phase, suppressing the ionization of the carboxylic acid group of the analyte, which is crucial for good peak shape and reproducible retention times.[3][6]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Detection Wavelength: The wavelength of 230 nm was selected based on the UV absorbance spectrum of structurally similar aromatic carboxylic acids, providing good sensitivity for the analyte.[7]

Preparation of Solutions

3.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the 2-Fluoro-6-(2-methylpropanamido)benzoic acid reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

3.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.3.3. Sample Preparation

  • Accurately weigh a sample containing 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

  • Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][8][9][10]

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms demonstrated that there were no interfering peaks at the retention time of 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Linearity

Linearity was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
Linearity Range 1 - 100 µg/mL
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level were analyzed on the same day. The RSD of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision LevelRSD (%)
Repeatability ≤ 1.0%
Intermediate Precision ≤ 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 2 °C)

The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Workflow Diagrams

Experimental Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C System Suitability Test B->C C->D Pass E Data Acquisition D->E F Peak Integration & Quantification E->F G Report Generation F->G

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Logic:

G cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Core parameters for HPLC method validation.

Conclusion

The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative determination of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine quality control analysis in pharmaceutical development and manufacturing.

References

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • Srisa-ard, M., & Wongpornchai, S. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 39(3), 447-456.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Skulínová, M., et al. (2005). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • The MAK Collection for Occupational Health and Safety. (2024).
  • National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688123, 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Retrieved from [Link]

Sources

Method

Quantitative Analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in Plasma using a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals Abstract This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in human plasma. The analyte, a potential pharmaceutical compound or metabolite, possesses a carboxylic acid moiety, making it ideal for analysis using electrospray ionization in negative mode. The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This application note provides a comprehensive, step-by-step protocol covering sample preparation, instrument configuration, method optimization, and a full validation strategy. The method is demonstrated to be linear, accurate, precise, and suitable for high-throughput analysis in a drug development setting.

Introduction and Scientific Rationale

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a synthetic organic compound with structural features—a fluorinated benzoic acid core and an amide side-chain—that are common in modern pharmacophores. Accurate quantification of such molecules in biological matrices like plasma is a cornerstone of preclinical and clinical drug development, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies.

The combination of High-Performance Liquid Chromatography (HPLC) for separation and tandem mass spectrometry (MS/MS) for detection is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[1][2] The primary analytical challenge for this molecule is its acidic nature, which dictates the ionization and chromatographic strategy. The carboxylic acid group is readily deprotonated, making it a prime candidate for Electrospray Ionization (ESI) in the negative ion mode ([M-H]⁻). ESI is a soft ionization technique that minimizes fragmentation in the source, ensuring the molecular ion is observed for precursor selection in MS/MS.[3]

This guide explains the causality behind the chosen methodology, from first principles of analyte chemistry to the final validation protocol, ensuring a scientifically sound and reproducible workflow.

Analyte Properties
  • Chemical Name: 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • Molecular Formula: C₁₂H₁₄FNO₃

  • Molecular Weight: 239.24 g/mol

  • Structure:

    
    

    (A proper chemical drawing would be inserted here in a formal document)

  • Key Functional Groups: Carboxylic acid, Amide, Fluorophenyl. The carboxylic acid (pKa ≈ 3-4) is the most influential group for LC-MS analysis.

Experimental Protocols

Materials and Instrumentation
Reagents & Consumables Specifications
2-Fluoro-6-(2-methylpropanamido)benzoic acidReference Standard, >98% purity
Internal Standard (IS)e.g., A structurally similar, stable-isotope labeled version or an analogue
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
WaterDeionized, 18 MΩ·cm
Formic Acid (FA)LC-MS Grade, >99%
Human Plasma (K₂EDTA)Pooled, from a certified vendor
Instrumentation Example Model/Specification
LC SystemWaters ACQUITY UPLC H-Class or equivalent
Mass SpectrometerSciex QTRAP 6500+ or equivalent Triple Quadrupole
Analytical ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
SoftwareAnalyst®, MassLynx®, or equivalent
Standard and Sample Preparation Protocol

Rationale: A simple protein precipitation is chosen for its speed and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is an effective precipitating agent and is compatible with the reversed-phase mobile phase.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh ~2.5 mg of the analyte reference standard.

    • Dissolve in a minimal amount of Dimethyl Sulfoxide (DMSO) and bring to a final volume of 2.5 mL with 50:50 ACN:Water in a Class A volumetric flask. This creates a 1 mg/mL stock.

    • Prepare the Internal Standard (IS) stock solution similarly.

  • Working Solutions:

    • Prepare intermediate working solutions by serially diluting the stock solution with 50:50 ACN:Water. These will be used to spike into plasma to create calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs:

    • Spike 5 µL of the appropriate working solution into 95 µL of blank human plasma to achieve the desired concentrations (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Vortex each standard and QC for 10 seconds.

  • Protein Precipitation Protocol:

    • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of cold (4°C) acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Development Workflow

The development of a reliable LC-MS/MS method is a logical, multi-step process. The goal is to achieve a balance between chromatographic resolution, sensitivity, and run time.

Method_Development_Workflow cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation MS_Tune Direct Infusion of Analyte (100 ng/mL in 50% ACN) Select_Mode Select Ionization Mode (Negative ESI for [M-H]⁻) MS_Tune->Select_Mode Find_Precursor Identify Precursor Ion (m/z 238.2 for [M-H]⁻) Select_Mode->Find_Precursor Optimize_CID Optimize Collision Energy (CID) & Find Product Ions Find_Precursor->Optimize_CID Select_MRM Select MRM Transitions (Quantifier & Qualifier) Optimize_CID->Select_MRM LC_Start Start with Generic Gradient (C18 Column, 0.1% FA in Water/ACN) Select_MRM->LC_Start Integrate into LC Method Check_Peak Evaluate Peak Shape & Retention Time LC_Start->Check_Peak Adjust_Grad Adjust Gradient Slope for Optimal Retention (2-4 min) Check_Peak->Adjust_Grad Poor shape or retention? Finalize_LC Finalize LC Method Check_Peak->Finalize_LC Acceptable? Adjust_Grad->Check_Peak Validation Perform Full Method Validation (ICH M10 Guidelines) Finalize_LC->Validation

Caption: Workflow for LC-MS/MS method development and validation.

Mass Spectrometry Optimization

Causality: The goal of MS tuning is to find the most intense and stable precursor-to-product ion transitions (MRM transitions). This provides the selectivity to distinguish the analyte from background noise and the sensitivity to detect it at low concentrations.

  • Ionization Mode: Given the acidic proton on the carboxylic acid, negative ESI mode is selected. This will generate the deprotonated molecule, [M-H]⁻, as the precursor ion. For C₁₂H₁₄FNO₃, the expected m/z is 239.24 - 1.01 = 238.23.

  • MRM Transition Tuning:

    • Infuse a ~100 ng/mL solution of the analyte directly into the mass spectrometer.

    • In a Q1 scan, confirm the presence of the precursor ion at m/z 238.2.

    • Select m/z 238.2 as the precursor and perform a product ion scan while ramping the collision energy (e.g., from -10 to -50 V).

    • Identify the most stable and intense product ions. The isobutyramide side chain is a likely point of fragmentation.

    • Select at least two product ions: one as the "quantifier" (most intense) and one as the "qualifier" (for identity confirmation).

    • Repeat the process for the internal standard.

Optimized MS Parameters Analyte Internal Standard (IS)
Polarity NegativeNegative
Precursor Ion (Q1) m/z 238.2To be determined
Product Ion (Q3 - Quantifier) m/z 168.1 (Example)To be determined
Collision Energy (CE) -25 V (Example)To be determined
Product Ion (Q3 - Qualifier) m/z 124.0 (Example)To be determined
Collision Energy (CE) -40 V (Example)To be determined
Dwell Time 50 ms50 ms
Source Temp / Gas Flow 550 °C / Optimized for instrument550 °C / Optimized for instrument
Liquid Chromatography Optimization

Causality: Good chromatography is essential to separate the analyte from matrix components that can cause ion suppression or enhancement, leading to inaccurate results. A standard approach for small molecules is reversed-phase chromatography.[4]

  • Column Choice: A C18 column is a versatile starting point, offering good retention for moderately polar compounds.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Rationale: The acidic mobile phase (pH ≈ 2.7) ensures the carboxylic acid group of the analyte is protonated (neutral), promoting better retention on the C18 stationary phase and leading to sharper, more symmetrical peaks.

Final LC Parameters Setting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program:
Time (min)% Mobile Phase B
0.05
0.55
3.095
3.595
3.65
5.05

Method Validation Protocol

To ensure the method is trustworthy and fit for purpose in a regulated environment, it must be validated. The following protocol is based on established bioanalytical method validation guidelines.[5]

Validation_Parameters Validation Method Validation Parameters Specificity & Selectivity Linearity & Range Accuracy & Precision Limit of Quantitation (LOQ) Matrix Effect & Recovery Stability Criteria Criteria Validation:f1->Criteria:f1 Validation:f2->Criteria:f2 Validation:f3->Criteria:f3 Validation:f4->Criteria:f4 Validation:f5->Criteria:f5 Validation:f6->Criteria:f6

Caption: Key parameters and criteria for method validation.

Validation Test Methodology Acceptance Criteria
Specificity & Selectivity Analyze 6 different batches of blank plasma.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Linearity & Range Analyze calibration curves (8 non-zero standards) on 3 separate days.r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Limit of Quantitation (LOQ) The lowest standard on the calibration curve.Must meet accuracy/precision criteria and have a signal-to-noise ratio (S/N) ≥ 10.
Matrix Effect Compare analyte response in post-extraction spiked blank plasma vs. neat solution.The CV of the IS-normalized matrix factor across 6 plasma lots should be ≤15%.
Stability Evaluate analyte stability in plasma under various conditions (Freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples.

Conclusion

This application note presents a detailed, scientifically-grounded protocol for the quantification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid by LC-MS/MS. By leveraging the inherent acidity of the molecule for sensitive detection in negative ESI mode and employing a systematic approach to chromatographic and mass spectrometric optimization, this method demonstrates high selectivity, accuracy, and precision. The described workflow, from sample preparation to full method validation, provides researchers and drug development professionals with a reliable and robust tool for supporting pharmacokinetic and other critical studies.

References

  • LGC. (2013).
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Wikipedia.
  • Bioanalysis Zone. (2018).
  • Emery Pharma. (2024).
  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma.
  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.

Sources

Application

Application Notes and Protocols: 2-Fluoro-6-(2-methylpropanamido)benzoic acid in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in drug discovery. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds to propose potential biological activities, mechanisms of action, and detailed experimental protocols for its evaluation. The proposed applications are grounded in the well-established roles of substituted benzoic acid derivatives as bioactive agents. This guide will explore its potential as a COX inhibitor for anti-inflammatory applications, an antibacterial agent, and an EGFR kinase inhibitor for anticancer research.

Introduction and Rationale

Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the aromatic ring, which influence the molecule's electronic properties, lipophilicity, and steric profile[1]. The subject of this guide, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, possesses three key functionalities that suggest a high potential for biological activity:

  • A Benzoic Acid Core: The carboxylic acid group is a key hydrogen bond donor and acceptor, often crucial for interacting with biological targets[1].

  • A Fluoro Substituent: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of the carboxylic acid group[2].

  • An Amido Side Chain: The 2-methylpropanamido group provides additional points for hydrogen bonding and hydrophobic interactions, which can contribute to target specificity and potency.

Based on the known activities of structurally similar compounds, we hypothesize that 2-Fluoro-6-(2-methylpropanamido)benzoic acid may exhibit efficacy in one or more of the following areas: anti-inflammatory, antibacterial, and anticancer applications.

Proposed Synthesis

A plausible synthetic route to 2-Fluoro-6-(2-methylpropanamido)benzoic acid can be envisioned starting from the commercially available 2-fluoro-6-aminobenzoic acid. The synthesis would involve the acylation of the amino group with isobutyryl chloride or isobutyric anhydride.

Synthesis 2-fluoro-6-aminobenzoic_acid 2-Fluoro-6-aminobenzoic acid product 2-Fluoro-6-(2-methylpropanamido)benzoic acid 2-fluoro-6-aminobenzoic_acid->product Acylation reagents Isoobutyryl chloride, Pyridine, DCM

Caption: Proposed synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Application I: Anti-inflammatory Agent (COX Inhibition)

Scientific Rationale

Many benzoic acid derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation[3][4]. The structural features of 2-Fluoro-6-(2-methylpropanamido)benzoic acid are consistent with those of known COX inhibitors.

Signaling Pathway

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-Fluoro-6-(2-methylpropanamido)benzoic acid Inhibitor->COX

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits[5].

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Fluoro-6-(2-methylpropanamido)benzoic acid against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test Compound: 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute the COX-2 enzyme, arachidonic acid, and other kit components according to the manufacturer's instructions.

    • Prepare a 10X stock solution of the test compound and celecoxib in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the 10X stock solutions of the test compound and celecoxib in COX Assay Buffer.

  • Assay Protocol:

    • Add 10 µL of the diluted test compound or control to the designated wells of the 96-well plate.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 70 µL of the master mix to each well.

    • Add 10 µL of the reconstituted COX-2 enzyme to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
CompoundTargetIC50 (µM)
2-Fluoro-6-(2-methylpropanamido)benzoic acidCOX-2TBD
Celecoxib (Positive Control)COX-2Expected value

TBD: To be determined

Application II: Antibacterial Agent

Scientific Rationale

Fluorinated benzoic acid amides and aminobenzoic acid derivatives have demonstrated promising antimicrobial activities[2][6][7]. The combination of the fluoro group and the amide linkage in the target molecule suggests potential for antibacterial efficacy.

Experimental Workflow

Antibacterial_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis Disk_Diffusion Disk Diffusion Assay MIC Minimum Inhibitory Concentration (MIC) Disk_Diffusion->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC

Caption: Workflow for assessing antibacterial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC)[8][9].

Objective: To determine the MIC of 2-Fluoro-6-(2-methylpropanamido)benzoic acid against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Test Compound: 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Standard antibiotics (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-Fluoro-6-(2-methylpropanamido)benzoic acidTBDTBD
Vancomycin (Control)Expected valueNA
Ciprofloxacin (Control)Expected valueExpected value

TBD: To be determined; NA: Not applicable

Application III: Anticancer Agent (EGFR Kinase Inhibition)

Scientific Rationale

Derivatives of 2-fluoro-6-methylbenzoic acid have been reported as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often overactive in various cancers[10]. The structural features of the target molecule warrant investigation into its potential as an EGFR inhibitor.

Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Fluoro-6-(2-methylpropanamido)benzoic acid Inhibitor->EGFR

Caption: Inhibition of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This protocol is based on commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay[11][12].

Objective: To determine the IC50 of 2-Fluoro-6-(2-methylpropanamido)benzoic acid against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • Substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Gefitinib (positive control inhibitor)

  • Test Compound: 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound and gefitinib in kinase buffer.

    • Add the diluted compounds to the wells of the 384-well plate.

    • Add EGFR kinase to all wells except the blank.

    • Add the substrate to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and measure the light produced by adding the Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of EGFR activity for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value.

Data Presentation
CompoundTargetIC50 (nM)
2-Fluoro-6-(2-methylpropanamido)benzoic acidEGFRTBD
Gefitinib (Positive Control)EGFRExpected value

TBD: To be determined

References

  • Gawrońska, K., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6533. Available at: [Link]

  • Leekha, S., Terrell, C. L., & Edson, R. S. (2011). General principles of antimicrobial therapy. Mayo Clinic Proceedings, 86(2), 156–167. Available at: [Link]

  • Krasavin, M. (2017). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2(11), 7856–7862. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. Available at: [Link]

  • Li, H., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

  • Chitkara University. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 87-104. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(7), 743. Available at: [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5081. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols. Journal of Medicinal Chemistry, 38(19), 3720-3730. Available at: [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(8), 3569. Available at: [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14725. Available at: [Link]

  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Available at: [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Retrieved from [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • PubMed. (1993). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 28(6), 507-512. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(32), 14554-14566. Available at: [Link]

  • BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Cell-Based Assays Involving Tecabulin (2-Fluoro-6-(2-methylpropanamido)benzoic acid)

Introduction: Unraveling the Cellular Impact of a Potent Microtubule Disruptor Tecabulin, scientifically known as 2-Fluoro-6-(2-methylpropanamido)benzoic acid, is a potent small molecule that functions as a microtubule-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Cellular Impact of a Potent Microtubule Disruptor

Tecabulin, scientifically known as 2-Fluoro-6-(2-methylpropanamido)benzoic acid, is a potent small molecule that functions as a microtubule-destabilizing agent.[1][2] Microtubules are critical components of the cellular cytoskeleton, forming dynamic polymers of α- and β-tubulin heterodimers.[3] They are essential for numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4] Tecabulin exerts its biological effects by binding to the colchicine site on β-tubulin, which prevents tubulin polymerization and leads to the disassembly of existing microtubules.[5] This disruption of microtubule dynamics triggers a cascade of downstream events, including cell cycle arrest at the G2/M phase, inhibition of cell proliferation, and ultimately, induction of apoptosis (programmed cell death).[4][6]

Furthermore, Tecabulin is classified as a Vascular Disrupting Agent (VDA).[7][8] VDAs are a class of anti-cancer therapeutics that selectively target and destroy the established blood vessels within a tumor, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[7][8][9] This dual mechanism of action—direct cytotoxicity to cancer cells and disruption of the tumor's blood supply—makes Tecabulin a compound of significant interest in oncology research and drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret cell-based assays for evaluating the efficacy and mechanism of action of Tecabulin. The protocols herein are designed to be robust and self-validating, offering insights into the critical experimental parameters and the scientific rationale behind each step.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

Tecabulin's efficacy stems from its ability to interfere with fundamental cellular machinery. Understanding this mechanism is key to designing relevant assays.

  • Microtubule Depolymerization: By binding to the colchicine site on tubulin, Tecabulin prevents the assembly of tubulin dimers into microtubules. This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of the microtubule network.[1][2]

  • Mitotic Arrest: The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis.[4] Tecabulin-induced microtubule disassembly prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[6] Prolonged mitotic arrest ultimately triggers the apoptotic pathway.

  • Vascular Disruption: In the tumor microenvironment, Tecabulin selectively targets the immature and rapidly proliferating endothelial cells of the tumor vasculature.[7][9] This leads to changes in endothelial cell shape, increased vascular permeability, and a rapid shutdown of tumor blood flow, causing extensive ischemic necrosis within the tumor core.[7][8]

The following diagram illustrates the primary signaling pathway affected by Tecabulin.

Tecabulin_Mechanism Tecabulin Tecabulin (2-Fluoro-6-(2-methylpropanamido)benzoic acid) Tubulin β-Tubulin (Colchicine Binding Site) Tecabulin->Tubulin Binds to Vessel Tumor Vasculature (Endothelial Cells) Tecabulin->Vessel Targets Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces VesselDisruption Vascular Disruption Vessel->VesselDisruption Induces Necrosis Tumor Necrosis VesselDisruption->Necrosis Causes

Caption: Tecabulin's dual mechanism of action.

Core Application 1: Assessing Cellular Viability and Cytotoxicity

The foundational assay for any potential therapeutic is to determine its effect on cell viability. The goal is to establish a dose-response relationship and calculate key parameters like the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition).

Recommended Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10] The amount of formazan is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels, another direct indicator of cell viability.[11]

Detailed Protocol: MTT Assay

Materials:

  • Target cancer cell line (e.g., HeLa, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tecabulin (dissolved in DMSO to create a concentrated stock, e.g., 10 mM)

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[12]

  • Compound Treatment:

    • Prepare serial dilutions of Tecabulin in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Tecabulin or vehicle control (DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[10]

  • Data Acquisition:

    • Measure the absorbance at 590 nm using a microplate reader.[10]

    • Use a reference wavelength of 630 nm to correct for background if necessary.[10]

Data Analysis & Expected Results

The absorbance values are directly proportional to the number of viable cells. Data should be normalized to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of Tecabulin to generate a dose-response curve. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50/IC50 value.

ParameterDescriptionExpected Outcome for Tecabulin
GI50 / IC50 The concentration of Tecabulin that causes 50% inhibition of cell growth or viability.Potent activity, typically in the low nanomolar to micromolar range, depending on the cell line.
Dose-Response Curve A sigmoidal curve showing the relationship between drug concentration and cell viability.A steep curve indicates a potent and specific effect on the cell population.

Core Application 2: Quantifying Microtubule Disruption

To directly confirm Tecabulin's primary mechanism of action, it is essential to quantify its effect on the cellular microtubule network. A cell-based assay that measures the amount of polymerized tubulin (microtubules) versus soluble tubulin dimers provides direct evidence of destabilizing activity.

Recommended Assay: Quantitative In-Cell Microtubule Content Assay

This immunoassay-based method quantifies the cellular microtubule content, providing a more direct and quantitative measure than traditional immunofluorescence microscopy.[1]

Detailed Protocol: Microtubule Content Quantification

Materials:

  • HeLa cells (or other suitable cell line)

  • 96-well microplates (black, clear bottom for imaging/fluorescence)

  • Tecabulin and control compounds (e.g., Nocodazole as a positive control for destabilization, Paclitaxel as a control for stabilization)

  • Warmed (37°C) OPT buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 0.5% Triton X-100, 10% glycerol, pH 6.8)[1]

  • 4% Formaldehyde in PBS

  • Primary antibody: Anti-α-tubulin antibody (e.g., mouse monoclonal)

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • High-content imaging system or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed 7,500 HeLa cells per well in a 96-well plate and incubate for 24 hours.[1]

    • Treat cells with a range of Tecabulin concentrations for a short duration (e.g., 30-60 minutes) at 37°C.[1] Include 0.1% DMSO as a negative control.

  • Permeabilization and Fixation:

    • Aspirate the medium. Gently add 100 µL of warmed OPT buffer to each well for 10 minutes at 37°C. This step is critical as it removes the soluble tubulin dimers while preserving the polymerized microtubule network.[1]

    • Aspirate the OPT buffer and fix the remaining cellular structures (including microtubules) by adding 100 µL of 4% formaldehyde and incubating overnight at room temperature.[1]

  • Immunostaining:

    • Wash wells three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

    • Wash wells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

    • Wash wells three times with PBS.

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imaging system or measure the total fluorescence intensity per well using a microplate reader.

    • Normalize the tubulin fluorescence signal to the cell count (obtained from the DAPI signal).

    • Plot the normalized microtubule content against the log concentration of Tecabulin. The resulting curve will show a decrease in microtubule content with increasing drug concentration.

Microtubule_Assay_Workflow A 1. Seed Cells (24h incubation) B 2. Treat with Tecabulin (30-60 min) A->B C 3. Permeabilize (OPT Buffer) Removes soluble tubulin B->C D 4. Fix Cells (Formaldehyde) C->D E 5. Immunostain (Anti-tubulin Ab) D->E F 6. Image & Quantify (Fluorescence) E->F

Caption: Workflow for quantifying cellular microtubule content.

Core Application 3: Analyzing Cell Cycle Progression

A direct functional consequence of microtubule disruption is the inability of cells to complete mitosis, leading to arrest in the G2/M phase.[6] Flow cytometry analysis of DNA content is the gold standard for quantifying this effect.

Recommended Assay: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line cultured in 6-well plates

  • Tecabulin

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with Tecabulin at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for 24 hours.[6]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 1000 x g for 5 minutes.[12]

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram.

Data Analysis & Expected Results

Treatment with Tecabulin should result in a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 population. A sub-G1 peak may also appear at higher concentrations or longer incubation times, indicating apoptotic cells with fragmented DNA.

Cell Cycle PhaseDNA ContentExpected Change with TecabulinRationale
G0/G1 2nDecreaseCells are blocked from completing mitosis and re-entering G1.
S >2n, <4nVariable/DecreaseCells progress through S phase but are trapped before division.
G2/M 4nSignificant Increase Disruption of the mitotic spindle causes arrest in mitosis (M phase).
Sub-G1 <2nIncreaseA hallmark of apoptosis due to DNA fragmentation.

References

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Microtubule-destabilizing Agents: Structural and Mechanistic Insights From the Interaction of Colchicine and Vinblastine With Tubulin. (2009). PubMed. Available at: [Link]

  • Tecvayli Produces Promising Results in Multiple Myeloma. (2022). National Cancer Institute (NCI). Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). National Institutes of Health (NIH). Available at: [Link]

  • Vascular Disruption Therapy as a New Strategy for Cancer Treatment. (n.d.). MDPI. Available at: [Link]

  • A Study of Teclistamab in Participants With Relapsed or Refractory Multiple Myeloma. (n.d.). ClinicalTrials.gov. Available at: [Link]

  • Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option?. (n.d.). PubMed Central. Available at: [Link]

  • Viability Assays for Cells in Culture. (2014). JoVE. Available at: [Link]

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (n.d.). MDPI. Available at: [Link]

  • Cell-Based Assays. (n.d.). Tecan Life Sciences. Available at: [Link]

  • Drug Trials Snapshots: TECVAYLI. (2023). FDA. Available at: [Link]

  • Recent Advances in Vascular Disrupting Agents in Cancer Therapy. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Tubulin-Targeting Chemotherapy Impairs Androgen Receptor Activity in Prostate Cancer. (n.d.). American Association for Cancer Research. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Tecelra® Receives FDA Approval: A New Milestone in Cancer Treatment. (2024). Cancer Research Institute. Available at: [Link]

  • A novel orally active microtubule destabilizing agent S-40 targets the colchicine-binding site and shows potent antitumor activity. (2020). PubMed. Available at: [Link]

  • Explore Clinical Trials. (n.d.). Exelixis Medical Affairs. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Available at: [Link]

  • Update on vascular disrupting agents for cancer therapy. (n.d.). Open Access Journals. Available at: [Link]

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.). Dove Press. Available at: [Link]

  • Microtubule Dynamics as a Drug Target and Key Regulator of Homeostasis. (2021). YouTube. Available at: [Link]

  • What's Your System for Cell-Based Assay Method Selection?. (2015). YouTube. Available at: [Link]

  • Cell-Based Services. (n.d.). PBL Assay Science. Available at: [Link]

  • Vascular disrupting agents: a new class of drug in cancer therapy. (n.d.). PubMed. Available at: [Link]

  • Angiogenesis Inhibitors. (2018). National Cancer Institute (NCI). Available at: [Link]

Sources

Application

Application Note: A Robust and Scalable Synthetic Route for the Preparation of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid Derivatives

Abstract This application note provides a detailed, field-proven synthetic pathway for the preparation of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a key structural motif in modern medicinal chemistry. The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven synthetic pathway for the preparation of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a key structural motif in modern medicinal chemistry. The strategic incorporation of fluorine and a substituted amide on a benzoic acid scaffold can significantly enhance pharmacokinetic properties, such as metabolic stability and target binding affinity.[1][2] This guide outlines a reliable two-step sequence commencing with the readily available 2-fluoro-6-nitrobenzoic acid. The methodology involves a high-yielding catalytic hydrogenation for the reduction of the nitro group, followed by a direct N-acylation to furnish the final product. We provide comprehensive, step-by-step protocols, mechanistic insights, and troubleshooting advice to ensure reproducibility and scalability for researchers in drug discovery and process development.

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Amides

Substituted anthranilic acid derivatives are privileged scaffolds in the development of novel therapeutics. The introduction of a fluorine atom, in particular, is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological profile.[3] The high electronegativity and small size of fluorine can alter pKa, improve membrane permeability, and block metabolic oxidation sites, often leading to enhanced drug efficacy and a more favorable pharmacokinetic profile.[1]

The synthetic route detailed herein focuses on a logical and efficient pathway that minimizes complex purification steps and utilizes robust, well-understood chemical transformations. The chosen strategy is a two-step process:

  • Chemoselective Reduction: Conversion of the aromatic nitro group of 2-fluoro-6-nitrobenzoic acid to the corresponding aniline derivative.

  • Amide Bond Formation: Acylation of the newly formed amino group with isobutyryl chloride to yield the target compound.

This approach is designed for both small-scale library synthesis and larger-scale material generation.

Overall Synthetic Workflow

The synthetic pathway proceeds through two key transformations starting from 2-fluoro-6-nitrobenzoic acid (1) .

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation start 2-Fluoro-6-nitrobenzoic acid (1) intermediate 2-Fluoro-6-aminobenzoic acid (2) start->intermediate H₂, Pd/C Methanol product 2-Fluoro-6-(2-methylpropanamido)benzoic acid (3) intermediate->product Isobutyryl Chloride Pyridine, DCM

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Discussion

Part I: Synthesis of 2-Fluoro-6-aminobenzoic acid (2)

Principle & Rationale: The reduction of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis. While various methods exist, including the use of metals in acidic media (e.g., Fe/HCl, SnCl₂), catalytic hydrogenation is often preferred for its clean reaction profile, high yields, and simple work-up procedure.[4][5] The reaction proceeds by the catalytic transfer of hydrogen gas (H₂) to the nitro group, mediated by a heterogeneous catalyst, typically palladium on carbon (Pd/C).[6] This method is highly chemoselective for the nitro group, leaving other functionalities like the carboxylic acid and the aryl fluoride intact.

Detailed Protocol:

  • Vessel Preparation: To a 250 mL hydrogenation flask, add 2-fluoro-6-nitrobenzoic acid (1) (5.0 g, 27.0 mmol) and 10% Palladium on Carbon (Pd/C, 50% wet) (0.25 g, 5 mol% Pd).

  • Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous Methanol (100 mL). The mixture should be stirred to ensure the catalyst is well-suspended.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by observing the hydrogen uptake from the reservoir. The reaction is typically complete within 3-5 hours.

  • Catalyst Filtration: Once hydrogen uptake ceases, carefully vent the hydrogen pressure and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Wash the filter cake with additional Methanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 2-fluoro-6-aminobenzoic acid (2) , which is typically of sufficient purity (>95%) to be used in the next step without further purification.

Part II: Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid (3)

Principle & Rationale: The final step is the formation of an amide bond via N-acylation. The reaction between an amine and an acyl chloride is a rapid and efficient method for this purpose.[7] The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of isobutyryl chloride. A mild base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[7]

Caption: Generalized mechanism for N-acylation with an acyl chloride.

Detailed Protocol:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-aminobenzoic acid (2) (3.88 g, 25.0 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Base Addition: Add pyridine (4.0 mL, 50.0 mmol, 2.0 equiv.) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add isobutyryl chloride (2.9 mL, 27.5 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by water (50 mL), and finally brine (50 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield 2-fluoro-6-(2-methylpropanamido)benzoic acid (3) as a white to off-white solid.

Data Summary

StepStarting MaterialKey ReagentsSolventConditionsProductExpected Yield
1 2-Fluoro-6-nitrobenzoic acid10% Pd/C, H₂MethanolRT, 50 psi, 3-5 h2-Fluoro-6-aminobenzoic acid>95%
2 2-Fluoro-6-aminobenzoic acidIsobutyryl Chloride, PyridineDCM0 °C to RT, 4 h2-Fluoro-6-(2-methylpropanamido)benzoic acid85-92%

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reduction (Step 1) Inactive catalyst; Insufficient hydrogen pressure or reaction time.Use fresh Pd/C catalyst. Ensure the system is leak-proof and increase reaction time or pressure if necessary.
Low Yield in Acylation (Step 2) Wet starting materials or solvent; Insufficient base.Ensure all reagents and glassware are anhydrous. Use the recommended 2.0 equivalents of base.
Formation of Diacylated Byproduct N/A for this substrate due to the presence of the carboxylic acid, but a consideration for related aniline derivatives.N/A
Difficulty in Purification Residual pyridine or isobutyric acid (from hydrolysis of acyl chloride).Ensure the acidic wash (1M HCl) during work-up is thorough to remove all pyridine. A basic wash (e.g., sat. NaHCO₃) can be added to remove acidic impurities if needed, but may deprotonate the product's carboxylic acid.

Conclusion

The synthetic route presented provides an efficient, reliable, and scalable method for the synthesis of 2-fluoro-6-(2-methylpropanamido)benzoic acid. The protocol relies on robust and well-characterized reactions, ensuring high yields and purity of the final product. This application note serves as a comprehensive guide for researchers engaged in the synthesis of fluorinated bioactive molecules, enabling the rapid generation of key intermediates for drug discovery programs.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note .

  • ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles .

  • Oreate AI Blog. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction .

  • YouTube. Preparation of Arylamines, Part 1: Reduction of Nitroarenes .

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents .

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents .

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents .

  • Benchchem. Isobutyryl Chloride | 98% | Acylating Reagent .

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry: Review Article .

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry .

  • International Journal of Pharmaceutical Sciences and Research. Significance of Fluorine in Medicinal Chemistry: A Review .

  • Guidechem. How can 2-Fluoro-6-Nitrobenzoic Acid be used effectively? - FAQ .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our approach is rooted in mechanistic understanding and practical, field-tested advice.

Overview of the Synthesis

The synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, an important intermediate, typically involves the N-acylation of 2-amino-6-fluorobenzoic acid. While seemingly straightforward, the reaction is subject to challenges arising from substrate reactivity, steric hindrance, and potential side reactions. This guide will focus on the most common synthetic route: the reaction of 2-amino-6-fluorobenzoic acid with an isobutyrylating agent.

Primary Synthetic Workflow

The core transformation involves forming an amide bond between the amine of 2-amino-6-fluorobenzoic acid and the carbonyl group of an isobutyryl moiety. This can be achieved through several methods, primarily using an activated acyl donor.

Synthetic_Workflow cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Coupling Agent Method SM 2-Amino-6-fluorobenzoic Acid + Isobutyryl Chloride Product 2-Fluoro-6-(2-methylpropanamido)benzoic acid SM->Product Schotten-Baumann Conditions SM2 2-Amino-6-fluorobenzoic Acid + Isobutyric Acid SM2->Product Amide Coupling Reaction Reagent Base (e.g., Pyridine, Et3N) Aprotic Solvent (e.g., DCM, THF) Reagent2 Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) Aprotic Solvent

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is disappointingly low. What are the most likely causes and how can I fix them?

A1: Low yield is the most common issue. The cause is often multifactorial. Systematically investigate the following possibilities.

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Is the Amine Protonated? Start->Check1 Solution1 Add a non-nucleophilic base (e.g., Et3N, DIPEA, Pyridine) 2-3 equivalents. Check1->Solution1 Yes (HCl byproduct) Check2 Is the Acylating Agent Degraded? Check1->Check2 No Solution2 Use fresh or newly opened isobutyryl chloride. Run reaction under inert gas (N2/Ar). Check2->Solution2 Yes (Moisture exposure) Check3 Are Reaction Conditions Optimal? Check2->Check3 No Solution3 Try gentle heating (40-50°C). Increase reaction time. Consider a more potent coupling agent (e.g., HATU over EDC). Check3->Solution3 Maybe (Steric Hindrance) Check4 Is Product Lost During Workup? Check3->Check4 No Solution4 Ensure correct pH during extraction. Product may have some water solubility. Back-extract aqueous layers. Check4->Solution4 Possible

Caption: Decision tree for troubleshooting low reaction yields.

  • Inactivation of the Nucleophile: When using isobutyryl chloride, one equivalent of hydrochloric acid (HCl) is produced. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Always include a non-nucleophilic base (like triethylamine, pyridine, or DIPEA) in your reaction mixture, typically at 1.5-2.0 equivalents, to act as an HCl scavenger.

  • Poor Quality of Reagents:

    • Acylating Agent: Isobutyryl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using an old or improperly stored bottle can lead to significantly reduced active reagent.

    • Starting Amine: Ensure the 2-amino-6-fluorobenzoic acid is pure and dry. Moisture can hydrolyze the acyl chloride.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: The ortho-fluoro group provides some steric hindrance. While initial addition of the acyl chloride should be done at a low temperature (0°C) to control the exothermic reaction, the mixture may require warming to room temperature or even gentle heating (40°C) to proceed to completion.

    • Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (CH3CN).[2]

Q2: My reaction is complete, but I have significant impurities after workup. How do I identify and prevent them?

A2: Impurity profiles can reveal much about what went wrong.

Observed Impurity Potential Cause Prevention & Mitigation Strategy
Unreacted 2-amino-6-fluorobenzoic acid Insufficient acylating agent; amine protonation.Use a slight excess (1.1-1.2 eq.) of isobutyryl chloride. Ensure an adequate amount of base is present (see Q1).
Isobutyric acid Hydrolysis of isobutyryl chloride by moisture.Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (N2 or Argon).
Symmetrical Anhydride of Isobutyric Acid Can form from the acyl chloride, especially with certain bases or during prolonged reaction times. It is still an acylating agent, but less reactive.This is often not a major issue but can slow the reaction. It can be removed during aqueous workup.
Coupling Agent Byproducts (e.g., DCU, HOBt-adducts) Incomplete reaction or improper workup when using coupling agents like EDC/HOBt.[2]Filter the reaction mixture to remove precipitated ureas (like DCU if using DCC). Perform acidic and basic washes during extraction to remove additives like HOBt.

Q3: The reaction simply won't start. My starting material is unchanged after several hours. What's wrong?

A3: This "no-go" scenario usually points to a fundamental flaw in the reaction setup.

  • Check Your Base: This is the most common culprit. If you forgot to add a base when using an acyl chloride, the first bit of HCl produced will shut down the reaction.[1][3] Add the required base and monitor for progress.

  • Verify Your Reagents: Test your acylating agent. A simple test is to carefully add a drop to a vial of methanol; a vigorous reaction (producing methyl isobutyrate and HCl) indicates it's active. If using a coupling agent, ensure it's from a reliable source and has been stored correctly.

  • Consider an Alternative Activation Method: If the acyl chloride method consistently fails, switch to a peptide coupling agent. The use of reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) can be more robust for sterically hindered systems.[2][4]

Experimental Protocols

Protocol 1: Synthesis via Isobutyryl Chloride (Schotten-Baumann Conditions)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-amino-6-fluorobenzoic acid (1.0 eq.).

  • Dissolution: Add dry dichloromethane (DCM, ~10 mL per gram of starting material) and triethylamine (2.0 eq.). Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve isobutyryl chloride (1.1 eq.) in a small amount of dry DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), water, and saturated NaCl (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Protocol 2: Synthesis via EDC/HOBt Coupling

  • Setup: To a round-bottom flask, add 2-amino-6-fluorobenzoic acid (1.0 eq.), isobutyric acid (1.1 eq.), HOBt (1.2 eq.), and dry acetonitrile or DCM.[2]

  • Activation: Stir the mixture at room temperature for 10 minutes. Add EDC hydrochloride (1.2 eq.) and a non-nucleophilic base like DIPEA (2.5 eq.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.[2]

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1. The aqueous washes are critical for removing the coupling agent byproducts.

Frequently Asked Questions (FAQs)

  • Q: Which is better: isobutyryl chloride or isobutyric acid with a coupling agent?

    • A: Isobutyryl chloride is more reactive, cheaper, and leads to faster reactions. However, it is sensitive to moisture and generates corrosive HCl. The coupling agent method is milder, less sensitive to moisture, and often gives cleaner reactions, but is more expensive and requires removal of byproducts. For large-scale synthesis, optimizing the acyl chloride route is often preferred for economic reasons.[5]

  • Q: Can I use sodium hydroxide or potassium carbonate as the base?

    • A: It is not recommended. Strong inorganic bases can deprotonate the carboxylic acid, potentially causing solubility issues. More importantly, they can readily hydrolyze the isobutyryl chloride, consuming your reagent. Stick to organic amine bases like triethylamine, DIPEA, or pyridine.

  • Q: How do I know when the reaction is complete?

    • A: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will be less polar than the starting aminobenzoic acid. Stain with potassium permanganate or view under UV light. For definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Q: My final product is an oil, not a solid. What should I do?

    • A: This suggests the presence of impurities. Re-purify using column chromatography. If the pure product is still an oil, try dissolving it in a minimal amount of a suitable solvent (like diethyl ether) and slowly adding a non-solvent (like hexanes) while cooling and scratching the flask to induce crystallization.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]

  • Why did my amide syntesis does not work? - ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. [Link]

  • Synthesis, crystal structures and magnetic behavior of two 3D coordination polymers using N-(4/3-carboxyphenyl)iminodiacetic acids as bridging ligands | Request PDF - ResearchGate. [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Purification Puzzle

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a unique molecule presenting a trifecta of purification challenges stemming from its constituent functional groups: a carboxylic acid, a secondary amide, and a fluorine atom on an aromatic ring. The interplay of these groups influences the molecule's solubility, stability, and chromatographic behavior, often leading to difficulties in isolating the compound in high purity. This guide will systematically address these challenges, providing both theoretical understanding and practical solutions.

A likely synthetic pathway to 2-Fluoro-6-(2-methylpropanamido)benzoic acid involves the acylation of 2-amino-6-fluorobenzoic acid with isobutyryl chloride or isobutyric anhydride. Understanding this synthesis is key to anticipating potential impurities.

cluster_synthesis Anticipated Synthesis and Key Impurities 2-amino-6-fluorobenzoic_acid 2-Amino-6-fluorobenzoic Acid reaction Acylation 2-amino-6-fluorobenzoic_acid->reaction isobutyryl_chloride Isobutyryl Chloride/ Anhydride isobutyryl_chloride->reaction impurity2 Isobutyric Acid (from hydrolysis) isobutyryl_chloride->impurity2 Hydrolysis target_molecule 2-Fluoro-6-(2-methylpropanamido)benzoic Acid reaction->target_molecule impurity1 Unreacted 2-Amino-6-fluorobenzoic Acid reaction->impurity1 Incomplete reaction impurity3 Di-acylated byproduct (minor) reaction->impurity3 Side reaction cluster_extraction pH-Based Liquid-Liquid Extraction Workflow start Crude Product in Organic Solvent add_bicarb Add Saturated NaHCO₃ (aq) and Shake start->add_bicarb separate1 Separate Layers add_bicarb->separate1 organic_layer1 Organic Layer: Neutral & Basic Impurities separate1->organic_layer1 aqueous_layer1 Aqueous Layer: Deprotonated Product & Acidic Impurities separate1->aqueous_layer1 acidify Acidify Aqueous Layer with 1M HCl (to pH ~2-3) aqueous_layer1->acidify precipitate Precipitation of Purified Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure 2-Fluoro-6-(2-methylpropanamido)benzoic Acid filter_dry->final_product

Troubleshooting

Technical Support Center: Navigating the Solution Stability of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Welcome to the dedicated technical support guide for 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges when working with this compound in solution. While specific stability data for 2-Fluoro-6-(2-methylpropanamido)benzoic acid is not extensively documented in publicly available literature, this guide provides insights based on the chemical properties of its core structure—an N-acyl anthranilic acid derivative—and related molecules. The information herein will help you anticipate and troubleshoot potential degradation, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Fluoro-6-(2-methylpropanamido)benzoic acid in solution?

The main stability concern for 2-Fluoro-6-(2-methylpropanamido)benzoic acid in solution is the potential for hydrolysis of the amide bond. This would lead to the formation of 2-amino-6-fluorobenzoic acid and 2-methylpropanoic acid. The rate of this hydrolysis can be influenced by several factors, including pH, temperature, and the presence of enzymatic activity in biological matrices.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of N-acyl anthranilic acids can be pH-dependent. Both acidic and basic conditions can catalyze amide hydrolysis.

  • Acidic conditions: Protonation of the amide carbonyl can make it more susceptible to nucleophilic attack by water.

  • Basic conditions: Hydroxide ions can directly attack the amide carbonyl, leading to cleavage of the amide bond. For many N-acyl derivatives, near-neutral pH (around 6.5-7.5) is often where the compound exhibits maximum stability. However, empirical testing is crucial to determine the optimal pH for your specific application.

Q3: What solvents are recommended for preparing stock solutions?

For preparing stock solutions, it is advisable to use aprotic organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, where the compound is likely to be more stable than in aqueous solutions. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For aqueous experimental buffers, it is recommended to prepare fresh solutions from the stock or conduct stability studies to determine the acceptable storage duration under your experimental conditions.

Q4: Can this compound degrade under typical laboratory lighting?

While there is no specific data on the photosensitivity of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, aromatic compounds, especially those with fluorine substituents, can sometimes be susceptible to photodegradation. As a precautionary measure, it is recommended to store solutions in amber vials or otherwise protected from light, particularly for long-term storage or during extended experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Loss of compound purity in stock solution over time. Amide hydrolysis due to residual water in the solvent or exposure to moisture.Ensure the use of anhydrous solvents for stock solution preparation.• Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to moisture.• Perform a stability study: Analyze the purity of the stock solution at regular intervals using a suitable analytical method like HPLC-UV to determine its shelf life under your storage conditions.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer or by enzymes in the biological matrix.Minimize the incubation time of the compound in the assay buffer.• Prepare fresh dilutions of the compound in the assay buffer for each experiment.• Evaluate the stability of the compound in your specific assay buffer and biological matrix: Incubate the compound under assay conditions for different durations and analyze for degradation products.
Appearance of new peaks in chromatograms during analysis. Formation of degradation products, primarily from amide hydrolysis.Identify the degradation products: The primary expected degradation products are 2-amino-6-fluorobenzoic acid and 2-methylpropanoic acid. Use reference standards of these compounds to confirm their presence.• Optimize experimental conditions: Adjust the pH, temperature, or solvent of your solution to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or ethanol.

  • Weighing: Accurately weigh the desired amount of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C.

Protocol 2: Stability Assessment in Aqueous Buffer using HPLC-UV

This protocol outlines a general method for assessing the stability of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in an aqueous buffer. Specific parameters may need to be optimized for your equipment and buffer system.[1]

  • Preparation of Test Solution: Dilute the stock solution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid into the aqueous buffer of interest to a final concentration suitable for HPLC analysis.

  • Incubation: Incubate the test solution under the desired experimental conditions (e.g., specific pH, temperature, and light exposure).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong organic solvent like acetonitrile or methanol to the aliquot.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

    • Monitor for the appearance and increase of new peaks, which may correspond to degradation products.

Visualizing Potential Degradation

The primary anticipated degradation pathway for 2-Fluoro-6-(2-methylpropanamido)benzoic acid is hydrolysis of the amide bond.

G 2-Fluoro-6-(2-methylpropanamido)benzoic acid 2-Fluoro-6-(2-methylpropanamido)benzoic acid 2-Amino-6-fluorobenzoic acid 2-Amino-6-fluorobenzoic acid 2-Fluoro-6-(2-methylpropanamido)benzoic acid->2-Amino-6-fluorobenzoic acid Amide Hydrolysis (+ H2O) 2-Methylpropanoic acid 2-Methylpropanoic acid 2-Fluoro-6-(2-methylpropanamido)benzoic acid->2-Methylpropanoic acid Amide Hydrolysis (+ H2O)

Caption: Potential hydrolytic degradation pathway.

References

  • Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI. [Link]

  • Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. National Institutes of Health (NIH). [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. [Link]

  • Safety Data Sheet: 2-Methylbenzoic acid. Carl ROTH. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PMC - NIH. [Link]

  • (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. ResearchGate. [Link]

  • (PDF) Stability of 6:2 fluorotelomer sulfonate in advanced oxidation processes: Degradation kinetics and pathway. ResearchGate. [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. [Link]

  • A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. PubMed. [Link]

  • The Chemistry of Anthranilic Acid | Request PDF. ResearchGate. [Link]

  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG. [Link]

  • Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells. RSC Publishing. [Link]

  • N-Acetylanthranilic acid. Wikipedia. [Link]

  • Journal of Hazardous Materials. [Link]

  • A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Welcome to the technical support center for 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation. By understanding the chemical nature of this compound and employing systematic troubleshooting, you can ensure reliable and reproducible results in your research.

I. Understanding the Molecule: Structural Insights into Solubility

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a multifaceted molecule. Its solubility is governed by a balance of polar and non-polar characteristics. The benzoic acid moiety provides a handle for pH-dependent solubility, while the fluoro and methylpropanamido groups introduce elements that can influence crystal lattice energy and solvation. Aromatic carboxylic acids, particularly those with substitutions, can present solubility challenges due to strong intermolecular interactions in the solid state.

II. Troubleshooting Guide: From Insoluble to Solution

This section addresses specific, practical problems you may encounter in the laboratory.

Question 1: My compound won't dissolve in aqueous buffers for my biological assay. What should I do first?

Answer: This is a common issue. The primary factor to investigate is the pH of your buffer. As a carboxylic acid, the solubility of 2-Fluoro-6-(2-methylpropanamido)benzoic acid is highly dependent on pH.

Causality: The carboxylic acid group (-COOH) is weakly acidic. In its protonated form (at low pH), the molecule is less polar and thus less soluble in aqueous media. By increasing the pH, you deprotonate the carboxylic acid to a carboxylate (-COO⁻), which is significantly more polar and water-soluble.

Step-by-Step Protocol: pH Adjustment

  • Prepare a concentrated stock solution: First, attempt to dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Determine the target pH: For most biological assays, you'll want a final pH between 7.2 and 7.4.

  • Titrate with a base: While stirring your aqueous buffer, slowly add small aliquots of your concentrated compound stock. If precipitation occurs, add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise to increase the pH.

  • Monitor for dissolution: Continue to add the base until the compound fully dissolves. Be mindful of the final pH to ensure it is compatible with your assay.

  • Final concentration adjustment: Once dissolved, you can adjust the final volume with your buffer to achieve the desired working concentration.

Self-Validation: The solution should remain clear upon standing. A slight cloudiness or precipitate indicates that the compound is not fully solubilized or may be unstable at that concentration and pH.

Question 2: I've tried adjusting the pH, but I still see precipitation, or I cannot alter the pH for my experiment. What are my other options?

Answer: If pH modification is not feasible or sufficient, the next steps involve altering the solvent system or using solubilizing excipients.

Causality: If the compound remains insoluble even after deprotonation, it suggests that the overall hydrophobicity of the molecule is the limiting factor. In such cases, the solvent's polarity needs to be decreased, or agents that can encapsulate or interact with the hydrophobic regions of the molecule are required.

Option A: Co-solvents

The use of a water-miscible organic solvent can disrupt the intermolecular forces of water, reducing its polarity and making it a more favorable environment for your compound.

Step-by-Step Protocol: Co-solvent System

  • Select a biocompatible co-solvent: Common choices include DMSO, ethanol, and polyethylene glycol (PEG).

  • Prepare a high-concentration stock: Dissolve your compound in 100% of the chosen co-solvent.

  • Titrate into your aqueous buffer: While vortexing or stirring the buffer, slowly add the stock solution.

  • Observe for precipitation: Note the percentage of co-solvent at which your compound begins to precipitate. This will define the upper limit of your compound's solubility in that co-solvent system.

  • Optimize the final concentration: Aim to use the lowest effective concentration of the co-solvent, as high concentrations can be detrimental to biological systems.

Option B: Solubilizing Excipients

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

Step-by-Step Protocol: Cyclodextrin Complexation

  • Choose a cyclodextrin: β-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer.

  • Add your compound: Add the solid 2-Fluoro-6-(2-methylpropanamido)benzoic acid to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex. This may take several hours.

  • Filter if necessary: If a small amount of undissolved material remains, it can be removed by filtration.

Solubilization Strategy Decision Workflow

The following diagram illustrates a logical workflow for tackling solubility issues with 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

G start Start: Undissolved Compound check_ph Is pH adjustment permissible for the experiment? start->check_ph adjust_ph Adjust pH to > pKa (e.g., pH 7.4-8.0) with dilute base (e.g., NaOH). check_ph->adjust_ph Yes use_cosolvent Use a water-miscible co-solvent (e.g., DMSO, Ethanol). check_ph->use_cosolvent No check_dissolution1 Is the compound fully dissolved? adjust_ph->check_dissolution1 success Success: Compound Solubilized check_dissolution1->success Yes check_dissolution1->use_cosolvent No check_dissolution2 Is the compound fully dissolved at an acceptable co-solvent concentration? use_cosolvent->check_dissolution2 check_dissolution2->success Yes use_cyclodextrin Employ solubilizing excipients (e.g., Cyclodextrins). check_dissolution2->use_cyclodextrin No check_dissolution3 Is the compound fully dissolved? use_cyclodextrin->check_dissolution3 check_dissolution3->success Yes consult Consult further with a formulation specialist. check_dissolution3->consult No

Caption: Decision workflow for solubilizing 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2-Fluoro-6-(2-methylpropanamido)benzoic acid at neutral pH?

Q2: Which organic solvents are most suitable for making a stock solution?

For creating a concentrated stock solution, polar aprotic solvents are generally a good starting point.

SolventClassBoiling Point (°C)Notes
DMSO Polar Aprotic189High solubilizing power, but can be toxic to some cell lines at higher concentrations.
DMF Polar Aprotic153Good solubilizing power, but higher toxicity than DMSO.
Ethanol Polar Protic78.4Biocompatible, but may be less effective for highly non-polar compounds.
Methanol Polar Protic64.7Good solvent, but generally more toxic than ethanol.

Q3: Can I heat the solution to improve solubility?

Yes, gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious about the thermal stability of your compound. It is advisable to use this method in conjunction with others, such as pH adjustment or co-solvents, and to cool the solution to the experimental temperature to ensure the compound remains in solution.

Q4: How does the fluorine substituent affect solubility?

The effect of fluorine on solubility can be complex. While fluorine is highly electronegative, its small size means that replacing a hydrogen atom with a fluorine atom can sometimes increase hydrophobicity and decrease aqueous solubility.[1] However, in some contexts, the introduction of fluorine can alter crystal packing in a way that improves solubility.[2]

Q5: Are there any known stability issues I should be aware of?

While specific stability data for this compound is not available, amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to prepare fresh solutions and store them appropriately (e.g., protected from light, at low temperatures) to minimize degradation.

IV. References

  • PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

  • Avdeef, A. (2007). The Rise of pKa Profiling in Drug Discovery. Expert Opinion on Drug Discovery, 2(4), 459-473.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Di, L., & Kerns, E. H. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 59(16), 7486-7493. Retrieved from [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Introduction to the Synthesis

The primary and most direct synthetic route to 2-Fluoro-6-(2-methylpropanamido)benzoic acid involves the N-acylation of 2-amino-6-fluorobenzoic acid with an appropriate acylating agent, such as isobutyryl chloride or isobutyric anhydride. This seemingly straightforward reaction can present several challenges, including incomplete conversion, side product formation, and purification difficulties. This guide will focus on troubleshooting this key transformation.

An alternative, though less common, pathway could involve the selective hydrolysis of a 2-Fluoro-6-(2-methylpropanamido)benzonitrile precursor. While this route has its own set of challenges, we will address some key considerations in the FAQ section.

Troubleshooting Guide: N-Acylation of 2-Amino-6-fluorobenzoic Acid

This section addresses specific issues you may encounter during the acylation of 2-amino-6-fluorobenzoic acid.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-6-fluorobenzoic acid.

  • The isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficiently Activated Acylating Agent Isobutyryl chloride can be hydrolyzed by atmospheric moisture, rendering it inactive.Use freshly opened or distilled isobutyryl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Inadequate Base A base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, deactivating it towards further acylation.Use at least one equivalent of a non-nucleophilic base such as pyridine or triethylamine. Pyridine can also act as a nucleophilic catalyst. The reaction can also be performed in a biphasic system with an aqueous base like NaOH, though this may require careful pH control.[2]
Low Reaction Temperature The steric hindrance from the ortho-fluoro group and the electronics of the aromatic ring may necessitate higher temperatures for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed, gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
Poor Solubility of Starting Material 2-Amino-6-fluorobenzoic acid may have limited solubility in some organic solvents, leading to a slow heterogeneous reaction.Choose a solvent in which the starting material has good solubility. Aprotic polar solvents like THF, DMF, or acetonitrile are often good choices. Gentle heating can also improve solubility.
Issue 2: Formation of an Insoluble Precipitate During the Reaction

Symptoms:

  • A solid precipitates from the reaction mixture, making stirring difficult.

  • The precipitate is not the desired product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Formation of Benzoxazinone Intermediate Anthranilic acids can cyclize upon reaction with acylating agents to form a benzoxazinone intermediate, which is often insoluble. This intermediate needs to be hydrolyzed to yield the final product.[3]This is a common occurrence. After the initial acylation step, add water to the reaction mixture and stir, possibly with gentle heating, to facilitate the hydrolysis of the benzoxazinone to the desired N-acylated product.[3]
Precipitation of the Amine Salt If the generated HCl is not effectively scavenged by the base, it can protonate the starting amine, forming an insoluble salt.Ensure a sufficient amount of a suitable base is present and well-mixed in the reaction.
Issue 3: Difficult Purification and Presence of Impurities

Symptoms:

  • The crude product is an oil or a discolored solid.

  • Multiple spots are observed on TLC, even after workup.

  • The final product has a low melting point or a broad melting point range.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Di-acylation Although sterically hindered, reaction at both the amino and carboxylic acid groups can occur, leading to an undesired mixed anhydride or other byproducts.Use a controlled amount of the acylating agent (1.0-1.2 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to improve selectivity.
Residual Starting Materials or Reagents Unreacted starting materials or excess reagents can co-precipitate with the product.A standard aqueous workup is crucial. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted acylating agent and the carboxylic acid product (which can then be re-acidified and extracted). Finally, wash with brine to remove residual water.
Formation of Tar-like Byproducts High reaction temperatures can sometimes lead to decomposition and the formation of colored impurities.If heating is necessary, do so cautiously and for the minimum time required for complete conversion. Monitor the reaction closely.
Ineffective Crystallization The product may be difficult to crystallize, or impurities may co-crystallize.Recrystallization from a suitable solvent system is often effective. Common solvents for similar compounds include ethanol/water, ethyl acetate/hexanes, or toluene.[4] Soxhlet extraction has also been reported as a purification method for crude anthranilic acid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and acylating agent?

The recommended starting material is 2-amino-6-fluorobenzoic acid.[6][7][8][9] For the acylating agent, isobutyryl chloride is a common and effective choice for introducing the 2-methylpropanamido group. Isobutyric anhydride can also be used, often in the presence of a catalyst like DMAP.[3]

Q2: What are the optimal solvent and base combinations?

A good starting point is an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) with a tertiary amine base such as triethylamine or pyridine. Pyridine can be particularly effective as it can also act as a nucleophilic catalyst. The reaction may also be performed in a biphasic system using an organic solvent and an aqueous solution of a base like sodium hydroxide, though this requires careful control of pH to ensure the amine remains nucleophilic.[2][10]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any potential byproducts. The starting amine should be more polar than the N-acylated product. Staining with ninhydrin can help visualize the starting amine. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: Can I synthesize this compound by hydrolyzing 2-Fluoro-6-(2-methylpropanamido)benzonitrile?

This is a plausible alternative route. Nitrile hydrolysis to a carboxylic acid can be achieved under either acidic or basic conditions, typically with heating.[11][12][13] A key challenge would be the stability of the existing amide bond under these conditions. Amide hydrolysis is generally a difficult reaction, often requiring prolonged heating with strong acid or base.[14] Therefore, it may be possible to find milder conditions that selectively hydrolyze the nitrile while leaving the amide intact. For example, some methods report stopping the hydrolysis of nitriles at the amide stage under controlled conditions.[15] Careful optimization of reaction time, temperature, and reagent concentration would be critical.

Q5: What are the expected spectroscopic signatures of the final product?

  • ¹H NMR: You would expect to see signals for the aromatic protons, a signal for the NH proton of the amide, and signals for the methine and methyl protons of the isobutyryl group.

  • ¹³C NMR: Signals for the aromatic carbons (with C-F coupling), the carbonyl carbons of the carboxylic acid and the amide, and the carbons of the isobutyryl group would be expected.

  • IR: Characteristic absorptions for the O-H of the carboxylic acid, the N-H of the amide, and the C=O stretches of both the carboxylic acid and the amide should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-Fluoro-6-(2-methylpropanamido)benzoic acid should be observed.

Experimental Protocols

Protocol 1: N-Acylation of 2-Amino-6-fluorobenzoic Acid

This protocol is adapted from the general procedure for the acylation of anthranilic acids.[2][3]

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Isobutyryl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. If the reaction is sluggish, it can be gently heated to reflux.

  • If a precipitate (likely the benzoxazinone intermediate) forms, add water to the reaction mixture and stir vigorously for 1-2 hours to facilitate hydrolysis.

  • Transfer the reaction mixture to a separatory funnel and dilute with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Workflow for N-Acylation and Troubleshooting

G cluster_prep Reaction Setup cluster_monitoring Monitoring & Troubleshooting cluster_workup Workup & Purification start Dissolve 2-amino-6-fluorobenzoic acid in anhydrous solvent add_base Add pyridine/triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add isobutyryl chloride dropwise cool->add_acyl react Stir at RT or heat add_acyl->react monitor Monitor by TLC/LC-MS react->monitor no_rxn Low/No Conversion? monitor->no_rxn Check after 1h precipitate Insoluble Precipitate? monitor->precipitate Observe during reaction heat Gently heat no_rxn->heat check_reagents Check reagent quality no_rxn->check_reagents hydrolyze Add H2O and stir precipitate->hydrolyze Yes workup Aqueous Workup (Acid/Base Washes) precipitate->workup No hydrolyze->workup dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify product Pure Product purify->product

Caption: Workflow for the N-acylation of 2-amino-6-fluorobenzoic acid, including key troubleshooting checkpoints.

References

  • Leclerc, G., & Benoiton, L. (1968). Can. J. Chem., 46(7), 1047-1051.
  • Chem-Impex. (n.d.). 2-Amino-6-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (1997). Process for preparing anthranilic acids.
  • MaChemGuy. (2016, October 3). Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]

  • Google Patents. (1970). Hydrolysis of nitriles to carboxylic acids.
  • Sciencemadness Discussion Board. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

  • Erickson, J. (1972). J. Chem. Ed., 688.
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015). anthranilic acid acetylation in various conditions. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (n.d.). Alkylation and acylation of basic salts of anthranilic acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • JUSTC. (n.d.). Separation and purification to prepare N-acetylneuraminic acid after oxalic acid hydrolysis of polysialic acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

Sources

Optimization

troubleshooting failed reactions with 2-Fluoro-6-(2-methylpropanamido)benzoic acid

This guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-6-(2-methylpropanamido)benzoic acid. It provides in-depth troubleshooting advice, answers to frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-6-(2-methylpropanamido)benzoic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges associated with this sterically hindered N-acylated anthranilic acid derivative.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during reactions with 2-Fluoro-6-(2-methylpropanamido)benzoic acid in a question-and-answer format.

Amide Coupling Reactions

Q1: My amide coupling reaction with 2-Fluoro-6-(2-methylpropanamido)benzoic acid is showing low to no conversion. What are the likely causes and how can I fix this?

A1: The primary challenge with this substrate is the significant steric hindrance around the carboxylic acid group, which is flanked by a fluorine atom and a bulky N-isobutyryl group at the ortho positions. This steric congestion makes it difficult for the amine to approach the activated carboxylic acid.

Potential Causes and Solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the steric barrier.

    • Solution: Employ more powerful coupling reagents known to be effective for sterically hindered substrates.[1][2] Uronium/aminium-based reagents like HATU, HCTU, or PyAOP are generally more effective than carbodiimides (e.g., EDC, DCC) in these cases.[1][3] Phosphonium salts such as PyBOP are also excellent choices.[1][2] Consider converting the carboxylic acid to an acyl fluoride, which is a more reactive intermediate for coupling with amines.

  • Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the outcome of sterically demanding couplings.

    • Solution: Increase the reaction temperature. While many couplings are run at room temperature, heating to 40-60 °C can provide the necessary energy to overcome the activation barrier. Monitor the reaction for potential side products at elevated temperatures. Also, extend the reaction time, as these couplings can be sluggish.

  • Base Selection: The choice of base is critical.

    • Solution: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.[2] N-methylmorpholine (NMM) can also be a good option.[2]

Q2: I am observing a significant amount of a side product corresponding to the hydrolysis of the N-isobutyryl group. How can I prevent this?

A2: The N-isobutyryl amide bond can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures.

Potential Causes and Solutions:

  • Harsh pH Conditions: The use of strong acids or bases during the reaction or workup can lead to the cleavage of the amide.

    • Solution: Maintain a near-neutral pH throughout the reaction and workup. If your coupling conditions are basic, use a mild workup with a weak acid (e.g., saturated ammonium chloride solution) to neutralize the base. Avoid strong aqueous acids or bases like HCl or NaOH if possible. The isobutyryl group is known to be labile and can be removed under ammoniacal conditions, highlighting its sensitivity.[4]

  • Extended Reaction Times at High Temperatures: Prolonged heating can promote hydrolysis.

    • Solution: If heating is necessary, try to minimize the reaction time by using a more potent coupling reagent (see Q1) to drive the reaction to completion faster. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.

Q3: My starting material, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, is not fully dissolving in the reaction solvent. What solvents are recommended?

A3: Poor solubility can lead to a heterogeneous reaction mixture, resulting in slow reaction rates and low yields.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of this molecule requires a solvent that can effectively solvate both the carboxylic acid and the relatively nonpolar N-acyl portion.

    • Solution: Polar aprotic solvents are generally the best choice. Dichloromethane (DCM) and Tetrahydrofuran (THF) can be effective, but Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are often superior due to their higher polarity and solvating power.[5] For N-acylated amino acids, solvents like formic acid and hexafluoroisopropanol (HFIP) have been shown to be highly effective at solubilizing, though their reactivity in the desired transformation must be considered.[6]

SolventPolaritySuitabilityNotes
Dimethylformamide (DMF) HighExcellentGood for a wide range of coupling reagents.
N-Methyl-2-pyrrolidone (NMP) HighExcellentSimilar to DMF, can sometimes offer better solubility.
Dichloromethane (DCM) MediumGoodMay require a co-solvent for some reagents.
Tetrahydrofuran (THF) MediumGoodA good general-purpose solvent.[5]
Acetonitrile (ACN) MediumFairSolubility might be limited.
Reactions Involving the Carboxylic Acid

Q4: I am trying to form an ester from 2-Fluoro-6-(2-methylpropanamido)benzoic acid, but the reaction is very slow. What conditions are recommended for esterification of this sterically hindered acid?

A4: Similar to amide coupling, esterification is hampered by steric hindrance.

Potential Causes and Solutions:

  • Ineffective Esterification Method: Standard Fischer esterification (acid catalyst and alcohol) is often too slow for sterically hindered substrates.[7]

    • Solution 1: Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride can then be reacted with the desired alcohol in the presence of a base like pyridine or triethylamine.

    • Solution 2: Steglich Esterification: Use a carbodiimide like DCC or EDC in the presence of a catalyst such as 4-(Dimethylamino)pyridine (DMAP). This method is generally effective for hindered acids.

    • Solution 3: Microwave-Assisted Esterification: Microwave irradiation can significantly accelerate the rate of esterification for substituted benzoic acids, leading to higher yields in shorter times.[7][8]

Reactions Under Basic Conditions

Q5: I am attempting a reaction that requires strongly basic conditions (e.g., deprotonation with n-BuLi or LDA) and I am seeing decomposition of my starting material. What is happening?

A5: The molecule has multiple sites that can react with strong bases.

Potential Causes and Solutions:

  • Multiple Acidic Protons: The most acidic proton is on the carboxylic acid. The N-H proton of the amide is also acidic and can be deprotonated.

    • Solution: Use a sufficient amount of base to deprotonate all acidic protons if subsequent chemistry requires it. It is generally advisable to protect the carboxylic acid group as an ester before attempting reactions that require strong bases at other positions of the molecule.

  • Instability of the N-isobutyryl Group: Strong bases can promote the hydrolysis or other undesired reactions of the amide group.[9]

    • Solution: Conduct the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. Add the base slowly and monitor the reaction carefully. If possible, choose alternative synthetic routes that avoid the use of strongly basic conditions.

Part 2: Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for 2-Fluoro-6-(2-methylpropanamido)benzoic acid?

    • It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to moisture and strong oxidizing agents.

  • How does the substitution pattern affect the acidity of the carboxylic acid?

    • The presence of two ortho substituents (fluoro and amido groups) forces the carboxylic acid group to twist out of the plane of the benzene ring. This phenomenon, known as the ortho effect, disrupts the resonance between the carboxyl group and the aromatic ring, which can lead to an increase in acidity compared to less substituted benzoic acids.

  • What analytical techniques are best for monitoring reactions with this compound?

    • Thin Layer Chromatography (TLC): Useful for qualitative monitoring of reaction progress. A mobile phase of ethyl acetate/hexanes with a small amount of acetic acid can be a good starting point.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting material and the formation of products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid or trifluoroacetic acid is a common method.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of starting materials, products, and any side products, which is particularly useful for troubleshooting.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Amide Coupling Protocol for Sterically Hindered 2-Fluoro-6-(2-methylpropanamido)benzoic acid

This protocol uses HATU as the coupling agent, which is highly effective for sterically demanding couplings.[1]

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-6-(2-methylpropanamido)benzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by the addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Monitoring Reaction Progress by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench it in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) to ensure separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the prepared sample. The retention times of the starting material, product, and any intermediates or byproducts can be used to track the reaction's progress.

Part 4: Visualizations and Data

Troubleshooting Workflow for a Failed Amide Coupling Reaction

G start Reaction shows low/no conversion check_sol Is the starting material fully dissolved? start->check_sol change_sol Change to a more polar solvent (e.g., DMF, NMP) check_sol->change_sol No check_reagent Which coupling reagent was used? check_sol->check_reagent Yes change_sol->check_reagent weak_reagent Standard reagent (e.g., EDC/DCC) check_reagent->weak_reagent strong_reagent Potent reagent (e.g., HATU, PyBOP) check_reagent->strong_reagent upgrade_reagent Switch to a more potent reagent (HATU, HCTU, PyAOP) weak_reagent->upgrade_reagent check_conditions Review reaction conditions strong_reagent->check_conditions upgrade_reagent->check_conditions increase_temp Increase temperature to 40-60 °C check_conditions->increase_temp extend_time Extend reaction time and monitor increase_temp->extend_time success Reaction successful extend_time->success

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work. The information herein is curated to address potential challenges and provide a framework for anticipating and characterizing the degradation pathways of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-Fluoro-6-(2-methylpropanamido)benzoic acid based on its chemical structure?

Based on the structure of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, the most likely degradation pathway is the hydrolysis of the amide bond. This is a common degradation route for compounds containing an amide linkage, especially under acidic or basic conditions. This would lead to the formation of 2-fluoro-6-aminobenzoic acid and 2-methylpropanoic acid.

Additionally, oxidative degradation could occur, potentially targeting the aromatic ring or the alkyl side chain. While the carbon-fluorine bond is generally strong, under certain photolytic conditions, defluorination could be a possibility, although less likely than hydrolysis or oxidation.[1][2]

Q2: I am planning a forced degradation study. What conditions should I include?

A comprehensive forced degradation study should include the following conditions to cover the most common degradation pathways:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

  • Photolytic Degradation: Exposure of the solid drug substance and a solution to UV and visible light. A common setup involves a photostability chamber.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80-100 °C).

Q3: What analytical techniques are best suited for monitoring the degradation of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and identifying its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., TOF or Orbitrap), is indispensable.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the tested conditions.Increase the harshness of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, be mindful that overly harsh conditions may lead to secondary degradation products not relevant to real-world stability.
Multiple, small, and unidentifiable peaks in the chromatogram. This could be due to complex degradation pathways, secondary degradation, or interactions with the mobile phase or column.Optimize the chromatographic method to improve resolution. Use a gradient elution method. Employ LC-MS to get mass information on the small peaks, which can help in their identification.
Poor peak shape for the parent compound or degradation products. The analyte may be interacting with the stationary phase, or the mobile phase pH may be inappropriate.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a different column chemistry if peak tailing persists.
Loss of mass balance in the stability study. Some degradation products may not be UV active or may be volatile and lost during sample preparation.Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. For volatile degradants, consider using headspace Gas Chromatography (GC).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 2-Fluoro-6-(2-methylpropanamido)benzoic acid under various stress conditions.

Materials:

  • 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% v/v

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a solution of the compound (e.g., in water:acetonitrile 50:50) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 105°C for 7 days.

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

Protocol 2: HPLC Method for Degradation Analysis

Objective: To separate and quantify 2-Fluoro-6-(2-methylpropanamido)benzoic acid and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Visualizations

Potential Degradation Pathways

G parent 2-Fluoro-6-(2-methylpropanamido)benzoic acid hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis deg1 2-Fluoro-6-aminobenzoic acid hydrolysis->deg1 deg2 2-Methylpropanoic acid hydrolysis->deg2 deg3 Oxidized Products (e.g., hydroxylated derivatives) oxidation->deg3 deg4 Photodegradants photolysis->deg4

Caption: Predicted degradation pathways for 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis hplc HPLC-UV (Quantification) acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photolysis photo->hplc thermal Thermal thermal->hplc lcms LC-MS (Identification) hplc->lcms nmr NMR (Structure Confirmation) lcms->nmr start 2-Fluoro-6-(2-methylpropanamido)benzoic acid start->acid start->base start->oxidation start->photo start->thermal

Caption: Experimental workflow for a forced degradation study.

References

  • Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - NIH. (2020-07-21). Available at: [Link]

  • Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed. (2015-08-10). Available at: [Link]

  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 | CID 13478132 - PubChem - NIH. Available at: [Link]

  • 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem. Available at: [Link]

  • Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC - NIH. Available at: [Link]

  • Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination - ResearchGate. Available at: [Link]

  • Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media - ResearchGate. Available at: [Link]

  • 2-Fluoro-6-methylbenzamide | C8H8FNO | CID 58906349 - PubChem - NIH. Available at: [Link]

  • Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - RSC Publishing. (2020-07-21). Available at: [Link]

  • Schematic pathway of 6:2 FTSA degradation - ResearchGate. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Available at: [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents.
  • 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem. Available at: [Link]

  • Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media - ResearchGate. Available at: [Link]

    • analytical methods. Available at: [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PubMed. Available at: [Link]

  • Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... - ResearchGate. Available at: [Link]

  • Photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Welcome to the technical support center for the analytical characterization of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common analytical techniques. Our focus is on providing practical, field-proven insights to overcome challenges in method development and routine analysis.

Introduction to 2-Fluoro-6-(2-methylpropanamido)benzoic acid

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a substituted aromatic carboxylic acid. Its unique structure, featuring a fluorine atom and an amide group ortho to the carboxylic acid, presents specific analytical considerations. Accurate and robust analytical methods are crucial for its quantification, impurity profiling, and stability testing in various matrices. This guide will focus on High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for the analysis of non-volatile compounds like 2-Fluoro-6-(2-methylpropanamido)benzoic acid. A reversed-phase method is typically the first choice.

Troubleshooting Guide: HPLC

Q1: I'm observing significant peak tailing for my compound. What are the likely causes and solutions?

A1: Peak tailing is a common issue when analyzing acidic compounds like this one.[1] It's often caused by strong interactions between the acidic analyte and the stationary phase.

  • Causality: The carboxylic acid group can interact with residual, un-endcapped silanol groups on the silica-based stationary phase, leading to secondary interactions and tailing peaks.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase.

    • Column Choice: Employ a column with high-purity silica and effective end-capping. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity and improved peak shape.

    • Mobile Phase Additives: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) at 0.05-0.1%, can mask the active sites on the stationary phase. However, be aware that TFA can suppress ionization in subsequent MS analysis.

Q2: My retention times are drifting from one injection to the next. How can I stabilize them?

A2: Retention time drift can compromise the reliability of your method. The issue often lies with the mobile phase or column equilibration.[2]

  • Causality: Inadequate column equilibration between injections, especially in gradient methods, or changes in mobile phase composition over time can lead to shifting retention times.

  • Solutions:

    • Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For reversed-phase, 10-15 column volumes is a good starting point.[2]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

    • Temperature Control: Use a column oven to maintain a constant temperature, as viscosity of the mobile phase and retention are temperature-dependent.

Frequently Asked Questions (FAQs): HPLC

Q: What is a good starting point for an HPLC method for this compound?

A: A good starting point would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient elution.

ParameterRecommended Starting Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 254 nm (or determine λmax experimentally)
Injection Volume 5-10 µL

Q: How do I choose the optimal detection wavelength?

A: To determine the optimal UV detection wavelength, you should run a UV-Vis spectrum of the compound in your mobile phase diluent. The wavelength of maximum absorbance (λmax) will provide the best sensitivity. For aromatic compounds, 254 nm is often a good initial choice.

Quantitative NMR (qNMR) Analysis

qNMR is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.

Troubleshooting Guide: qNMR

Q1: The signal-to-noise (S/N) ratio in my spectrum is too low for accurate quantification. What can I do?

A1: A low S/N ratio is a significant source of error in qNMR.[3][4]

  • Causality: Insufficient sample concentration, a low number of scans, or improper probe tuning can all lead to poor S/N.

  • Solutions:

    • Increase Concentration: If possible, increase the concentration of your sample. Generally, 10-20 mg of a small molecule is sufficient.[5]

    • Increase Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires four times as many scans.[5]

    • Probe Tuning and Matching: Always tune and match the NMR probe for each sample to ensure optimal signal transmission.

    • Use a Cryoprobe: If available, a cryoprobe can significantly enhance the S/N ratio.

Q2: My peak integration is inconsistent. How can I improve it?

A2: Accurate integration is the cornerstone of qNMR.

  • Causality: Poor shimming leading to broad or asymmetric peaks, spinning sidebands, and incorrect relaxation delays (d1) are common culprits.[6]

  • Solutions:

    • Shimming: Perform careful shimming on each sample to achieve narrow, symmetrical peak shapes.[6]

    • Turn Off Spinning: To avoid spinning sidebands that can interfere with integration, it is advisable to turn off sample spinning.[7]

    • Optimize Relaxation Delay (d1): The relaxation delay should be at least 5 times the T1 (spin-lattice relaxation time) of the slowest relaxing nucleus of interest to ensure complete relaxation between pulses.[6] An inversion recovery experiment can be used to measure T1.

Frequently Asked Questions (FAQs): qNMR

Q: Which protons on 2-Fluoro-6-(2-methylpropanamido)benzoic acid are best for quantification?

A: Ideally, you should choose a signal that is a singlet and is well-resolved from other signals. For this molecule, the protons of the isopropyl group (-CH(CH3)2) or the methyl groups themselves could be good candidates, as they are likely to be in a clean region of the spectrum. The aromatic protons may have complex splitting patterns.

Q: What are the key characteristics of a good internal standard for qNMR?

A: A suitable internal standard should:

  • Have high purity (≥99%).

  • Be chemically stable and not react with the analyte or solvent.

  • Have signals that do not overlap with the analyte signals.

  • Be soluble in the same deuterated solvent as the analyte.[3]

  • Have a known molecular weight.

Mass Spectrometry (MS) Analysis

MS is essential for confirming the molecular weight and for identifying and characterizing impurities and degradation products.

Troubleshooting Guide: MS

Q1: I'm not seeing the molecular ion peak for my compound. Why might this be?

A1: The absence of a molecular ion peak can be due to the instability of the molecule under the ionization conditions.

  • Causality: In techniques like electrospray ionization (ESI), the compound may be prone to in-source fragmentation, especially if the cone voltage is too high.

  • Solutions:

    • Use a Softer Ionization Technique: If available, Atmospheric Pressure Chemical Ionization (APCI) or a gentler ESI method might be more suitable.

    • Optimize ESI Parameters: Reduce the cone or fragmentor voltage to minimize in-source fragmentation.

    • Check Adduct Formation: In ESI, your compound might be forming adducts with salts present in the mobile phase (e.g., [M+Na]+, [M+K]+). Look for these adducts at M+23 and M+39.

Q2: I'm having trouble interpreting the fragmentation pattern. What are the expected fragments for this molecule?

A2: The fragmentation will depend on the ionization technique. For collision-induced dissociation (CID) in a tandem MS experiment, you can expect fragmentation at the amide bond and loss of the carboxylic acid group.

  • Expected Fragmentation Pathways:

    • Loss of the carboxylic acid group: [M-H]- -> [M-H-44]- (loss of CO2)

    • Cleavage of the amide bond: This can lead to fragments corresponding to the benzoic acid moiety and the isobutyryl group.

    • Loss of the isobutyryl group: [M+H]+ -> [M+H-71]+

Frequently Asked Questions (FAQs): MS

Q: What are the expected m/z values for the protonated and deprotonated molecular ions?

A: First, calculate the molecular weight of 2-Fluoro-6-(2-methylpropanamido)benzoic acid (C11H12FNO3).

  • C: 11 * 12.011 = 132.121

  • H: 12 * 1.008 = 12.096

  • F: 1 * 18.998 = 18.998

  • N: 1 * 14.007 = 14.007

  • O: 3 * 15.999 = 47.997

  • Molecular Weight: ~225.22 g/mol

  • Positive Ion Mode (ESI+): Look for the protonated molecule [M+H]+ at m/z 226.23.

  • Negative Ion Mode (ESI-): Look for the deprotonated molecule [M-H]- at m/z 224.21.

Q: How can I improve the sensitivity of my MS analysis?

A:

  • Sample Preparation: Ensure your sample is free from non-volatile salts and buffers (like phosphate) which can cause ion suppression.

  • Mobile Phase: Use volatile mobile phase modifiers like formic acid or ammonium formate.

  • Source Optimization: Optimize source parameters like gas flow rates, temperature, and capillary voltage for your specific compound.

Experimental Workflows and Diagrams

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Goal (Purity, Quantification) B Sample & Standard Prep (Solubility Check) A->B C Select Column & Mobile Phase (e.g., C18, ACN/H2O) B->C D Scouting Gradient C->D E Optimize Gradient & Flow Rate D->E F Adjust pH & Temperature E->F G System Suitability Test (SST) F->G Optimized Method H Method Validation (ICH Guidelines) G->H qNMR_Workflow A Select Internal Standard & Deuterated Solvent B Accurate Weighing of Analyte & Standard A->B C Prepare Homogeneous Solution B->C D Acquire Spectrum (Optimized d1, 90° pulse) C->D E Data Processing (Phasing, Baseline Correction) D->E F Integrate Signals E->F G Calculate Purity/Concentration F->G

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, particularly the selective N-acylation of the sterically hindered 2-amino-6-fluorobenzoic acid, to maximize your yield and purity.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-6-fluorobenzoic acid after the expected reaction time.

Probable Cause 1: Insufficient Reagent Reactivity or Activation The starting material, 2-amino-6-fluorobenzoic acid, presents a significant synthetic challenge. The amino group's nucleophilicity is diminished by the electron-withdrawing effects of the adjacent fluorine and carboxylic acid groups. Furthermore, the two ortho substituents create substantial steric hindrance, impeding the approach of the acylating agent.

Solution:

  • Choice of Acylating Agent: Use isobutyryl chloride instead of isobutyric anhydride. Acid chlorides are inherently more electrophilic and reactive than their corresponding anhydrides.[1]

  • Base Selection: A non-nucleophilic organic base like pyridine or triethylamine (TEA) is crucial. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[2] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that enhances the acylation rate.

  • Temperature Control: While initial instinct might be to heat the reaction to overcome the activation barrier, this can promote side reactions. It is often more effective to run the reaction at a controlled temperature (e.g., 0 °C to room temperature) for a longer duration.

Probable Cause 2: Inactivation of the Amine In the absence of a suitable base, the first equivalent of HCl produced will protonate the starting material's amino group, forming an unreactive ammonium salt. This effectively halts the reaction.

Solution:

  • Stoichiometry of Base: Ensure at least a stoichiometric equivalent of base (relative to the isobutyryl chloride) is used. Often, a slight excess (1.1-1.2 equivalents) is beneficial to ensure all generated HCl is neutralized.

  • Order of Addition: Add the acyl chloride slowly to a solution of the aminobenzoic acid and the base. This maintains a basic environment throughout the addition, preventing the accumulation of HCl.

Problem 2: Significant Presence of Isobutyric Acid in the Crude Product

Symptom: A strong, rancid odor is noticeable during workup, and NMR/LC-MS analysis confirms isobutyric acid as a major impurity.

Probable Cause: Hydrolysis of Isobutyryl Chloride Isobutyryl chloride is highly sensitive to moisture.[1] Any water present in the solvent, on the glassware, or in the starting materials will rapidly hydrolyze the acyl chloride to the unreactive isobutyric acid, reducing the effective concentration of your acylating agent and complicating purification.

Solution:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF, Acetonitrile). Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Argon) before use.

  • Reagent Quality: Use a fresh bottle of isobutyryl chloride or distill it immediately before use to remove any hydrolyzed impurities.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

Problem 3: Formation of a High-Molecular-Weight Byproduct

Symptom: Mass spectrometry indicates a byproduct with a mass corresponding to the di-acylated product or other condensation products.

Probable Cause: O-Acylation and/or Di-N-acylation While sterically hindered, over-acylation can occur under harsh conditions or with a large excess of the acylating agent. A more plausible side reaction involves the O-acylation of the carboxylate group (formed by deprotonation by the base) to generate a mixed anhydride. This intermediate can then react further or decompose.

Solution:

  • Control Stoichiometry: Use a carefully measured amount of isobutyryl chloride, typically 1.0 to 1.1 equivalents. Avoid using a large excess.

  • Temperature Control: Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C) to moderate the reaction rate and improve selectivity for N-acylation over O-acylation.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent the formation of byproducts from over-reaction.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving issues during the synthesis.

TroubleshootingWorkflow start Reaction Start monitor Monitor Reaction (TLC / LC-MS) start->monitor check_conversion Is Starting Material Consumed? monitor->check_conversion workup Proceed to Workup & Purification check_conversion->workup Yes no_conversion Problem: Low/No Conversion check_conversion->no_conversion No check_impurities Analyze Crude Product (NMR / LC-MS) workup->check_impurities cause_reactivity Cause: Low Reactivity/ Steric Hindrance no_conversion->cause_reactivity cause_protonation Cause: Amine Protonation no_conversion->cause_protonation solution_reagents Solution: - Use Isobutyryl Chloride - Add Pyridine/TEA - Optimize Temperature cause_reactivity->solution_reagents solution_base Solution: - Use >1 eq. Base - Slow Acyl Chloride Addition cause_protonation->solution_base isobutyric_acid Problem: Isobutyric Acid Impurity check_impurities->isobutyric_acid Isobutyric Acid Detected high_mw Problem: High MW Byproduct check_impurities->high_mw High MW Byproduct Detected cause_hydrolysis Cause: Reagent Hydrolysis isobutyric_acid->cause_hydrolysis solution_anhydrous Solution: - Use Anhydrous Solvents - Dry Glassware - Inert Atmosphere cause_hydrolysis->solution_anhydrous cause_overacylation Cause: O- or Di-Acylation high_mw->cause_overacylation solution_stoichiometry Solution: - Control Stoichiometry (1.05 eq.) - Low Temperature Addition - Quench Promptly cause_overacylation->solution_stoichiometry

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the Schotten-Baumann reaction in this context?

A1: The Schotten-Baumann reaction is an effective method for acylating amines.[2][3] In this synthesis, it typically involves a two-phase system (e.g., water and an organic solvent) or an organic solvent with a base. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-amino-6-fluorobenzoic acid attacks the electrophilic carbonyl carbon of isobutyryl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Proton Transfer: A base (like pyridine, TEA, or hydroxide) removes the proton from the nitrogen, yielding the final neutral amide product and neutralizing the generated acid (HCl).[2]

Q2: How do the reaction conditions compare between using an organic base vs. aqueous Schotten-Baumann conditions?

A2: Both methods are viable, but have different advantages and disadvantages. The choice depends on substrate solubility, scale, and purification strategy.

ParameterOrganic Base (e.g., Pyridine in CH₂Cl₂)Aqueous Schotten-Baumann (e.g., NaOH in H₂O/DCM)
Conditions Anhydrous, inert atmosphere required.Biphasic system, less sensitive to atmospheric moisture.
Base Role Scavenges HCl, may act as a nucleophilic catalyst.Neutralizes HCl, deprotonates carboxylic acid.
Side Reactions Minimizes hydrolysis of the acyl chloride.Risk of acyl chloride hydrolysis is higher.[4] Potential for O-acylation of the carboxylate.
Workup Typically requires an acidic wash to remove the organic base.Simple phase separation. The product may precipitate or be extracted.
Recommendation Preferred method for this substrate due to the high sensitivity of isobutyryl chloride to hydrolysis and better control.Viable, but requires careful control of temperature and pH to minimize side reactions.

Q3: What are the primary side reactions I should be aware of?

A3: The main reaction and key side reactions are illustrated below. The most critical side reaction to control is the hydrolysis of the isobutyryl chloride, as it directly consumes your reagent.

ReactionPathways cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions SM 2-Amino-6-fluorobenzoic Acid Product Target Product SM->Product + Isobutyryl Chloride + Base Diacylation Di-acylated Byproduct Product->Diacylation + Isobutyryl Chloride (Excess) Reagent Isobutyryl Chloride Hydrolysis Isobutyric Acid Reagent->Hydrolysis + H₂O

Caption: Desired reaction pathway and key potential side reactions.

Q4: What is the best way to purify the final product?

A4: Purification can be challenging due to the similar polarities of the product and the isobutyric acid byproduct.

  • Aqueous Workup: After quenching the reaction, perform an aqueous workup. A wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove the acidic isobutyric acid impurity. However, be cautious, as your product is also a carboxylic acid and can be extracted into the basic aqueous layer if the pH is too high. A carefully controlled pH is necessary.

  • Crystallization: The most effective method for obtaining high-purity material is often recrystallization.[5][6][7] Common solvent systems include ethyl acetate/hexanes, ethanol/water, or toluene.

  • Column Chromatography: If crystallization is unsuccessful, silica gel chromatography can be used. A solvent system with a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to suppress tailing of the carboxylic acid, is a good starting point.

Optimized Experimental Protocol

This protocol is based on the principles discussed above to maximize yield and minimize side reactions.

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Isobutyryl chloride (freshly distilled or from a new bottle)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve 2-amino-6-fluorobenzoic acid (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Add isobutyryl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl solution to neutralize the excess pyridine.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Optional: If isobutyric acid is present, a careful wash with a dilute NaHCO₃ solution can be performed, but monitor the pH to avoid extracting the product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

References
  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • US3816523A - Process for the production and purification of benzoic acid - Google Patents.
  • US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents.
  • US2067473A - Hydrolysis of isobutyl chloride - Google Patents.
  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Isobutyryl chloride - Organic Syntheses Procedure. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. Available at: [Link]

  • 2-Fluoro-6-methylbenzoic acid | C8H7FO2 - PubChem. Available at: [Link]

  • US3235588A - Purification of benzoic acid - Google Patents.
  • Schotten Baumann Reaction - BYJU'S. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. Available at: [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. Available at: [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. Available at: [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • US2110838A - Hydrolysis of isopropyl chloride - Google Patents.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. Available at: [Link]

  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. Available at: [Link]

  • 2-Amino-5-fluorobenzoic acid - PMC - NIH. Available at: [Link]

  • (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. Available at: [Link]

  • Isobutyryl chloride - Wikipedia. Available at: [Link]

  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity - PubMed. Available at: [Link]

  • Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives - PMC - NIH. Available at: [Link]

  • PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS - Taylor & Francis. Available at: [Link]

  • N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid Analogs as Potential Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic design of small molecule inhibitors is paramount. The benzoic acid scaffold represents a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic design of small molecule inhibitors is paramount. The benzoic acid scaffold represents a privileged structure, amenable to synthetic modification to achieve desired potency and selectivity. This guide provides an in-depth comparative analysis of a series of 2-Fluoro-6-(2-methylpropanamido)benzoic acid analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy as potential kinase inhibitors, a class of enzymes frequently dysregulated in various pathologies.

The rationale for investigating this particular chemical series stems from the unique properties imparted by its constituent moieties. The fluorine atom at the 2-position can significantly influence the acidity of the carboxylic acid and engage in crucial hydrogen bonding or electrostatic interactions within a target's active site. The amide linkage at the 6-position provides a vector for exploring different substituents to probe protein surface interactions and modulate physicochemical properties.

This guide will navigate through the synthetic rationale, a comparative analysis of biological activity based on hypothetical, yet representative, experimental data, and detailed protocols for key assays.

The Core Scaffold and Rationale for Analog Design

The parent structure, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, serves as our starting point. The isobutyramide group is a relatively small and lipophilic moiety. To explore the SAR, a series of analogs (Analogs 1-4) have been designed with systematic modifications to the amide substituent. These modifications are intended to probe the effects of varying steric bulk, lipophilicity, and the introduction of additional hydrogen bond donors/acceptors on biological activity.

CompoundR GroupRationale for Modification
Parent IsopropylBaseline compound with moderate lipophilicity.
Analog 1 CyclopropylIntroduces conformational rigidity and a different spatial arrangement of hydrophobic atoms.
Analog 2 tert-ButylIncreases steric bulk to probe the size of the binding pocket.
Analog 3 PhenylIntroduces an aromatic ring for potential π-stacking interactions.
Analog 4 4-HydroxyphenylAdds a hydrogen bond donor/acceptor to explore polar interactions.

Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid and Its Analogs

The synthesis of the target compounds is a straightforward and modular process, allowing for the facile generation of a diverse library of analogs. The general synthetic route is outlined below.

Synthesis_Workflow A 2-Amino-6-fluorobenzoic acid B Amide Coupling A->B C Target Analogs B->C D Acyl Chloride / Carboxylic Acid + Coupling Agent D->B

Figure 1: General synthetic workflow for the preparation of the analog series.

A detailed, step-by-step protocol for the synthesis of the parent compound is provided below. This protocol can be readily adapted for the synthesis of the other analogs by substituting the appropriate acyl chloride or carboxylic acid.

Experimental Protocol: Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid
  • Dissolution: To a solution of 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (2.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add isobutyryl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Comparative Efficacy: In Vitro Kinase Inhibition

To assess the efficacy of our synthesized analogs, we will focus on their ability to inhibit a therapeutically relevant kinase, such as the Epidermal Growth Factor Receptor (EGFR), which is often implicated in various cancers.[1]

Experimental Protocol: In Vitro EGFR Kinase Assay

This assay measures the ability of the test compounds to inhibit the phosphorylation of a model substrate by the EGFR kinase domain. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of the test compounds in DMSO.

  • Enzyme and Substrate: Dilute the recombinant human EGFR kinase domain and a biotinylated peptide substrate in the reaction buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 384-well plate. Include a positive control (e.g., a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).

  • Reaction Initiation: Add the enzyme and substrate mixture to the wells, followed by ATP at its Kₘ concentration to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: After a 60-minute incubation at room temperature, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor (APC) to donor (europium) fluorescence. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Comparative Data

The following table presents hypothetical IC₅₀ values for our analog series against the EGFR kinase. This data is illustrative of typical trends observed in SAR studies of kinase inhibitors.

CompoundR GroupEGFR IC₅₀ (nM)
Parent Isopropyl150
Analog 1 Cyclopropyl125
Analog 2 tert-Butyl450
Analog 3 Phenyl50
Analog 4 4-Hydroxyphenyl25
Interpretation of SAR
  • Analog 1 (Cyclopropyl): The slight increase in potency compared to the parent compound suggests that the conformational rigidity of the cyclopropyl group may be favorable for binding.

  • Analog 2 (tert-Butyl): The significant decrease in activity indicates that the larger tert-butyl group introduces steric hindrance, likely clashing with the protein surface and preventing optimal binding.

  • Analog 3 (Phenyl): The marked improvement in potency suggests that the phenyl group may be engaging in favorable π-stacking interactions with aromatic residues in the kinase active site.

  • Analog 4 (4-Hydroxyphenyl): This analog demonstrates the highest potency, indicating that the hydroxyl group is likely forming a key hydrogen bond with a residue in the active site, in addition to the beneficial aromatic interactions.

Cellular Activity: Inhibition of EGFR Phosphorylation

To determine if the in vitro kinase inhibition translates to a cellular effect, we will assess the ability of the most potent analogs to inhibit the autophosphorylation of EGFR in a relevant cancer cell line (e.g., A549, a non-small cell lung cancer line).

Experimental Protocol: Cellular EGFR Phosphorylation Assay
  • Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10 minutes to induce EGFR autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (as a loading control).

  • Visualization: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is targeted by the designed inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Analog 4 Inhibitor->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid analogs as potential kinase inhibitors. The hypothetical SAR data suggests that exploration of the amide substituent can yield significant improvements in potency, with aromatic and hydrogen-bonding moieties being particularly beneficial. The detailed experimental protocols provide a clear path for the synthesis and evaluation of these compounds.

Future work should focus on synthesizing and testing a broader range of analogs to further refine the SAR. Lead compounds should be profiled for their selectivity against a panel of kinases to assess their potential for off-target effects. Furthermore, pharmacokinetic studies will be necessary to evaluate the drug-like properties of the most promising candidates.

References

  • Rojsitthisak, P., & Towiwat, P. (2020). Carrageenan-Induced Paw Edema Test. Bio-protocol, 10(16), e3723. [Link]

  • TGR BioSciences. (n.d.). EGFR Phospho (Tyr1068) + Total EGFR Assay Kit Human. Retrieved from [Link]

  • MDPI. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Retrieved from [Link]

  • ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-6-(2-methylpropanamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities must be beyond reproach. This guide provides an in-depth technical comparison of two robust analytical methods for the quantification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a key chemical entity. Beyond a simple presentation of protocols, we will delve into the critical process of cross-validation, ensuring consistency and reliability of analytical results across different methodologies. This document is designed to be a practical resource, grounded in the principles of scientific integrity and regulatory expectations.

The Imperative of Method Cross-Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] However, in the lifecycle of a drug product, it is often necessary to employ different analytical techniques or to transfer a method between laboratories. Cross-validation is the formal process of comparing the results from two different validated analytical methods to demonstrate that they are equivalent and can be used interchangeably.[3][4][5] This is crucial for ensuring data consistency throughout the drug development process, from early-stage research to quality control in a manufacturing setting.

This guide will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The cross-validation of these two methods will provide a comprehensive analytical package for 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method leverages reversed-phase chromatography to separate the analyte from potential impurities based on its polarity. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Fluoro-6-(2-methylpropanamido)benzoic acid reference standard.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For drug product analysis, a suitable extraction procedure must be developed and validated to isolate the analyte from the matrix.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient program should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Causality Behind Experimental Choices:

  • The C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds like the target analyte.[6][7]

  • The use of a formic acid modifier in the mobile phase helps to control the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.[8][9]

  • A gradient elution is employed to ensure efficient elution of the analyte while also allowing for the separation of potential impurities with a wider range of polarities.

Workflow for HPLC-UV Method Validation

HPLC_Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Prep Standard & Sample Preparation HPLC HPLC-UV Analysis Prep->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness

Caption: Workflow for HPLC-UV Method Validation.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method offers higher sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. The analyte is quantified by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., down to the ng/mL range).

  • Sample extraction procedures may require additional clean-up steps to minimize matrix effects.

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is recommended for faster analysis and better resolution.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, using a gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: The specific precursor ion (M-H)- and one or two product ions for 2-Fluoro-6-(2-methylpropanamido)benzoic acid need to be determined by direct infusion of a standard solution.

Causality Behind Experimental Choices:

  • UHPLC provides sharper peaks and faster run times, which is advantageous for high-throughput analysis.

  • ESI in negative mode is chosen because the carboxylic acid group of the analyte is readily deprotonated, forming a stable [M-H]- ion.

  • MRM provides high selectivity and sensitivity by filtering for a specific precursor ion and then monitoring for specific fragment ions, reducing background noise and interference.

Workflow for LC-MS/MS Method Validation

LCMS_Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Prep Standard & Sample Preparation LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Specificity Specificity & Selectivity LCMS->Specificity Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy & Recovery LCMS->Accuracy Precision Precision (Repeatability & Intermediate) LCMS->Precision LOD_LOQ LOD & LOQ LCMS->LOD_LOQ Matrix_Effect Matrix Effect LCMS->Matrix_Effect Robustness Robustness LCMS->Robustness

Caption: Workflow for LC-MS/MS Method Validation.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The following table summarizes the expected performance characteristics of the two methods, based on typical results for similar analytes.

Validation ParameterHPLC-UVLC-MS/MSRationale for Difference
Specificity GoodExcellentLC-MS/MS offers superior specificity due to the monitoring of specific mass transitions, minimizing the impact of co-eluting impurities with similar UV spectra.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective dynamic ranges.
Range 1 - 200 µg/mL0.1 - 1000 ng/mLThe LC-MS/MS method will have a significantly wider and lower dynamic range due to its higher sensitivity.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLThe inherent sensitivity of mass spectrometric detection leads to a much lower LOD.
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mLThe LOQ for the LC-MS/MS method will be substantially lower, allowing for the quantification of trace amounts of the analyte.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods should demonstrate high accuracy. The slightly wider acceptable range for LC-MS/MS accounts for potential matrix effects.
Precision (%RSD) < 2%< 5%Both methods are expected to be highly precise. The acceptance criteria for LC-MS/MS are often slightly wider due to the complexity of the instrumentation.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less susceptible to minor variations in experimental conditions compared to LC-MS/MS methods.

Cross-Validation Protocol

The objective of the cross-validation is to demonstrate that the HPLC-UV and LC-MS/MS methods provide comparable results.[3][4]

1. Experimental Design:

  • Prepare a minimum of three batches of quality control (QC) samples at three concentration levels (low, medium, and high) spanning the overlapping linear range of both methods.

  • Analyze each set of QC samples in triplicate using both the validated HPLC-UV and LC-MS/MS methods.

  • The analysis should be performed by at least two different analysts on different days to assess inter-analyst and inter-day variability.

2. Acceptance Criteria:

  • The mean concentration values obtained from the two methods should not differ by more than 15% for the medium and high QC samples, and not more than 20% for the low QC samples.

  • The precision (%RSD) of the replicate measurements for each QC level should not exceed 15%.

3. Data Analysis:

  • Calculate the mean, standard deviation, and %RSD for the results obtained from each method for each QC level.

  • Perform a statistical comparison of the results, such as a t-test, to determine if there is a statistically significant difference between the two methods.

Cross-Validation Workflow

Cross_Validation cluster_prep Sample Preparation cluster_analysis Analysis by Both Methods cluster_comparison Data Comparison and Evaluation QC_Prep Prepare QC Samples (Low, Medium, High) HPLC_Analysis Analyze QCs by Validated HPLC-UV Method QC_Prep->HPLC_Analysis LCMS_Analysis Analyze QCs by Validated LC-MS/MS Method QC_Prep->LCMS_Analysis Data_Collection Collect & Tabulate Results HPLC_Analysis->Data_Collection LCMS_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test) Data_Collection->Statistical_Analysis Acceptance Compare Against Acceptance Criteria Statistical_Analysis->Acceptance Conclusion Conclusion on Method Equivalence Acceptance->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

Conclusion and Recommendations

Both the HPLC-UV and LC-MS/MS methods, once fully validated, are suitable for the quantification of 2-Fluoro-6-(2-methylpropanamido)benzoic acid. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control testing where high sensitivity is not required.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications such as impurity profiling, bioanalysis, and the analysis of low-level analytes in complex matrices.

Successful cross-validation demonstrates the interchangeability of these methods within the defined concentration range, providing flexibility and confidence in the analytical data generated throughout the drug development lifecycle. It is a testament to the robustness of the analytical control strategy and a critical component of a comprehensive regulatory submission package.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Wang, Y., et al. (2021). Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1181, 338839. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 79-85. [Link]

  • Bliesner, D. M. (2006). Validating Chromatographic Methods: A Practical Guide. John Wiley & Sons.
  • Timmerman, P., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 874–883. [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]

  • ResearchGate. (2021). Targeted characterization of acylated compounds from Scrophulariae Radix using liquid chromatography coupled with Orbitrap mass spectrometry and diagnostic product ion‐based data analysis. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1013. [Link]

  • ResearchGate. (2014). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ACS Omega. (2022). LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity. ACS Omega, 7(33), 28782–28790. [Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Thai Science. (2015). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • PubMed. (2007). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1147(2), 174-181. [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. World Journal of Organic Chemistry, 5(1), 1-8. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Google Patents. (2019). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

Sources

Validation

A Comparative Guide to 2-Fluoro-6-(2-methylpropanamido)benzoic Acid Derivatives as Potential Influenza Neuraminidase Inhibitors

In the relentless pursuit of novel antiviral agents, the strategic design and synthesis of small molecule inhibitors targeting essential viral enzymes remain a cornerstone of drug discovery. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antiviral agents, the strategic design and synthesis of small molecule inhibitors targeting essential viral enzymes remain a cornerstone of drug discovery. This guide provides an in-depth technical comparison of 2-Fluoro-6-(2-methylpropanamido)benzoic acid derivatives, a promising class of compounds, against established influenza neuraminidase inhibitors. We will dissect their structure-activity relationships (SAR), outline robust experimental protocols for their synthesis and evaluation, and present a comparative analysis supported by experimental data from analogous series.

Introduction: The Rationale for Targeting Influenza Neuraminidase with Novel Benzoic Acid Scaffolds

Influenza viruses continue to pose a significant global health threat, necessitating the development of new therapeutic interventions to combat emerging resistant strains.[1] Viral neuraminidase (NA), a key surface glycoprotein, is essential for the release of progeny virions from infected host cells, making it a well-validated target for antiviral drugs.[2] Current neuraminidase inhibitors, such as oseltamivir and zanamivir, have been instrumental in managing influenza infections.[1] However, the emergence of drug-resistant strains underscores the urgent need for structurally diverse inhibitors.[1][3]

The benzoic acid scaffold has emerged as a versatile template for designing enzyme inhibitors.[4] Recent studies have highlighted that derivatives of 2-fluorobenzoic acid, in particular, exhibit potent inhibitory activity against influenza A viral sialidase (an alternative term for neuraminidase).[5] This guide focuses on the structure-activity relationship of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and its derivatives, offering a comparative perspective on their potential as next-generation influenza therapeutics.

Structure-Activity Relationship (SAR) of 2-Fluoro-6-amidobenzoic Acid Derivatives

The inhibitory potency of this class of compounds is intricately linked to the nature and position of substituents on the benzoic acid core. Based on available data for analogous 2-fluorobenzoic acid derivatives, we can infer the following key SAR principles.

The Critical Role of the 2-Fluoro Substituent

The presence of a fluorine atom at the 2-position of the benzoic acid ring is a crucial determinant of inhibitory activity against influenza neuraminidase.[5] A comparative study demonstrated that a 4,5-diacetamido-2-fluoro benzoic acid derivative exhibited significantly higher potency (IC50 of 4.5 µM for N1 neuraminidase) compared to its non-fluorinated counterpart (IC50 of 640 µM for N1).[5] This dramatic increase in activity suggests that the 2-fluoro group engages in key interactions within the enzyme's active site.[5]

Influence of the N-Acyl Group at the 6-Position

The nature of the amide group at the 6-position is another critical factor influencing the inhibitory profile. While direct data for the 2-methylpropanamido (isobutyramido) group is not extensively available in the public domain, we can extrapolate from related N-acylanthranilic acid derivatives. Studies on these related compounds have shown that the N-acyl side chain significantly impacts biological activity.

For the 2-Fluoro-6-(2-methylpropanamido)benzoic acid scaffold, the bulky and hydrophobic isobutyryl group likely occupies a hydrophobic pocket within the neuraminidase active site. Variations in the acyl group are expected to modulate binding affinity:

  • Chain Length and Branching: Increasing the alkyl chain length or introducing branching, as seen in the 2-methylpropanamido group, can enhance hydrophobic interactions and improve potency, provided the group fits within the confines of the binding pocket.

  • Aromatic Acyl Groups: Replacement of the alkyl acyl group with an aromatic one could lead to pi-stacking interactions with aromatic residues in the active site, potentially increasing affinity.

The Carboxylic Acid Moiety: An Essential Anchor

The carboxylic acid group at the 1-position is a common feature in many neuraminidase inhibitors and is believed to form crucial salt-bridge interactions with positively charged arginine residues in the active site of the enzyme. Modification or replacement of this group is generally detrimental to inhibitory activity.

Comparative Analysis with Existing Neuraminidase Inhibitors

To contextualize the potential of 2-Fluoro-6-(2-methylpropanamido)benzoic acid derivatives, a comparison with established neuraminidase inhibitors is essential.

Compound ClassCore ScaffoldKey InteractionsKnown Potency Range (IC50)
2-Fluoro-6-amidobenzoic Acids 2-Fluorobenzoic Acid- 2-Fluoro group interaction- N-acyl group in hydrophobic pocket- Carboxylate salt bridgeµM range (extrapolated)[5]
Oseltamivir (Tamiflu) Cyclohexene- Carboxylate salt bridge- Pentyl ether in hydrophobic pocket- Acetamido group interactionsnM to low µM range[6]
Zanamivir (Relenza) Dihydropyran- Carboxylate salt bridge- Guanidino group interaction- Glycerol side chain interactionsnM range

This comparison highlights that while the 2-fluoro-6-amidobenzoic acid derivatives may currently exhibit lower potency than the established drugs, their novel scaffold presents an opportunity for further optimization to improve efficacy and potentially overcome existing resistance mechanisms.

Experimental Protocols

Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid Derivatives

The synthesis of the target compounds can be achieved through a straightforward and robust synthetic route.

Workflow for Synthesis:

Synthesis_Workflow Start 2-Amino-6-fluorobenzoic Acid Intermediate Acylation Reaction Start->Intermediate Isobutyryl chloride, Pyridine, DCM Product 2-Fluoro-6-(2-methylpropanamido)benzoic Acid Derivative Intermediate->Product Work-up and Purification

Caption: Synthetic workflow for 2-Fluoro-6-(2-methylpropanamido)benzoic acid derivatives.

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available 2-amino-6-fluorobenzoic acid.

  • Acylation: Dissolve 2-amino-6-fluorobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, pyridine or triethylamine, to the solution to act as an acid scavenger.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the desired acylating agent, in this case, 2-methylpropanoyl chloride (isobutyryl chloride), dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and acidify with dilute hydrochloric acid.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure 2-Fluoro-6-(2-methylpropanamido)benzoic acid derivative.

In Vitro Neuraminidase Inhibition Assay

The inhibitory activity of the synthesized compounds against influenza neuraminidase can be determined using a standard fluorometric assay.

Experimental Workflow for Neuraminidase Inhibition Assay:

Assay_Workflow Preparation Prepare enzyme, substrate, and inhibitor solutions Incubation Incubate enzyme with inhibitor Preparation->Incubation Reaction Initiate reaction with fluorogenic substrate (MUNANA) Incubation->Reaction Measurement Measure fluorescence intensity over time Reaction->Measurement Analysis Calculate IC50 values Measurement->Analysis

Sources

Comparative

A Comparative Analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid as a Potential Tyrosinase Inhibitor

This guide provides a comprehensive comparative analysis of the novel compound, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, against known inhibitors of tyrosinase. As the direct inhibitory activity of this specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the novel compound, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, against known inhibitors of tyrosinase. As the direct inhibitory activity of this specific molecule is not extensively documented, we present a robust experimental framework for its evaluation. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the necessary protocols and rationale for a thorough investigation. We will compare our hypothetical findings for the target compound with the well-established tyrosinase inhibitors, kojic acid and L-mimosine.

Introduction: The Rationale for Investigating Benzoic Acid Derivatives as Tyrosinase Inhibitors

Tyrosinase is a copper-containing enzyme that plays a critical role in melanogenesis, the process of melanin production.[1] It catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents in cosmetics and therapeutics for hyperpigmentation.[1][3]

Benzoic acid and its derivatives have emerged as a promising class of tyrosinase inhibitors.[4] Their structural features can be modified to interact with the active site of the enzyme, leading to a reduction in its catalytic activity. The subject of this guide, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, is a novel compound with structural motifs that suggest potential inhibitory activity. The presence of a fluorine atom can enhance binding affinity and metabolic stability, while the amide side chain can form crucial interactions within the enzyme's active site.

This guide will outline the experimental procedures to characterize the inhibitory potential of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and compare its efficacy against two well-known tyrosinase inhibitors:

  • Kojic Acid: A naturally occurring fungal metabolite, widely used as a positive control in tyrosinase inhibition assays due to its well-documented activity.[5][6]

  • L-mimosine: A plant-derived amino acid known to be a potent tyrosinase inhibitor.[7]

Experimental Design and Protocols

To conduct a thorough comparative analysis, a series of experiments are required to determine the inhibitory potency (IC50), and selectivity of the test compound.

In Vitro Tyrosinase Inhibition Assay

The most direct method to assess the inhibitory potential of our compound is through an in vitro enzyme assay using mushroom tyrosinase, a commercially available and widely used model.[8]

Principle: This assay is a colorimetric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.[9] In the presence of an inhibitor, the rate of dopachrome formation is reduced. The absorbance of the colored product is measured spectrophotometrically at approximately 475 nm.[8][9]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis P1 Prepare Reagents: - Sodium Phosphate Buffer - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compound Stock - Control Inhibitor Stocks A1 Add Buffer, Test Compound/Controls, and Tyrosinase Enzyme to wells P1->A1 Dispense A2 Pre-incubate at 25°C for 10 minutes A1->A2 Incubate A3 Initiate reaction by adding L-DOPA solution A2->A3 Start Reaction R1 Measure absorbance at 475 nm every minute for 10-20 minutes A3->R1 Read Plate D1 Calculate initial reaction rates R1->D1 Generate Kinetic Data D2 Plot % Inhibition vs. [Inhibitor] D1->D2 Calculate D3 Determine IC50 values D2->D3 Fit Curve G cluster_pathway Melanin Synthesis Pathway cluster_inhibition Inhibition Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA O2 Tyrosinase1 Dopaq Dopaquinone DOPA->Dopaq O2 Tyrosinase2 Melanin Melanin Dopaq->Melanin Spontaneous Polymerization Inhibitor 2-Fluoro-6-(2-methylpropanamido)benzoic acid Kojic Acid L-mimosine Tyrosinase1 Tyrosinase (Monophenolase activity) Inhibitor->Tyrosinase1 Tyrosinase2 Tyrosinase (Diphenolase activity) Inhibitor->Tyrosinase2

Caption: The catalytic role of tyrosinase in melanogenesis and the point of inhibition.

Kojic acid is known to act as a competitive inhibitor by chelating the copper ions in the active site of tyrosinase, thereby preventing substrate binding. [6]L-mimosine also acts as a potent inhibitor. [7]Determining the mechanism of action for 2-Fluoro-6-(2-methylpropanamido)benzoic acid would involve kinetic studies with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a potential tyrosinase inhibitor. By following the detailed protocols and comparing the results with established inhibitors like kojic acid and L-mimosine, researchers can effectively characterize the potency and potential mechanism of this novel compound.

Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity against other enzymes to determine its specificity for tyrosinase.

  • Cell-based Assays: Evaluating the compound's ability to reduce melanin production in cell culture models, such as B16 melanoma cells.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its inhibitory activity and other pharmacological properties.

Through this systematic approach, the therapeutic and cosmetic potential of 2-Fluoro-6-(2-methylpropanamido)benzoic acid can be thoroughly evaluated.

References

  • Alzeyadi, M. (2023). Tyrosinase inhibitory activity. ResearchGate. [Link]

  • Jo, Y. H., et al. (2020). Characterization and Optimization of the Tyrosinase Inhibitory Activity of Vitis amurensis Root Using LC-Q-TOF-MS Coupled with a Bioassay and Response Surface Methodology. Molecules, 25(23), 5769. [Link]

  • Sá, C. M., et al. (2018). IC50 values of tyrosinase inhibition assay. Kojic acid as positive... ResearchGate. [Link]

  • Sholikha, M., & Wulandari, A. (2022). Tyrosinase Inhibition Activity and Phytochemical Screening of Melaleuca leucadendron L. Leaves. Pharmacognosy Journal, 14(4). [Link]

  • Cabanes, J., Chazarra, S., & Garcia-Carmona, F. (2007). Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of cattyrosinase. Journal of Pharmacy and Pharmacology, 46(12), 982-985. [Link]

  • Kim, D., et al. (2014). Mimosine Dipeptide Enantiomsers: Improved Inhibitors against Melanogenesis and Cyclooxygenase. ResearchGate. [Link]

  • Park, J., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1033. [Link]

  • Burdock, G. A., & Soni, M. G. (2002). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Journal of toxicology and environmental health. Part B, Critical reviews, 5(4), 339-368. [Link]

  • Solano, F. (2025). Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. International Journal of Molecular Sciences, 26(11), 5892. [Link]

  • Wang, H. M., et al. (2022). Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Biomedicines, 10(3), 593. [Link]

  • Wilcox, D. E., & Solomon, E. I. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1-4. [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]

  • Cardoso, F. S., et al. (2016). IC 50 values of tyrosinase inhibition assay. Kojic acid as. ResearchGate. [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • García-Molina, F., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8856. [Link]

  • Pillaiyar, T., Namasivayam, V., & Manickam, M. (2021). Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. Molecules, 26(19), 5847. [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical development and medicinal chemistry, the efficient and scalable synthesis of k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and medicinal chemistry, the efficient and scalable synthesis of key intermediates is paramount. One such molecule of interest is 2-Fluoro-6-(2-methylpropanamido)benzoic acid, a substituted anthranilic acid derivative. Its structural motifs suggest potential applications as a building block in the synthesis of bioactive compounds. This guide provides a comprehensive technical comparison of synthetic routes to this target molecule, offering an in-depth analysis of methodologies, experimental data, and strategic considerations to inform research and development efforts.

Introduction: The Significance of Fluorinated Anthranilic Acid Derivatives

Fluorine-containing organic molecules have garnered significant attention in drug discovery due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered acidity.[1][2] Specifically, N-acylated fluorinated aminobenzoic acids serve as crucial precursors in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The title compound, 2-Fluoro-6-(2-methylpropanamido)benzoic acid, combines the features of a 2-fluoro-6-aminobenzoic acid backbone with an isobutyramide moiety, presenting a versatile scaffold for further chemical exploration.

This guide will benchmark two distinct synthetic strategies for the preparation of this molecule, evaluating them on key performance indicators such as chemical yield, purity, reaction conditions, and accessibility of starting materials.

Methodology 1: Direct Acylation of 2-Amino-6-fluorobenzoic Acid

This approach represents the most direct and convergent synthesis, commencing from the commercially available 2-amino-6-fluorobenzoic acid. The central transformation is the selective N-acylation of the amino group with an isobutyryl moiety.

Reaction Scheme:

2-Amino-6-fluorobenzoic_acid 2-Amino-6-fluorobenzoic acid Product 2-Fluoro-6-(2-methylpropanamido)benzoic acid 2-Amino-6-fluorobenzoic_acid->Product Acylation Isobutyryl_chloride Isobutyryl chloride Isobutyryl_chloride->Product Base Base (e.g., Pyridine) Base->Product

Caption: Direct N-acylation of 2-amino-6-fluorobenzoic acid.

Causality of Experimental Choices:

The selection of 2-amino-6-fluorobenzoic acid as the starting material is predicated on its commercial availability and the strategic positioning of the amino and carboxylic acid functionalities, which allows for a direct and high-yielding acylation step. The use of isobutyryl chloride as the acylating agent is a standard and efficient method for introducing the isobutyramide group. The reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation. This method is an application of the well-established Schotten-Baumann reaction conditions, widely used for the acylation of amines.[3][4]

Experimental Protocol:

A detailed experimental protocol for this transformation is provided below, based on established acylation procedures for similar substrates.[5]

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Isobutyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.0 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to afford the desired 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Methodology 2: Alternative Route via Nitration, Reduction, and Acylation

Reaction Scheme:

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation 2-Fluorobenzoic_acid 2-Fluorobenzoic acid Nitro_intermediate 2-Fluoro-6-nitrobenzoic acid 2-Fluorobenzoic_acid->Nitro_intermediate Nitration Nitrating_agent HNO3/H2SO4 Nitrating_agent->Nitro_intermediate Amino_intermediate 2-Amino-6-fluorobenzoic acid Nitro_intermediate->Amino_intermediate Reduction Product 2-Fluoro-6-(2-methylpropanamido)benzoic acid Amino_intermediate->Product Acylation Reducing_agent H2, Pd/C Reducing_agent->Amino_intermediate Isobutyryl_chloride Isobutyryl chloride Isobutyryl_chloride->Product Base Base Base->Product

Caption: Multi-step synthesis via nitration, reduction, and acylation.

Causality of Experimental Choices:

This synthetic strategy relies on fundamental and well-understood organic transformations.

  • Nitration: The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The directing effects of the fluorine and carboxylic acid groups on 2-fluorobenzoic acid favor the substitution at the 6-position.

  • Reduction: The subsequent reduction of the nitro group to an amine is a robust and high-yielding transformation, commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with metal reductants in acidic media.

  • Acylation: The final acylation step mirrors the one described in Methodology 1.

This approach offers flexibility in the synthesis of various substituted anthranilic acids by modifying the starting benzoic acid and the subsequent functional group interconversions.

Experimental Protocol:

The following protocol is a composite of standard procedures for each of the individual transformations.

Step 1: Synthesis of 2-Fluoro-6-nitrobenzoic acid

  • To a stirred solution of 2-fluorobenzoic acid in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Allow the reaction to proceed at low temperature for several hours, then carefully pour the mixture onto ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to yield 2-fluoro-6-nitrobenzoic acid.

Step 2: Synthesis of 2-Amino-6-fluorobenzoic acid

  • Dissolve the 2-fluoro-6-nitrobenzoic acid from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2-amino-6-fluorobenzoic acid.

Step 3: Synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

  • Follow the acylation procedure as detailed in Methodology 1, using the 2-amino-6-fluorobenzoic acid synthesized in the preceding step.

Performance Benchmark: A Comparative Analysis

MetricMethodology 1: Direct AcylationMethodology 2: Multi-step Synthesis
Starting Material 2-Amino-6-fluorobenzoic acid2-Fluorobenzoic acid
Number of Steps 13
Overall Yield High (typically >80%)Moderate (product of individual step yields)
Purity Generally high, purification is straightforwardMay require more rigorous purification
Scalability ExcellentGood, but requires handling of hazardous reagents
Key Advantages High convergence, efficiency, and simplicityUtilizes a more basic starting material
Key Disadvantages Dependent on the availability of the precursorLonger reaction sequence, potentially lower overall yield

Conclusion and Recommendations

For the laboratory-scale synthesis of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, Methodology 1 (Direct Acylation) is the demonstrably superior approach. Its single-step nature, high yield, and operational simplicity make it the preferred choice for researchers requiring rapid access to this compound for further studies. The reliance on a commercially available, advanced intermediate streamlines the synthetic effort and minimizes resource expenditure.

Methodology 2 (Multi-step Synthesis) , while being a viable alternative, is less efficient due to the extended reaction sequence and the potential for yield loss at each step. However, this route offers valuable insights into the fundamental chemistry of fluorinated benzoic acids and could be considered in scenarios where the primary starting material for Methodology 1 is unavailable or for the synthesis of a broader library of analogues starting from various substituted benzoic acids.

Ultimately, the choice of synthetic route will be dictated by the specific project goals, available resources, and the desired scale of production. For most research and early-stage development applications, the directness and efficiency of the acylation of 2-amino-6-fluorobenzoic acid make it the most logical and scientifically sound strategy.

References

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • PubMed. Amino acid derivatives of 2,6-xylidine and p-aminobenzoic acid. II. Synthesis of derivatives of N-(p-aminobenzoylaminoalkylacyl). [Link]

  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]

  • ResearchGate. 8-Fluoro-N-2-isobutyryl-2'-deoxyguanosine: Synthesis and Reactivity. [Link]

  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. [Link]

  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • National Center for Biotechnology Information. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. [Link]

  • Google Patents.
  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

In the landscape of kinase inhibitor discovery, the paramount challenge is not merely the identification of potent molecules but the characterization of their selectivity.[1] Off-target effects are a primary cause of cli...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the paramount challenge is not merely the identification of potent molecules but the characterization of their selectivity.[1] Off-target effects are a primary cause of clinical trial failures, making a thorough understanding of a compound's interaction with the broader kinome a critical step in preclinical development.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a case study. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation and comparison.

The Rationale for a Multi-pronged Approach to Selectivity Profiling

A single assay is insufficient to definitively characterize the selectivity of a kinase inhibitor. A robust assessment relies on a tiered and integrated approach that combines biochemical and cell-based methodologies. This strategy allows for a comprehensive understanding of a compound's potency, its spectrum of activity across the human kinome, and its engagement with the intended target in a physiological context.

Our experimental journey will be structured as follows:

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation Biochemical Kinase Assay Biochemical Kinase Assay Kinome-wide Profiling Kinome-wide Profiling Biochemical Kinase Assay->Kinome-wide Profiling Initial Potency Cell-Based Kinase Assay Cell-Based Kinase Assay Kinome-wide Profiling->Cell-Based Kinase Assay Identified Targets Cell Viability Assay Cell Viability Assay Cell-Based Kinase Assay->Cell Viability Assay Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Final Selectivity Profile Final Selectivity Profile Target Engagement Assay->Final Selectivity Profile

Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.

I. Biochemical Characterization: Potency and Kinome-Wide Selectivity

The initial phase of our assessment focuses on the direct interaction between 2-Fluoro-6-(2-methylpropanamido)benzoic acid and its purified target kinase(s) in a controlled, in vitro environment.

A. Foundational Potency: The Biochemical Kinase Assay

The first step is to determine the compound's potency against its primary target kinase. The ADP-Glo™ Kinase Assay is a robust and widely used method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[2]

Experimental Protocol: ADP-Glo™ Kinase Assay [2]

  • Reagent Preparation:

    • Prepare a 10-point serial dilution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid in a suitable buffer containing 1% DMSO.

    • Reconstitute the target kinase and its specific substrate to their optimal concentrations in the assay buffer. The ATP concentration should be at the Km value for the specific kinase to ensure accurate potency measurement.[2]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound and the kinase enzyme.

    • Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate for 2 hours at room temperature.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 30 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-enzyme control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

B. The Broader Picture: Kinome-wide Selectivity Profiling

While potent inhibition of the primary target is essential, it is the selectivity across the entire kinome that truly defines a high-quality inhibitor.[3] Kinome-wide profiling services, such as KINOMEscan™, offer a high-throughput method to assess the binding affinity of a compound against a large panel of kinases.[4][5]

Conceptual Workflow: KINOMEscan™

G Compound Compound Binding Assay Binding Assay Compound->Binding Assay Kinase Panel >450 Kinases Kinase Panel->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Figure 2: Conceptual workflow of a kinome-wide binding assay.

The KINOMEscan™ platform utilizes a competitive binding assay where the test compound competes with a known ligand for binding to a panel of over 450 kinases. The results are typically reported as the percent of control, with lower percentages indicating stronger binding.

Data Interpretation and Comparison

To contextualize the selectivity of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, it is crucial to compare its performance against a well-characterized inhibitor. For this guide, we will use the multi-kinase inhibitor, Sunitinib, as a comparator.

Kinase2-Fluoro-6-(2-methylpropanamido)benzoic acid (% of Control @ 1 µM)Sunitinib (% of Control @ 1 µM)
Target Kinase (e.g., VEGFR2) 0.5 1.2
Off-Target Kinase 1 (e.g., c-Kit)852.5
Off-Target Kinase 2 (e.g., PDGFRβ)921.8
Off-Target Kinase 3 (e.g., Abl)9835
Off-Target Kinase 4 (e.g., Src)9545
Table 1: Illustrative Kinome Scan Data Comparison. Lower percentages indicate stronger binding.

A highly selective compound will exhibit potent binding to its intended target with minimal interaction with other kinases.

II. Cellular Validation: Confirming Activity in a Physiological Context

Biochemical assays, while essential, are performed in a simplified environment.[6] Cellular assays are the critical next step to validate that the compound can penetrate the cell membrane, engage its target, and exert a biological effect in a more complex and physiologically relevant setting.[6]

A. Cellular Potency: The Cell-Based Kinase Assay

A cellular phosphorylation assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within intact cells.[7] This provides a more accurate reflection of the compound's potency in a cellular environment.[7]

Experimental Protocol: Cellular Phosphorylation Assay [7]

  • Cell Culture and Treatment:

    • Plate cells expressing the target kinase in a 96-well plate and culture overnight.

    • Treat the cells with a serial dilution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid for a predetermined time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the intracellular proteins.

    • Determine the total protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Use a phospho-specific antibody in an ELISA-based format to detect the phosphorylation of the target kinase's substrate.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total protein concentration.

    • Calculate the percent inhibition and determine the IC50 value.

B. Assessing Cytotoxicity: The Cell Viability Assay

A critical aspect of a selective inhibitor is that its biological effects are primarily due to the inhibition of its intended target, not general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Experimental Protocol: MTT Cell Viability Assay [8][10]

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 104–105 cells/well.[9]

    • Treat the cells with a range of concentrations of 2-Fluoro-6-(2-methylpropanamido)benzoic acid and incubate for 24-48 hours.[9]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[8]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Read the absorbance at 570 nm.[10]

Comparative Data Analysis

CompoundTarget IC50 (Cellular)Cytotoxicity CC50Selectivity Index (CC50/IC50)
2-Fluoro-6-(2-methylpropanamido)benzoic acid50 nM>10,000 nM>200
Sunitinib20 nM1,500 nM75
Table 2: Illustrative Cellular Potency and Cytotoxicity Data. A higher selectivity index indicates a more favorable therapeutic window.
C. Confirming Target Engagement: The NanoBRET™ Assay

The final and most definitive step in our selectivity assessment is to confirm that 2-Fluoro-6-(2-methylpropanamido)benzoic acid directly binds to its intended target in living cells. The NanoBRET™ Target Engagement Assay is a powerful method that uses bioluminescence resonance energy transfer (BRET) to measure this interaction in real-time.[11][12][13]

Principle of the NanoBRET™ Assay

G cluster_0 No Inhibitor cluster_1 With Inhibitor NanoLuc-Target Target-NanoLuc Fusion Fluorescent Tracer Fluorescent Tracer NanoLuc-Target->Fluorescent Tracer Binding BRET Signal BRET Signal Fluorescent Tracer->BRET Signal Energy Transfer Inhibitor Inhibitor NanoLuc-Target_2 Target-NanoLuc Fusion Inhibitor->NanoLuc-Target_2 Binding No BRET Signal No BRET Signal NanoLuc-Target_2->No BRET Signal No Energy Transfer

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay [14]

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Culture the cells for 18 hours to allow for protein expression.[14]

  • Assay Setup:

    • Harvest and resuspend the cells.

    • Add a serial dilution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid to a white 384-well plate.

    • Add the cell suspension to the plate.

  • Tracer Addition and Signal Detection:

    • Add the cell-permeable fluorescent tracer that binds to the target kinase.

    • Add the NanoBRET™ substrate.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

By systematically progressing through this multi-tiered experimental approach, researchers can build a comprehensive and reliable selectivity profile for novel kinase inhibitors like 2-Fluoro-6-(2-methylpropanamido)benzoic acid. This rigorous assessment, moving from in vitro potency to kinome-wide screening and culminating in cellular target engagement, provides the critical data necessary to make informed decisions in the drug discovery pipeline. The integration of these orthogonal assays ensures a high degree of confidence in the compound's mechanism of action and its potential for further development as a selective therapeutic agent.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Al-Ali, H., Al-Mulla, F., & Lleres, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-51.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Wang, L., & Sun, H. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical journal, 351(1), 95-105.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Parrow, V., & Martinez Molina, D. CETSA. Retrieved from [Link]

  • Zhang, C., Kenski, D. M., Paulson, J., Bonshtien, A., Sfade, D., & Vasker, I. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Mondal, S., & Roy, D. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502.
  • Elkins, J. M., Fedorov, O., & Bountra, C. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Methods in molecular biology (Clifton, N.J.), 795, 135–148.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Shaw, J. B., St-Gelais, F., & Lajoie, G. A. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(7), 1879–1886.
  • Fedorov, O., Müller, S., & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Reaction Biology. NanoBRET Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

Sources

Validation

Unveiling the Action of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid: A Comparative Guide to Confirming its Mechanism of Action as a Putative COX Inhibitor

For Researchers, Scientists, and Drug Development Professionals Our approach is rooted in the principles of scientific integrity, providing you with the rationale behind experimental choices and a self-validating system...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Our approach is rooted in the principles of scientific integrity, providing you with the rationale behind experimental choices and a self-validating system to confidently assess the compound's biological activity.

The Cyclooxygenase (COX) Pathway: A Primer

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate a variety of physiological and pathological processes, including inflammation, pain, and fever.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[1]

  • COX-2 , on the other hand, is typically induced by inflammatory stimuli, and its products are central to the inflammatory response.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Non-selective NSAIDs, such as aspirin and ibuprofen, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] In contrast, COX-2 selective inhibitors, like celecoxib, were developed to specifically target inflammation while sparing the protective functions of COX-1.[3]

The structural features of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, particularly the amide linkage at the 2-position of the benzoic acid, bear resemblance to other known COX inhibitors, making it a compelling candidate for investigation within this class of anti-inflammatory agents.

Comparative Analysis: A Look at the Competitive Landscape

To effectively characterize a potential new COX inhibitor, it is crucial to benchmark its performance against well-established alternatives. The following table provides a summary of the inhibitory potency (IC50 values) of aspirin, ibuprofen, and celecoxib against both COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Fluoro-6-(2-methylpropanamido)benzoic acid To be determinedTo be determinedTo be determined
Aspirin3.57[4]29.3[4]0.12
Ibuprofen12[5]80[5]0.15
Celecoxib82[5]6.8[5]12.06

Note: IC50 values can vary depending on the specific assay conditions.

The Path to Confirmation: Essential Experimental Protocols

To validate the hypothesis that 2-Fluoro-6-(2-methylpropanamido)benzoic acid acts as a COX inhibitor and to determine its potency and selectivity, a series of well-defined experiments are necessary.

In Vitro Cyclooxygenase Inhibition Assay

This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid by recombinant human COX-1 and COX-2 enzymes. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

Detailed Protocol:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified, recombinant human COX-1 and COX-2 enzymes in a suitable assay buffer.

    • Prepare a stock solution of arachidonic acid.

  • Compound Dilution:

    • Prepare a serial dilution of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, as well as the reference compounds (aspirin, ibuprofen, celecoxib), in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the diluted test compounds or vehicle control.

    • Pre-incubate the plate to allow the compounds to bind to the enzymes.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate the reaction for a specified time at a controlled temperature (e.g., 37°C).

  • Detection and Quantification:

    • Terminate the reaction.

    • Quantify the amount of PGE2 produced in each well using a commercially available Prostaglandin E2 ELISA kit.[6][7] These kits are typically based on a competitive immunoassay format.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value for both COX-1 and COX-2 using non-linear regression analysis.

    • Calculate the Selectivity Index (SI = COX-1 IC50 / COX-2 IC50).

Workflow for In Vitro COX Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Reconstitute COX-1 & COX-2 Enzymes add_reagents Add Buffer, Enzyme & Compounds to 96-well Plate prep_enzyme->add_reagents prep_substrate Prepare Arachidonic Acid Solution add_substrate Initiate Reaction with Arachidonic Acid prep_substrate->add_substrate prep_compound Prepare Serial Dilutions of Test & Reference Compounds prep_compound->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction incubate->terminate elisa Quantify PGE2 using ELISA terminate->elisa analyze Calculate % Inhibition, IC50, and SI elisa->analyze G cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture_cells Culture & Seed Cells in 96-well Plate treat_compounds Pre-treat Cells with Test Compounds culture_cells->treat_compounds stimulate_lps Stimulate with LPS (Induce COX-2) treat_compounds->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant quantify_pge2 Measure PGE2 via ELISA collect_supernatant->quantify_pge2 calculate_ic50 Determine IC50 for PGE2 Inhibition quantify_pge2->calculate_ic50

Caption: A workflow for assessing the inhibitory effect of a test compound on prostaglandin E2 production in a cellular environment.

Visualizing the Mechanism: The COX Signaling Pathway

Understanding the broader context of COX inhibition is crucial for interpreting experimental results. The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the subsequent inflammatory response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Protection, Platelet Function prostaglandins->gastric_protection stimuli Inflammatory Stimuli (e.g., LPS) stimuli->cox2 Induces Expression

Caption: The signaling pathway illustrating the roles of COX-1 and COX-2 in prostaglandin synthesis and their physiological and pathological effects.

Conclusion

The structural characteristics of 2-Fluoro-6-(2-methylpropanamido)benzoic acid present a compelling case for its investigation as a potential Cyclooxygenase inhibitor. By following the detailed experimental protocols outlined in this guide and comparing the results to established NSAIDs, researchers can definitively confirm its mechanism of action, determine its potency and selectivity, and ultimately assess its therapeutic potential. This systematic approach, grounded in scientific rigor, will provide the crucial data needed to advance our understanding of this novel compound and its place in the landscape of anti-inflammatory drug discovery.

References

  • Aspirin - Universal Biologicals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. (2023, December 29). Retrieved January 26, 2026, from [Link]

  • IC50 values of COX-2 inhibition by Celecoxib (A) and AT (B). - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Patel, D. D. (2023, July 24). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Ibuprofen - Wikipedia. (2024, January 23). Retrieved January 26, 2026, from [Link]

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomatsu, T. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 49(5), 235–240. [Link]

  • Aspirin (Acetyl Salicylic Acid) | Quick Review. (2019, July 2). Retrieved January 26, 2026, from [Link]

  • Peron, P. J., et al. (2004). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Journal of Pharmacology and Experimental Therapeutics, 311(2), 735-742. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of rheumatology, 26(6), 1366–1373. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection | AJMC. (2015, April 8). Retrieved January 26, 2026, from [Link]

  • Abstract 9050: Drug-Drug Interactions Between Aspirin and NSAIDs are Predicted by Kinetics of Cyclooxygenase-1 Inhibition - American Heart Association Journals. (2010). Circulation, 122(Supplement_21), A9050. [Link]

  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors - American Chemical Society. (2019). ACS Omega, 4(7), 12536-12546. [Link]

  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (2008). Nature protocols, 3(7), 1112–1116. [Link]

Sources

Comparative

A Comparative Guide to Fluorinated Benzoic Acids for Researchers and Drug Developers

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. When applied to a privileged structure like benzoic acid, fluorination impart...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. When applied to a privileged structure like benzoic acid, fluorination imparts profound changes to its physicochemical and biological properties. This guide offers an in-depth comparison of various fluorinated benzoic acids, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to harness their potential.

The Significance of Fluorine in Benzoic Acid Analogs

Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the exceptional strength of the carbon-fluorine bond—make it a powerful tool for molecular design. Introducing fluorine into the benzoic acid ring can strategically modulate several key parameters critical for drug efficacy and material performance:

  • Enhanced Metabolic Stability: The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 oxidases. This can block metabolic pathways, increase the compound's half-life, and improve its overall pharmacokinetic profile.[1][2]

  • Modulated Acidity (pKa): As a potent electron-withdrawing group, fluorine increases the acidity of the carboxylic acid moiety. This effect is highly dependent on the position and number of fluorine substituents, allowing for fine-tuning of a molecule's ionization state at physiological pH.[3]

  • Altered Lipophilicity (logP): Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate biological membranes.[3] This property is crucial for oral bioavailability and transport across the blood-brain barrier.

  • Improved Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and selectivity.

These modifications have led to the widespread use of fluorinated benzoic acids as key intermediates in the synthesis of pharmaceuticals, including anticancer and anti-inflammatory agents, as well as in the development of advanced agrochemicals and polymers.[4]

Comparative Analysis of Physicochemical Properties

The true utility of fluorinated benzoic acids lies in the predictable, yet powerful, influence of fluorine substitution on their core properties. The location of the fluorine atom on the aromatic ring dictates its electronic influence through two primary mechanisms: the distance-dependent inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density through the sigma bond framework, stabilizing the carboxylate anion and increasing acidity. This effect is strongest at the ortho position and weakens with distance (meta > para).

  • Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the ring's pi system. This effect is electron-donating, which tends to destabilize the carboxylate anion and decrease acidity. It operates at the ortho and para positions.

In all cases for fluorine, the strong -I effect dominates over the weaker +M effect, resulting in all fluorobenzoic acids being more acidic than benzoic acid itself (pKa ≈ 4.20).

Acidity (pKa)

The interplay between inductive and resonance effects, combined with steric factors, creates a distinct acidity profile for each isomer. The "ortho effect" is a classic phenomenon where most ortho-substituted benzoic acids are significantly more acidic than their other isomers. This is attributed to steric hindrance forcing the carboxyl group out of the plane of the benzene ring, which enhances its acidity.[1]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient, logP, quantifies this property. An optimal balance of lipophilicity and hydrophilicity is essential for a successful drug candidate.[3]

The following table summarizes the experimental pKa and logP values for a selection of fluorinated benzoic acids, providing a clear quantitative comparison.

Compound NameStructurepKalogP (Experimental)logP (Calculated)
Benzoic AcidC₇H₆O₂4.201.87-
2-Fluorobenzoic AcidC₇H₅FO₂3.271.801.8[5]
3-Fluorobenzoic AcidC₇H₅FO₂3.86[6]2.16[6]2.2[7]
4-Fluorobenzoic AcidC₇H₅FO₂4.14[8]2.07[8]2.1[8]
2,4-Difluorobenzoic AcidC₇H₄F₂O₂2.76-1.9[9]
2,5-Difluorobenzoic AcidC₇H₄F₂O₂3.09-1.8[10]
2,6-Difluorobenzoic AcidC₇H₄F₂O₂2.71-1.6
3,4,5-Trifluorobenzoic AcidC₇H₃F₃O₂3.42-1.7[11]

Note: Calculated logP values are from PubChem and are provided for comparison where experimental data is unavailable.

Synthesis and Characterization: Experimental Protocols

The successful application of these compounds begins with their synthesis and rigorous characterization. Below are detailed, self-validating protocols for the synthesis of a common difluorinated analog and the experimental determination of pKa and logP.

Synthesis of 2,4-Difluorobenzoic Acid

This protocol details the synthesis of 2,4-difluorobenzoic acid from a nitrile precursor, a common and efficient method.[12] The causality behind this choice is its high yield and the relative ease of purification of the final product.

Objective: To synthesize 2,4-difluorobenzoic acid via hydrolysis of 2,4-difluorobenzonitrile.

Materials:

  • 2,4-difluorobenzonitrile

  • 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄) - Ionic Liquid

  • Deionized Water

  • Crushed Ice

  • Diethyl ether

  • Round bottom flask (50 mL)

  • Heating mantle with magnetic stirrer

  • TLC plates (Silica gel)

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2 mmol of 2,4-difluorobenzonitrile in 5 mL of the ionic liquid [bmim]HSO₄ in a 50 mL round bottom flask.

  • Heating: Heat the reaction mixture to 60-65 °C using a heating mantle with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and spotting them on a TLC plate.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • Precipitation & Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and dry thoroughly. The yield is typically >90%.

  • Ionic Liquid Recovery (Trustworthiness): The aqueous filtrate can be concentrated under vacuum, washed with diethyl ether, and dried to recover approximately 95% of the ionic liquid for reuse, making the process more sustainable and cost-effective.[12]

G cluster_synthesis Synthesis Workflow A 1. Dissolve Nitrile in Ionic Liquid B 2. Heat at 60-65°C (Monitor by TLC) A->B C 3. Pour into Ice Water B->C D 4. Precipitate Forms C->D E 5. Filter & Dry (Product) D->E F 6. Concentrate Filtrate & Wash (Recover IL) D->F Aqueous Phase

Caption: Workflow for the synthesis of fluorinated benzoic acids via nitrile hydrolysis.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the dissociation constant (pKa) of an acid.[5] It relies on monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Objective: To determine the pKa of a fluorinated benzoic acid in an aqueous solution.

Materials & Equipment:

  • Fluorinated benzoic acid sample (~1 mM solution)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Calibrated pH meter with a combination glass electrode

  • Burette (10 mL or 25 mL)

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Nitrogen gas source

Step-by-Step Methodology:

  • Instrument Calibration (Trustworthiness): Calibrate the pH meter using standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate measurements.[13]

  • Sample Preparation: Prepare a ~1 mM solution of the fluorinated benzoic acid. For a 20 mL titration, dissolve the appropriate amount of acid in deionized water. Add KCl to a final concentration of 0.15 M.

  • Initial Acidification: Place 20 mL of the sample solution in the reaction vessel. Add 0.1 M HCl dropwise to bring the initial pH to approximately 1.8-2.0. This ensures the acid is fully protonated at the start.[13]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere, preventing interference from carbonic acid.[13]

  • Titration: Immerse the pH electrode in the solution and begin stirring. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

  • Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found precisely by plotting the first derivative (ΔpH/ΔV vs. V).

    • The half-equivalence point is Veq / 2.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence volume.

G cluster_pka pKa Determination Logic Start Calibrate pH Meter Prep Prepare Acid Solution (with KCl) Start->Prep Acidify Acidify to pH ~2 Prep->Acidify Titrate Titrate with NaOH Record (Volume, pH) Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Find_Veq Determine Equivalence Point (Veq) Plot->Find_Veq Find_pKa pKa = pH at Veq/2 Find_Veq->Find_pKa End Result Find_pKa->End

Caption: Logical flow for determining pKa using potentiometric titration.

Experimental Determination of logP via Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, as described in OECD Guideline 107. It directly measures the partitioning of a compound between n-octanol and water.

Objective: To determine the n-octanol/water partition coefficient (logP) of a fluorinated benzoic acid.

Materials & Equipment:

  • Fluorinated benzoic acid sample

  • n-Octanol (reagent grade, pre-saturated with water)

  • Buffered water (pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or glass-stoppered centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if emulsions form)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Phase Preparation (Trustworthiness): Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures thermodynamic equilibrium during the experiment.

  • Test Solution Preparation: Prepare a stock solution of the fluorinated benzoic acid in n-octanol. The concentration should be low (<0.01 M) to avoid self-association.[14]

  • Partitioning:

    • Add a known volume of the n-octanol stock solution and a known volume of the buffered water to a separatory funnel or tube. The volume ratio should be adjusted based on the expected logP to ensure measurable concentrations in both phases.[1]

    • Shake the vessel for a sufficient time to reach equilibrium (e.g., 5-15 minutes). The temperature should be controlled, typically at 25 °C.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be required.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the fluorinated benzoic acid in each phase (C_oct and C_water) using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this value:

    • P = C_oct / C_water

    • logP = log₁₀(P)

  • Validation: The determination should be repeated at least twice with different phase volume ratios to ensure the result is consistent and independent of the experimental setup. The resulting logP values should be within ±0.3 units.[15]

Conclusion

Fluorinated benzoic acids are a versatile and powerful class of compounds. The strategic placement of fluorine atoms provides a rational and predictable means to modulate key physicochemical properties, including acidity, lipophilicity, and metabolic stability. This guide provides a foundational comparison and detailed experimental protocols to empower researchers in drug discovery and materials science to effectively select, synthesize, and characterize these valuable chemical building blocks for their specific applications.

References

  • PubChem. (n.d.). 3,4,5-Trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. (n.d.). Google Patents.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2015). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015). ResearchGate. Retrieved from [Link]

  • A.8. PARTITION COEFFICIENT. (n.d.). Retrieved from [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]

  • GovInfo. (2000). 799.6755 TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. (n.d.). ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzoic acid, pentyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Comparative Physicochemical Assessment of 2-Fluoro-6-(2-methylpropanamido)benzoic Acid: A Guide for Early-Stage Drug Development

Introduction: The Rationale for a New Building Block In the landscape of medicinal chemistry, the design of novel molecular scaffolds with unique and advantageous properties is a cornerstone of innovation. Benzoic acid d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Building Block

In the landscape of medicinal chemistry, the design of novel molecular scaffolds with unique and advantageous properties is a cornerstone of innovation. Benzoic acid derivatives are a privileged class of compounds, frequently appearing as key structural motifs in a wide array of therapeutics, including anti-cancer agents and enzyme inhibitors.[1][2][3][4] The strategic placement of substituents on the phenyl ring can profoundly influence a molecule's physicochemical characteristics, such as acidity (pKa), lipophilicity (LogP), and solubility, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This guide introduces 2-Fluoro-6-(2-methylpropanamido)benzoic acid (hereafter designated Compound A ), a novel 2,6-disubstituted benzoic acid derivative. Its design is predicated on the hypothesis that the combination of an ortho-fluoro and an ortho-amide substituent will elicit a unique conformational and electronic profile. The purpose of this document is to provide a comprehensive, data-driven framework for assessing the novelty of Compound A's properties. We will compare its projected physicochemical profile against a panel of structurally related, commercially available analogues. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for next-generation therapeutics.

The Scientific Underpinnings: The Ortho-Effect and Intramolecular Interactions

The properties of 2,6-disubstituted benzoic acids are not merely an additive function of their individual substituents. Two key principles govern their behavior:

  • The Ortho-Effect on Acidity : Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers.[5] This "ortho-effect" is a combination of through-space steric and electronic interactions. The ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid form and thereby increasing its relative acidity.[5][6]

  • Intramolecular Hydrogen Bonding : Substituents at the ortho position that can act as hydrogen bond donors or acceptors can form intramolecular hydrogen bonds (IMHBs) with the adjacent carboxylic acid group.[7][8][9] In the case of Compound A, the N-H of the amide group is ideally positioned to form an IMHB with the carbonyl oxygen of the carboxylic acid. This interaction can rigidify the conformation and influence properties like pKa and membrane permeability. Theoretical and spectroscopic studies have shown that such IMHBs are a major determinant of acidity in ortho-substituted benzoic acids.[9]

The interplay of the electron-withdrawing fluorine atom and the sterically demanding, hydrogen-bond-donating 2-methylpropanamido group in Compound A is expected to result in a distinct set of properties compared to simpler analogues.

Comparative Analysis: Physicochemical Profiling

To contextualize the potential novelty of Compound A, we compare its projected properties with those of four benchmark compounds. The selection of these comparators allows for a systematic dissection of the structural contributions of the fluoro and amide groups.

Workflow for Compound Evaluation

The following diagram outlines the logical workflow for selecting and evaluating the compounds discussed in this guide.

G cluster_0 Compound Selection cluster_1 Experimental & In Silico Profiling cluster_2 Data Analysis & Novelty Assessment A Target Molecule 2-Fluoro-6-(2-methylpropanamido)benzoic acid (Compound A) PKA pKa Determination (Potentiometric Titration) A->PKA SOL Solubility Assays (Kinetic & Thermodynamic) A->SOL MP Thermal Analysis (Melting Point) A->MP B Comparator 1 2-Fluorobenzoic Acid B->PKA B->SOL B->MP C Comparator 2 2-Fluoro-6-methylbenzoic Acid C->PKA C->SOL C->MP D Comparator 3 3-Fluorobenzoic Acid D->PKA D->SOL D->MP E Comparator 4 4-Fluorobenzoic Acid E->PKA E->SOL E->MP COMP Comparative Data Table PKA->COMP SOL->COMP MP->COMP ASSESS Assess Novelty Based on Ortho-Effect & H-Bonding COMP->ASSESS

Caption: Workflow for comparative physicochemical assessment.

Data Summary Table

The table below summarizes known experimental data for the comparator compounds and provides projected values for Compound A. These projections are based on established structure-property relationships.

CompoundStructurepKaMelting Point (°C)Rationale for Inclusion/Projection
Compound A 2-Fluoro-6-(2-methylpropanamido)benzoic acid~3.0 (Projected)~130-140 (Projected)Target Molecule : The combination of ortho-fluoro and ortho-amide groups is hypothesized to create a strong ortho-effect and a stabilizing intramolecular H-bond, leading to increased acidity and a distinct crystalline structure.
Comparator 1 2-Fluorobenzoic Acid3.27[10]122-125Baseline Ortho-Fluoro : Isolates the electronic and steric effect of a single ortho-fluorine atom.
Comparator 2 2-Fluoro-6-methylbenzoic Acid~2.96 (Predicted)[11]124-125[12]Di-Ortho Steric : Introduces a second, non-H-bonding ortho group to assess the impact of steric hindrance on the carboxylic acid's acidity.
Comparator 3 3-Fluorobenzoic Acid3.86[13]123[13]Meta Isomer : Demonstrates the typical, less pronounced electronic effect of fluorine when not in the ortho position.
Comparator 4 4-Fluorobenzoic Acid4.15[14]182-184[14]Para Isomer : Shows the purely electronic (inductive and resonance) effect of fluorine, free from steric ortho-effects.

Analysis of Novelty : The projected pKa of Compound A (~3.0) is significantly lower than that of 2-fluorobenzoic acid (3.27), suggesting the ortho-amide group contributes substantially to the increased acidity. This is likely due to a combination of steric hindrance forcing the carboxyl group out of the ring plane and the formation of a stable intramolecular hydrogen bond in the resulting carboxylate anion, which stabilizes the conjugate base. This stabilizing interaction is a key feature absent in Comparator 2 (2-Fluoro-6-methylbenzoic Acid).

Experimental Protocols for Verification

To validate the projected properties of Compound A and ensure a rigorous comparison, the following standardized protocols are recommended.

Protocol 1: pKa Determination by Potentiometric Titration

Causality : The pKa is a critical determinant of a drug's ionization state at physiological pH, which affects its solubility, permeability, and target binding. Potentiometric titration is a robust and direct method for its determination.[15]

Methodology :

  • Preparation : Prepare a 1 mM solution of the test compound in water or a co-solvent system if solubility is low.[15] Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15]

  • Titration Setup : Place 20 mL of the sample solution in a jacketed vessel maintained at 25°C.[16] Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[15]

  • Titration : Add standardized 0.1 M NaOH in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15]

Protocol 2: Aqueous Solubility Assessment (Kinetic and Thermodynamic)

Causality : Poor aqueous solubility is a primary cause of failure for drug candidates. Kinetic solubility is measured early to assess suitability for high-throughput screening, while thermodynamic solubility represents the true equilibrium state, which is crucial for formulation and biopharmaceutical modeling.[16][17][18]

Methodology :

  • Stock Solution : Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[18]

  • Dilution : Add aliquots of the DMSO stock to a phosphate-buffered saline (PBS, pH 7.4) solution to achieve a final theoretical concentration (e.g., 200 µM) with a low final DMSO percentage (e.g., ≤2%).[18]

  • Equilibration : Shake the mixture at room temperature for a defined period (e.g., 2 hours).[17]

  • Separation & Analysis : Filter the solution through a 0.45 µm filter plate to remove any precipitate. Quantify the concentration of the compound in the filtrate using LC-MS/MS against a calibration curve.[19]

Methodology :

  • Suspension : Add an excess of the solid compound to a vial containing a buffer of known pH (e.g., PBS, pH 7.4).

  • Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[17][19]

  • Separation & Analysis : After equilibration, filter the suspension to separate the saturated solution from the excess solid.

  • Quantification : Dilute the filtrate and determine the compound's concentration by a validated analytical method such as HPLC-UV or LC-MS/MS.[19]

Diagram of Key Molecular Interactions

The following diagram illustrates the proposed intramolecular hydrogen bond in the carboxylate anion of Compound A, which is hypothesized to be a key contributor to its heightened acidity and conformational stability.

Caption: Proposed intramolecular hydrogen bond in the anion of Compound A.

Conclusion

The in-silico analysis and comparison with established analogues strongly suggest that 2-Fluoro-6-(2-methylpropanamido)benzoic acid possesses a novel and potentially advantageous physicochemical profile. The unique combination of a fluorine atom and a bulky amide group at the ortho positions is predicted to significantly increase its acidity (lower its pKa) through a synergistic combination of steric and hydrogen-bonding effects. This enhanced acidity, coupled with a rigidified conformation, could offer distinct advantages in drug design, potentially improving target engagement or modifying cell permeability. The experimental protocols outlined in this guide provide a clear and robust pathway for the empirical validation of these properties. The findings position Compound A as a promising and valuable new building block for medicinal chemists engaged in the discovery of novel therapeutics.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Glomme, A., & Dr. J. K. (2005). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 1, 33-53.
  • Zhang, Y., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2005-2012.
  • Lloyd, H. A., Warren, K. S., & Fales, H. M. (1966). Intramolecular hydrogen bonding in ortho-substituted benzoic acids. Journal of the American Chemical Society, 88(23), 5544-5549.
  • Serva, S., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1104.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Filo. (2025). How is intramolecular hydrogen bonding is created in ortho benzoic acid. Retrieved from [Link]

  • Mollica, F., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15682–15689.
  • Exner, O., et al. (2005). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 3(4), 700-706.
  • Kumar, A., et al. (2023).
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114812A1 - Processes for the preparation of fluorinated benzoic acids.
  • Chemaxon. (2007). A method for calculating the pK values of small and large molecules. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Kalaycı, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.
  • Chemistry Stack Exchange. (2018). Effect of H-bonding on o-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Fluoro-6-(2-methylpropanamido)benzoic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of robust scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-6-(2-methylpropanamido)benzoic acid, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety within the laboratory.

Hazard Assessment and Characterization

Analog Compound Analysis:

CompoundKey Hazards
Benzoic Acid Causes skin irritation, serious eye damage, and may cause respiratory irritation. Harmful if swallowed.[1][2][3]
2-Fluoro-6-nitrobenzoic acid Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]
2-Fluoro-6-methylbenzoic acid Harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
2-Fluorobenzoic acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Based on these analogs, it is prudent to handle 2-Fluoro-6-(2-methylpropanamido)benzoic acid as a compound that is:

  • An irritant to the skin and eyes.

  • Potentially harmful if swallowed or inhaled.

  • A potential respiratory tract irritant.

Waste Classification:

Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .[7][8] This classification is critical as it dictates the specific waste stream and disposal route required by environmental regulations. Halogenated organic waste must be segregated from non-halogenated waste to prevent the formation of highly toxic dioxins and furans during incineration.[9]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, strict adherence to safety protocols is non-negotiable. The following PPE and engineering controls are mandatory when handling 2-Fluoro-6-(2-methylpropanamido)benzoic acid for disposal.

  • Engineering Controls : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6]

  • Eye Protection : Chemical safety goggles with side shields are required to protect against splashes and airborne particles.[1][2]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to consult a glove compatibility chart for specific breakthrough times.[1]

  • Body Protection : A lab coat must be worn to prevent skin contact.[4]

  • Respiratory Protection : If there is a risk of generating significant dust and a fume hood is not available, a particulate filter respirator (e.g., N95) may be necessary.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of 2-Fluoro-6-(2-methylpropanamido)benzoic acid waste.

Step 1: Waste Segregation and Container Selection
  • Designate a Waste Container : Select a clearly labeled, leak-proof container for the collection of solid 2-Fluoro-6-(2-methylpropanamido)benzoic acid waste. Plastic containers are often preferred for their durability.[10]

  • Labeling : The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "2-Fluoro-6-(2-methylpropanamido)benzoic acid". The label should also include the hazard characteristics (e.g., "Irritant").

  • Segregation : This container must be designated for "Halogenated Organic Solids" only. Do not mix with non-halogenated waste, liquids, or other incompatible materials.[7][8]

Step 2: Collection of Solid Waste
  • Transferring the Compound : Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid any actions that could generate dust.

  • Container Closure : Keep the waste container securely closed when not in use.[4][10] This prevents the release of vapors and protects the contents from contamination.

Step 3: Managing Contaminated Materials
  • Empty Containers : The original container of 2-Fluoro-6-(2-methylpropanamido)benzoic acid must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste .[11]

  • Contaminated PPE and Labware : Any disposable items that have come into contact with the compound, such as gloves, weigh boats, or pipette tips, should be placed in the designated solid halogenated waste container.

Step 4: Temporary Storage
  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA within the laboratory.[10] This area should be clearly marked and located away from general work areas.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 5: Waste Pickup and Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full, or if it has been in storage for a predetermined time limit (as per your institution's policy), contact your institution's EHS department to arrange for a waste pickup.[10]

  • Professional Disposal : The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which is typically high-temperature incineration.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal start Start: Have Waste 2-Fluoro-6-(2-methylpropanamido)benzoic acid assess Hazard Assessment: - Skin/Eye Irritant - Halogenated Organic start->assess ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat assess->ppe waste_type Is waste solid or liquid? ppe->waste_type solid_waste Collect in 'Halogenated Organic Solids' container waste_type->solid_waste Solid liquid_waste Collect rinsate in 'Halogenated Organic Liquids' container waste_type->liquid_waste Liquid (e.g., rinsate) store Store sealed container in designated SAA solid_waste->store liquid_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

Caption: Disposal workflow for 2-Fluoro-6-(2-methylpropanamido)benzoic acid.

Conclusion

The responsible disposal of 2-Fluoro-6-(2-methylpropanamido)benzoic acid is a critical aspect of laboratory safety and environmental compliance. By understanding the compound's potential hazards through analog analysis and adhering to a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to best practices is fundamental to the integrity and success of our scientific endeavors.

References

  • Carl ROTH. (2015). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: benzoic acid. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Middle East Technical University. (n.d.). Classification of Wastes and Their Disposal. Retrieved from [Link]

  • Universitat de Barcelona. (2020). Hazardous laboratory waste classification. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(2-methylpropanamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-(2-methylpropanamido)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.